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  • Product: 2-Cyclopentyl-2-fluoroacetic acid
  • CAS: 1537671-69-4

Core Science & Biosynthesis

Foundational

2-Cyclopentyl-2-fluoroacetic Acid: A Strategic Fluorinated Building Block in Modern Drug Discovery

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry, utilized in approximately 25% of drugs currently in the pharmaceutical pipeline. Among the divers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry, utilized in approximately 25% of drugs currently in the pharmaceutical pipeline. Among the diverse array of fluorinated synthons, 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) has emerged as a highly specialized building block. By combining the lipophilic bulk of a cyclopentyl ring with the profound stereoelectronic effects of an α -fluorine atom, this compound serves as a powerful tool for modulating physicochemical properties, enhancing metabolic stability, and designing bioisosteres for challenging pharmacophores.

This technical guide provides an in-depth analysis of its structural dynamics, validated synthetic methodologies, and its strategic application in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of 2-cyclopentyl-2-fluoroacetic acid stems from the unique interplay between its constituent functional groups. The naturally occurring C-F bond is exceptionally rare—first identified in the toxic metabolite fluoroacetic acid from the plant Dichapetalum cymosum[1]. However, in synthetic drug design, the controlled introduction of an α -fluorine adjacent to a carboxylic acid fundamentally alters the molecule's behavior.

The strong electron-withdrawing inductive effect (-I effect) of the fluorine atom significantly lowers the pKa​ of the carboxylic acid (typically dropping from ∼4.8 in standard aliphatic acids to ∼2.6 in α -fluoro acids). This ensures that the molecule is almost entirely ionized at physiological pH (7.4), acting as a strong, stable anion capable of forming robust electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) in target protein pockets. Simultaneously, the cyclopentyl group provides a flexible, lipophilic anchor that drives hydrophobic packing, balancing the highly polar carboxylate.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Cyclopentyl-2-fluoroacetic acid
CAS Registry Number 1537671-69-4
Molecular Formula C 7​ H 11​ FO 2​
Molecular Weight 146.16 g/mol
SMILES O=C(O)C(F)C1CCCC1
InChI Key YAVQIHQJYSZZQJ-UHFFFAOYSA-N
Physical Form Solid
Standard Purity 95%

Data sourced from standardized chemical property repositories[2].

Rationale in Medicinal Chemistry

Bioisosterism: Replacing Problematic Pharmacophores

One of the most impactful applications of fluoroacetic acid derivatives is their use as bioisosteres for highly polar, metabolically unstable, or poorly absorbed functional groups. For instance, in the development of novel oral β -lactamase inhibitors, researchers faced a critical challenge: sulfate groups at the 6-position of diazabicyclooctane (DBO) cores provided excellent enzyme inhibition but resulted in poor serum stability and rapid clearance.

By replacing the sulfate with a fluoroacetic acid moiety, researchers successfully maintained the critical electrostatic interactions required for serine β -lactamase inhibition while drastically improving serum stability. Furthermore, the fluoroacetic acid derivative could be formulated as an ester prodrug, enabling oral absorption—a feat nearly impossible with a sulfate group[3].

Metabolic Stability and β -Oxidation Blockade

Standard aliphatic carboxylic acids are rapidly cleared in vivo via β -oxidation, a mitochondrial pathway that sequentially cleaves two-carbon units. The introduction of an α -fluorine atom introduces severe steric and electronic shielding. The high bond dissociation energy of the C-F bond ( ∼105 kcal/mol) and the electronegative repulsion prevent the formation of the necessary enoyl-CoA intermediates, effectively halting the β -oxidation cascade and prolonging the drug's half-life.

MetPathway cluster_0 Standard Aliphatic Acid Pathway cluster_1 Fluorinated Bioisostere Pathway M1 Aliphatic Acid M2 Acyl-CoA Formation M1->M2 M3 Beta-Oxidation (Rapid Clearance) M2->M3 F1 2-Cyclopentyl-2-fluoroacetic acid F2 Steric & Electronic Shielding F1->F2 F3 Metabolic Stability (Prolonged Half-Life) F2->F3

Comparative metabolic pathways showing beta-oxidation blockade by alpha-fluorination.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and application of 2-cyclopentyl-2-fluoroacetic acid. Each protocol is designed as a self-validating system, incorporating causality for reagent selection and built-in Quality Control (QC) checkpoints.

Protocol A: De Novo Synthesis via Electrophilic Fluorination

Objective: Synthesize 2-cyclopentyl-2-fluoroacetic acid from cyclopentylacetic acid. Causality: Direct fluorination of free carboxylic acids is thermodynamically unfavorable due to the difficulty of generating stable dianions. Masking the acid as an ester allows for quantitative, kinetic enolate generation.

  • Esterification: React cyclopentylacetic acid (1.0 eq) with anhydrous methanol (0.5 M) and catalytic H 2​ SO 4​ under reflux for 4 hours.

    • Reasoning: Protects the acidic proton, enabling base-mediated enolization in the next step.

  • Kinetic Enolate Generation: In an oven-dried flask under argon, dissolve the resulting methyl cyclopentylacetate in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add Lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour.

    • Reasoning: The bulky base (LDA) and cryogenic temperature (-78 °C) ensure the formation of the kinetic enolate, preventing unwanted Claisen self-condensation.

  • Electrophilic Fluorination: Dropwise add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF. Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH 4​ Cl.

    • Reasoning: NFSI is a bench-stable, highly reliable source of electrophilic fluorine (F + ), avoiding the extreme toxicity and handling hazards associated with historical fluorinating agents like F 2​ gas or highly toxic fluoroacetate derivatives[4].

  • Hydrolysis & Isolation: Isolate the fluorinated ester via ethyl acetate extraction. Dissolve in a 3:1 THF/H 2​ O mixture, add LiOH·H 2​ O (2.0 eq), and stir at 25 °C for 12 hours. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Self-Validation & QC:

  • IPC (In-Process Control): LC-MS analysis of Step 3 must show a mass shift of +18 Da (addition of F, loss of H) relative to the starting ester.

  • QC: Confirm the final product via 19 F-NMR (expecting a characteristic multiplet around -190 to -200 ppm) and 1 H-NMR (observe the α -proton splitting by fluorine with a large coupling constant, JHF​≈45−50 Hz).

SynthWorkflow N1 Cyclopentylacetic Acid Esterification N2 Enolate Formation (LDA, THF, -78°C) N1->N2 Step 1 N3 Electrophilic Fluorination (NFSI) N2->N3 Step 2 N4 Ester Hydrolysis (LiOH, H2O/THF) N3->N4 Step 3 N5 2-Cyclopentyl-2-fluoroacetic acid (Target Compound) N4->N5 Step 4

Workflow for the de novo synthesis of 2-cyclopentyl-2-fluoroacetic acid.
Protocol B: API Derivatization via Amide Coupling

Objective: Conjugate 2-cyclopentyl-2-fluoroacetic acid to a target pharmacophore amine. Causality: α -Fluoro acids can exhibit sluggish reactivity during amide coupling due to the electron-withdrawing fluorine destabilizing the active ester intermediate. A highly efficient coupling reagent is required.

  • Activation: Dissolve 2-cyclopentyl-2-fluoroacetic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 25 °C for 15 minutes.

    • Reasoning: HATU rapidly forms a highly reactive HOAt-ester intermediate, overcoming the electronic deactivation caused by the α -fluorine.

  • Coupling: Add the target primary/secondary amine (1.1 eq). Stir for 2-4 hours.

  • Workup & Purification: Dilute with EtOAc. Wash sequentially with 5% aqueous LiCl (to thoroughly remove DMF), saturated NaHCO 3​ , and brine. Dry, concentrate, and purify via silica gel flash chromatography.

Self-Validation & QC:

  • IPC: Monitor the disappearance of the starting amine via TLC using a Ninhydrin stain.

  • QC: Analyze the purified conjugate via High-Resolution Mass Spectrometry (HRMS) and chiral HPLC (if a specific enantiomer of the acid was utilized) to ensure >95% purity and confirm the absence of racemization.

Conclusion

2-Cyclopentyl-2-fluoroacetic acid represents a masterclass in rational building block design. By merging the steric profile of a cyclopentyl ring with the profound electronic and metabolic shielding of an α -fluorine atom, it empowers medicinal chemists to overcome critical pharmacokinetic hurdles, such as rapid clearance and poor oral bioavailability. As demonstrated in recent breakthroughs in anti-infective and steroidal therapies, the strategic deployment of such fluorinated synthons remains a vital vector for future drug discovery.

Sources

Exploratory

An In-depth Technical Guide to 2-Cyclopentyl-2-fluoroacetic acid (CAS 1537671-69-4)

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 2-Cyclopentyl-2-fluoroacetic acid, a structurally intriguing molecule, sits at t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Cyclopentyl-2-fluoroacetic acid, a structurally intriguing molecule, sits at the intersection of two privileged areas in medicinal chemistry: the cyclopentane scaffold and the strategic incorporation of fluorine. While specific literature on this compound (CAS 1537671-69-4) is nascent, its constituent parts suggest significant potential in drug discovery and development. This guide provides a comprehensive, prospective analysis of 2-Cyclopentyl-2-fluoroacetic acid, hereafter referred to as CpeF-A. We will explore its chemical properties, propose a robust synthetic route based on established methodologies for analogous compounds, and discuss its potential applications in medicinal chemistry. Furthermore, this document will outline detailed experimental protocols for its characterization and preliminary biological evaluation, offering a foundational roadmap for researchers interested in this promising chemical entity.

Introduction: The Rationale for 2-Cyclopentyl-2-fluoroacetic acid in Modern Drug Discovery

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore underexploited chemical spaces. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The introduction of a single fluorine atom at the α-position of a carboxylic acid can significantly alter its pKa, influencing its ionization state and interaction with biological targets.

Concurrently, the cyclopentane moiety is a prevalent feature in a multitude of approved drugs and natural products.[2] Its three-dimensional structure provides a rigid scaffold that can effectively present pharmacophoric elements to a target protein, often leading to enhanced binding affinity and selectivity compared to more flexible acyclic analogs. The fusion of these two motifs in CpeF-A presents a compelling case for its investigation as a novel building block or a lead compound in various therapeutic areas.

This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the synthesis, characterization, and potential application of CpeF-A.

Physicochemical Properties

While extensive experimental data for CpeF-A is not publicly available, its fundamental properties can be reliably predicted and are available from commercial suppliers.

PropertyValueSource
CAS Number 1537671-69-4Sigma-Aldrich[3]
Molecular Formula C₇H₁₁FO₂Sigma-Aldrich[3]
Molecular Weight 146.16 g/mol BLD Pharm[4]
Physical Form SolidSigma-Aldrich[3]
InChI Key YAVQIHQJYSZZQJ-UHFFFAOYSA-NSigma-Aldrich[3]

Proposed Synthesis of 2-Cyclopentyl-2-fluoroacetic acid

The synthesis of α-fluoro carboxylic acids can be approached through various methods. Based on recent advances in the synthesis of α-fluoroalkyl-substituted cyclopentane building blocks, a plausible and efficient route to CpeF-A is proposed.[5][6] The following multi-step synthesis is designed to be robust and scalable, providing a solid foundation for laboratory-scale production.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: α-Fluorination cluster_2 Step 3: Hydrolysis Cyclopentylacetic_acid Cyclopentylacetic acid Methyl_cyclopentylacetate Methyl cyclopentylacetate Cyclopentylacetic_acid->Methyl_cyclopentylacetate MeOH, H₂SO₄ (cat.) Methyl_cyclopentylacetate_2 Methyl cyclopentylacetate Methyl_2_cyclopentyl_2_fluoroacetate Methyl 2-cyclopentyl-2-fluoroacetate Methyl_cyclopentylacetate_2->Methyl_2_cyclopentyl_2_fluoroacetate 1. LDA, THF, -78 °C 2. N-Fluorobenzenesulfonimide (NFSI) Methyl_2_cyclopentyl_2_fluoroacetate_2 Methyl 2-cyclopentyl-2-fluoroacetate 2_Cyclopentyl_2_fluoroacetic_acid 2-Cyclopentyl-2-fluoroacetic acid Methyl_2_cyclopentyl_2_fluoroacetate_2->2_Cyclopentyl_2_fluoroacetic_acid LiOH, THF/H₂O

Caption: Proposed three-step synthesis of 2-Cyclopentyl-2-fluoroacetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl cyclopentylacetate

  • To a solution of cyclopentylacetic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl cyclopentylacetate as a clear oil.

Step 2: Synthesis of Methyl 2-cyclopentyl-2-fluoroacetate

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) (2 mL/mmol) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add a solution of methyl cyclopentylacetate (1.0 eq) in anhydrous THF (1 mL/mmol) dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF (2 mL/mmol) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 2-cyclopentyl-2-fluoroacetate.

Step 3: Synthesis of 2-Cyclopentyl-2-fluoroacetic acid

  • To a solution of methyl 2-cyclopentyl-2-fluoroacetate (1.0 eq) in a 3:1 mixture of THF and water (4 mL/mmol), add lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Cyclopentyl-2-fluoroacetic acid.

Potential Applications and Biological Rationale

The unique structural features of CpeF-A suggest its potential utility in several areas of drug discovery.

Potential_Applications cluster_scaffolds As a Bioisostere/Scaffold cluster_targets As a Lead Compound CpeF_A 2-Cyclopentyl-2-fluoroacetic acid (CpeF-A) Metabolic_Blocker Metabolic Blocker CpeF_A->Metabolic_Blocker α-F prevents oxidation Conformational_Constraint Conformational Constraint CpeF_A->Conformational_Constraint Cyclopentyl ring Lipophilic_Modifier Lipophilicity Modifier CpeF_A->Lipophilic_Modifier Fluorine effect Enzyme_Inhibitor Enzyme Inhibitor (e.g., Hydrolases) CpeF_A->Enzyme_Inhibitor Carboxylate interaction Receptor_Modulator Receptor Modulator (e.g., GPCRs) CpeF_A->Receptor_Modulator 3D shape Antimicrobial Antimicrobial Agent CpeF_A->Antimicrobial Membrane disruption?

Caption: Potential applications of 2-Cyclopentyl-2-fluoroacetic acid in drug discovery.

  • Metabolic Stability: The fluorine atom at the α-position can block metabolic oxidation at that site, potentially increasing the half-life of a drug candidate incorporating this moiety.

  • Enzyme Inhibition: Carboxylic acids are known to interact with the active sites of many enzymes, particularly hydrolases. The altered pKa and electronic properties due to the fluorine atom could lead to unique binding interactions and inhibitory profiles.

  • Neurological Disorders: The rigid cyclopentyl scaffold could be suitable for targeting receptors in the central nervous system where specific conformations are required for activity.

  • Antimicrobial Agents: Some fluorinated organic acids and cyclopentane derivatives have demonstrated antimicrobial properties.[7] CpeF-A could be investigated for its potential as an antibacterial or antifungal agent.

Recommended Experimental Workflows for Characterization and Evaluation

For researchers embarking on the study of CpeF-A, a systematic approach to its characterization and biological evaluation is crucial.

Analytical Characterization Workflow

Analytical_Workflow Start Synthesized CpeF-A NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Start->NMR Structural Verification MS High-Resolution Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Analysis Purity HPLC/UPLC Analysis FTIR->Purity Purity Assessment End Characterized Compound Purity->End

Caption: Workflow for the analytical characterization of synthesized 2-Cyclopentyl-2-fluoroacetic acid.

Preliminary Biological Screening Protocol

A tiered approach to biological screening is recommended to efficiently identify potential activities.

  • Cytotoxicity Assay:

    • Objective: To determine the general cytotoxicity of CpeF-A against a panel of human cell lines (e.g., HEK293 for baseline, and a cancer cell line like HeLa or A549).

    • Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Output: IC₅₀ (half-maximal inhibitory concentration) values.

  • Antimicrobial Susceptibility Testing:

    • Objective: To assess the antibacterial and antifungal activity of CpeF-A.

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

    • Data Output: MIC values.

  • Enzyme Inhibition Profiling:

    • Objective: To screen CpeF-A against a panel of relevant enzymes, particularly hydrolases (e.g., esterases, proteases) or other targets of interest based on structural similarity to known inhibitors.

    • Method: Commercially available enzyme inhibition assay kits or in-house developed assays.

    • Data Output: IC₅₀ values for active enzymes.

Conclusion and Future Outlook

2-Cyclopentyl-2-fluoroacetic acid represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and materials science. This guide has provided a comprehensive prospective analysis, including a detailed, plausible synthetic route and a roadmap for its analytical characterization and initial biological evaluation. By leveraging established principles of medicinal chemistry, researchers can unlock the potential of this and other novel fluorinated scaffolds. The insights and protocols detailed herein are intended to serve as a catalyst for further investigation into the properties and applications of 2-Cyclopentyl-2-fluoroacetic acid, contributing to the advancement of chemical synthesis and the development of new therapeutic agents.

References

  • NextSDS. 2-cyclopentylidene-2-fluoroacetic acid — Chemical Substance Information. [Link]

  • Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • PubChem. 2-Cyclopentylsulfinyl-2,2-difluoroacetic acid. [Link]

  • Mei, H., et al. (2020). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. Amino Acids.
  • PubChemLite. 2-cyclopentyl-2,2-difluoroacetic acid (C7H10F2O2). [Link]

  • ACS Publications. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Wikipedia. Fluoroacetic acid. [Link]

  • Google Patents. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
  • NIST WebBook. Trifluoroacetic acid, cyclopentyl ester. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • ResearchGate. Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones. [Link]

  • ResearchGate. (2025). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. [Link]

  • Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

Sources

Foundational

In-Depth Technical Guide: 2-Cyclopentyl-2-fluoroacetic Acid in Drug Development

Executive Summary The strategic incorporation of fluorine into organic molecules has revolutionized modern medicinal chemistry. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a highly specialized, fluorinated b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has revolutionized modern medicinal chemistry. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a highly specialized, fluorinated building block that exemplifies this trend[1]. By integrating a lipophilic cyclopentyl ring with an alpha-fluoro carboxylic acid moiety, this compound serves as a critical intermediate for synthesizing advanced therapeutics. This whitepaper provides an authoritative analysis of its molecular architecture, the pharmacological causality behind its design, and a self-validating synthetic protocol for its preparation.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 2-cyclopentyl-2-fluoroacetic acid lies in its tripartite functional design:

  • The Cyclopentyl Ring: Provides a bulky, lipophilic core that enhances membrane permeability and fits well into hydrophobic protein pockets.

  • The Carboxylic Acid: Serves as a primary pharmacophore for electrostatic interactions (e.g., salt bridges) with target receptors.

  • The Alpha-Fluorine Atom: Acts as an electronic modulator and metabolic shield[2].

Table 1: Physicochemical Properties
PropertyValueDiagnostic Significance
CAS Number 1537671-69-4Unique identifier for regulatory tracking[3].
Molecular Formula C7H11FO2Base composition for mass spectrometry[1].
Molecular Weight 146.16 g/mol Ideal low-molecular-weight fragment for drug design[1].
SMILES O=C(O)C(C1CCCC1)FEnables computational docking and structural modeling[1].
InChIKey YAVQIHQJYSZZQJ-UHFFFAOYSA-NStandardized digital representation[3].
Physical Form SolidFacilitates benchtop handling and gravimetric analysis[3].

The "Fluorine Effect": Pharmacological Causality

In drug development, replacing an alpha-hydrogen with a fluorine atom is rarely a random choice; it is driven by precise pharmacological causality[4].

1. pKa Modulation and Binding Affinity: Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent carboxylic acid. This lowers the pKa of the acid, ensuring it is fully ionized at physiological pH (7.4). The stabilized carboxylate anion often exhibits enhanced electrostatic binding to target proteins[4].

2. Metabolic Shielding: The alpha-position of carboxylic acids is a notorious "soft spot" for Cytochrome P450 (CYP450) mediated oxidation and in vivo epimerization. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), effectively blocking these metabolic pathways[2]. This causality is well-documented in the literature: for instance, the alpha-fluoro derivative of a valproic acid analog (alpha-fluoro-TMCA) demonstrated 120 times greater anticonvulsant potency and zero teratogenicity compared to its non-fluorinated counterpart, entirely due to this metabolic shielding[5].

MetabolicImpact cluster_0 Standard Carboxylic Acid cluster_1 Alpha-Fluoro Carboxylic Acid N1 Labile Alpha-Proton N2 CYP450 Oxidation & Epimerization N1->N2 N3 Metabolic Clearance N2->N3 F1 Alpha-Fluorine Substitution F2 Steric & Electronic Shielding F1->F2 F3 Metabolic Stability & Target Affinity F2->F3

Figure 1: Pharmacological logic of alpha-fluorination in preventing metabolic clearance.

Synthetic Methodology: A Self-Validating Protocol

To ensure scientific integrity, the synthesis of 2-cyclopentyl-2-fluoroacetic acid must be approached as a self-validating system. The most robust method involves the electrophilic fluorination of an ester enolate[2].

Mechanistic Rationale
  • Why Esterify First? Carboxylic acids possess an acidic proton (pKa ~4.5) that will competitively consume the strong base, forming an insoluble and unreactive dianion. Masking the acid as an ethyl ester ensures clean mono-enolate formation[2].

  • Why LHMDS at -78°C? Lithium bis(trimethylsilyl)amide (LHMDS) is a bulky, non-nucleophilic base. It selectively deprotonates the alpha-carbon without attacking the ester carbonyl. Cryogenic temperatures prevent unwanted Claisen self-condensation[2].

  • Why NFSI? N-Fluorobenzenesulfonimide (NFSI) is a bench-stable, solid electrophilic fluorine source. It provides controlled mono-fluorination, avoiding the over-fluorination (di-fluoro byproducts) commonly seen with fluorine gas[4].

Step-by-Step Experimental Workflow

Step 1: Esterification

  • Dissolve 2-cyclopentylacetic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated H₂SO₄ at 0 °C.

  • Reflux the mixture for 7 hours[2].

  • IPQC (In-Process Quality Control): Perform TLC (Hexane/EtOAc). The reaction is self-validating when the highly polar acid spot (Rf ~0.1) completely disappears, replaced by the non-polar ester spot (Rf ~0.7).

Step 2: Electrophilic Fluorination

  • Dissolve the intermediate ethyl 2-cyclopentylacetate in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to -78 °C and add LHMDS (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation[2].

  • Add a solution of NFSI (1.2 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature over 3 hours[2].

  • IPQC: Analyze via LC-MS. The intermediate is validated by a mass shift of +18 Da (loss of H, addition of F).

Step 3: Hydrolysis

  • Dissolve the fluorinated ester in a 3:1 mixture of THF/H₂O.

  • Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete.

  • Acidify with 1M HCl to pH ~1-2, extract with ethyl acetate, dry over Na₂SO₄, and concentrate[2].

SynthWorkflow A 2-Cyclopentylacetic acid (Starting Material) B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 2-cyclopentylacetate (Intermediate) B->C D Enolate Formation (LHMDS, THF, -78°C) C->D E Electrophilic Fluorination (NFSI, -78°C to RT) D->E F Ethyl 2-cyclopentyl-2-fluoroacetate E->F G Hydrolysis (LiOH, THF/H2O, then HCl) F->G H 2-Cyclopentyl-2-fluoroacetic acid (Target Compound) G->H

Figure 2: Step-by-step synthetic workflow for 2-Cyclopentyl-2-fluoroacetic acid.

Analytical Validation & Quality Control

To establish absolute trustworthiness in the synthesized compound, rigorous analytical validation is required. The presence of the fluorine atom introduces specific, predictable splitting patterns in NMR spectroscopy.

Table 2: Analytical Validation Parameters
Analytical TechniqueExpected Target SignalDiagnostic Significance
¹H NMR (CDCl₃) ~4.8 - 5.2 ppm (dd or dt, 1H, J_HF ≈ 47 Hz)Confirms the presence of the alpha-proton. The massive 47 Hz coupling constant is the definitive signature of geminal H-F coupling[2].
¹⁹F NMR (CDCl₃) ~ -190 to -200 ppm (d, 1F)Verifies a single aliphatic fluorine environment, confirming mono-fluorination and ruling out di-fluoro impurities.
¹³C NMR (CDCl₃) ~90 - 95 ppm (d, J_CF ≈ 185 Hz)The massive carbon-fluorine scalar coupling validates the direct attachment of fluorine to the alpha-carbon.
LC-MS (ESI-) m/z 145.1[M-H]⁻Confirms the exact molecular weight of the deprotonated target acid[1].

References

  • National Institutes of Health (PubMed). "Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid". Journal of Medicinal Chemistry. URL:[Link]

  • PubChem. "Fluoroacetic acid | CH2FCOOH | CID 5237". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Stereoselective Synthesis of α-Fluoro Carboxylic Acids by Ireland-Claisen Rearrangement". Organic Letters. URL:[Link]

Sources

Exploratory

Strategic Integration of 2-Cyclopentyl-2-fluoroacetic Acid in Drug Discovery: Mechanisms of Action, Metabolic Stability, and Protocol Validation

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern rational drug design, the strategic incorporation of fluorinated al...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated aliphatic motifs is a proven method for modulating pharmacokinetics (PK) and target engagement. 2-Cyclopentyl-2-fluoroacetic acid (CAS 1537671-69-4) [1] represents a highly specialized building block. Unlike simple unbranched fluoroacetates, which exhibit profound toxicity via "lethal synthesis" in the tricarboxylic acid (TCA) cycle[2][3], this compound utilizes a bulky cyclopentyl group to sterically shield the alpha-carbon. This whitepaper details the biochemical mechanisms of action of this structural motif, explaining how it bypasses classical fluoroacetate toxicity while providing exceptional metabolic stability and enhanced target affinity.

Chemical Biology & Rationale

As a Senior Application Scientist, I frequently observe drug candidates failing late in development due to poor metabolic stability or weak target engagement. 2-Cyclopentyl-2-fluoroacetic acid is deployed as a bioisostere or structural appendage to solve these exact liabilities.

The introduction of an alpha-fluorine atom adjacent to a carboxylic acid fundamentally alters the physicochemical landscape of the molecule:

  • Inductive Electron Withdrawal: Fluorine, being the most electronegative element, pulls electron density away from the carboxylate group, significantly lowering the pKa[4][5].

  • Lipophilic Bulk: The cyclopentyl ring increases the partition coefficient (LogP), driving better membrane permeability compared to unbranched aliphatic acids.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) and the steric bulk of the ring block enzymatic degradation pathways.

Mechanism of Action: Pharmacodynamic & Pharmacokinetic Modulation

While 2-cyclopentyl-2-fluoroacetic acid is a building block rather than a standalone therapeutic, its "mechanism of action" in a pharmacological context is defined by how it alters the behavior of the parent drug molecule.

Target Engagement: pKa Shift and Electrostatic Interactions

The binding affinity of a drug to its target protein often relies on salt-bridge formations with basic amino acid residues (e.g., Arginine, Lysine). Standard aliphatic acids, such as cyclopentylacetic acid, have a pKa of approximately 4.85. By introducing the alpha-fluorine, the pKa drops to approximately 2.6 (mirroring fluoroacetic acid[3][6]).

Causality: At physiological pH (7.4), a lower pKa ensures that the carboxylic acid is fully ionized, existing almost exclusively as the carboxylate anion. This maximizes the enthalpic contribution ( ΔH ) of the drug-target interaction by forming stronger, more reliable electrostatic bonds within the binding pocket.

Metabolic Shielding: Blocking CYP450 and Beta-Oxidation

The alpha-position of carboxylic acids is a classic site of metabolic liability, prone to hydroxylation by Cytochrome P450 (CYP450) enzymes and subsequent beta-oxidation.

  • CYP450 Evasion: The C-F bond is highly resistant to the hydrogen atom transfer (HAT) mechanisms utilized by CYP enzymes.

  • Beta-Oxidation Blockade: The cyclopentyl ring provides massive steric hindrance, preventing the molecule from fitting into the active sites of acyl-CoA dehydrogenases.

Toxicological Divergence: Bypassing Aconitase Inhibition

A critical concern when utilizing fluorinated acetates is toxicity. Fluoroacetic acid is a potent toxin because it undergoes "lethal synthesis"[2][3]. It is activated to fluoroacetyl-CoA, which citrate synthase then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate acts as a suicide inhibitor of aconitase, halting the TCA cycle and causing cellular hypoxia[2][3].

The Cyclopentyl Bypass Mechanism: 2-Cyclopentyl-2-fluoroacetic acid completely bypasses this toxic mechanism. The steric bulk of the cyclopentyl group prevents the molecule from being a viable substrate for acetyl-CoA synthetase. Even if trace amounts of a CoA-thioester were formed, the bulky ring physically prevents entry into the highly conserved active site of citrate synthase. No fluorocitrate is formed, rendering this motif safe for pharmaceutical integration.

G cluster_0 Toxic Pathway (Unbranched Fluoroacetate) cluster_1 Safe Pathway (2-Cyclopentyl-2-fluoroacetic acid) FA Fluoroacetic Acid FCoA Fluoroacetyl-CoA FA->FCoA Acetyl-CoA Synthetase FCit Fluorocitrate FCoA->FCit Citrate Synthase Acon Aconitase (Inhibited) FCit->Acon Suicide Inhibition CFA 2-Cyclopentyl-2- fluoroacetic acid Block Steric Blockade (No TCA Entry) CFA->Block Citrate Synthase Rejected Safe Metabolically Stable Pharmacophore Block->Safe Safe Integration

Caption: Mechanistic divergence of fluoroacetates vs. alpha-cycloalkyl derivatives in the TCA cycle.

Quantitative Data: Physicochemical Properties

To illustrate the rational design principles, the table below summarizes the physicochemical shifts induced by alpha-fluorination and cycloalkyl addition.

CompoundStructural ModificationEstimated pKaEstimated LogPToxicity Risk (TCA Cycle)
Acetic Acid Baseline~4.76-0.17None
Fluoroacetic Acid Alpha-Fluorination~2.60[3]0.04High (Lethal Synthesis) [2]
Cyclopentylacetic Acid Alpha-Cycloalkyl Addition~4.85~1.80None
2-Cyclopentyl-2-fluoroacetic acid Fluorination + Cycloalkyl ~2.6 - 2.8 ~1.9 - 2.1 None (Steric Blockade)

Experimental Workflows & Protocols (Self-Validating Systems)

To empirically validate the metabolic shielding and target engagement properties of compounds incorporating this motif, the following self-validating protocols must be employed.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Shielding)

This assay determines the vulnerability of the alpha-carbon to CYP450-mediated oxidation.

  • Self-Validating Design: We include a minus-NADPH negative control to differentiate enzymatic degradation from chemical instability, and Verapamil as a positive control to confirm HLM activity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound (containing the 2-cyclopentyl-2-fluoroacetic acid motif) to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (Causality Step): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Reasoning: CYP450 enzymes require reducing equivalents from NADPH to perform oxidative metabolism.

  • Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold organic solvent instantly denatures the CYP enzymes, locking the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow N1 1. Prepare HLM Suspension (0.5 mg/mL protein) N2 2. Add Test Compound (1 µM final conc) N1->N2 N3 3. Pre-incubate at 37°C (5 minutes) N2->N3 N4 4. Initiate Reaction (Add NADPH System) N3->N4 N5 5. Aliquot & Quench (Ice-cold MeCN) N4->N5 N6 6. Centrifuge & Analyze (LC-MS/MS) N5->N6

Caption: Self-validating in vitro microsomal stability workflow for metabolic shielding assessment.

Protocol B: Target Binding Affinity via Isothermal Titration Calorimetry (ITC)

To prove that the lowered pKa enhances electrostatic interactions, ITC is used to directly measure the thermodynamics of binding.

  • Self-Validating Design: By measuring ΔH (enthalpy) and ΔS (entropy) directly, we can prove if the affinity gain is driven by the stronger ionic bond (enthalpic gain) rather than just hydrophobic displacement.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the test compound in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Cell Loading: Load the target protein (10-20 µM) into the ITC sample cell. Load the test compound (100-200 µM) into the injection syringe.

  • Titration (Causality Step): Perform 20-30 sequential injections of the compound into the cell at 25°C. Reasoning: Each injection generates a heat spike corresponding to the binding event. As the protein saturates, the heat signal diminishes, allowing for the precise calculation of the dissociation constant ( Kd​ ) and stoichiometry ( n ).

  • Data Fitting: Integrate the thermogram peaks and fit to a one-site binding model to extract ΔH and calculate −TΔS .

References

  • Title: EN300-223571 - EnamineStore: 2-cyclopentyl-2-fluoroacetic acid. Source: enaminestore.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ytnLZVr-E9GyL2kXXrGDhTT1xpOK9zmVvAaI_ZPijLq6y-VwQ13yglJ8ly-OtCA-Rh4gSTH06p7RxHPvdrCZWCp6SvknfwiAE3wIuTHZFWm4VRu0HutV7VfcsBaWO7F-MTAjgxACFbTUez7NbQVmodqRwlw_gWgmXh4=]
  • Title: 2-cyclopentyl-2-fluoroacetic acid | 1537671-69-4 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo9zoQMTKwp3eleaLoHDmj37Hods_BnqTK2_WaXHwL42xriJtwdZS-LXzA2h8V58dWCjCU4lywgx1uW1xJSu8UhEJFjY9v3oweGwveonS6is5q0lpbGI7dxnhiQHht60-0OTtaapZ2YhYRnjjl2LGgqoyV4Vu6PDf8U91dULNLv7D6etqRtR_IUX328gqH]
  • Title: Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8BdHUBDu9Io_kgBwEuxnMJY7d3BeVTllFZUdhMTyaQ0tN9Bc3iU-wR4iK4z_FlEdC2PA1td7CeovkCDBhQgEOAklNmzJoHbE_SGWQshOTprCjI2Wpf3Qmvdfx55PTE_bCxJrSwhf_DPGxqAYV6DbYZMxYUdQv]
  • Title: Fluoroacetic acid - Wikipedia. Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYSM_bUAFqx_s_vqmSKv5nmuhBrOEH6Ms_d_WTafYZuqUbIHq1CerA_3net7mRfCouqIYE1wCRuEegDeSYGVtaxaZLlaTSo95V23XcLoDd-nuBVqSFkGfJZdwpNtIYIX5Bhj80LD0rOIU=]
  • Title: Which of these is more acidic and why exactly: fluoroacetic acid or chloroacetic acid; p-fluorobenzoic acid or p-chlorobenzoic acid? - ECHEMI. Source: echemi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuaycp8vM7-QcfD24ppvgQ-I1Gtis5Uuvb77YrN5Twt5XBc1IM1qiwJkA6lVjGlYUM5-qufEsikq5p3OM8rvZRKN7w3N3rg25qbu96gxL8n6UrfUoXv9OFOUuJytqvl91WXHaq2KT00IZmp8ORgRTYmjCy_dn5QA0_zMYcR_mG9GfVerCWtdgTyfU6saULhgPNxhc1BvbV2nKOcpZMLSDac_o30hsoNKytseNiisAQ4dyjuBHuVrekZSFkzBf1IjjmOPCrrP3eySasv5sT6yvvw2k9krcT0oqkQrvOdlIRGJt7_yEwWm7P6an0oClpX9ild88slb4=]
  • Title: Which is more acidic among chloroacetic acid and fluoroacetic acid? - Quora. Source: quora.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDceZPOvJUG-KEFvCtdA0hDDzvddJ-G--F_SuRK06V6aZCQx_s_WLfPh_KjqaMpYEfZ_r4kKh_spsX53glEKDSj-y7rlD0GjrCe47Eny32Stz1Y7k6oLrZjWdWH5YA4GOpjHLPnPRkfIEfWxQWwIJ5zQxX7mMKZR6a8ovONrihRRFUdAgQkGPpQfe2PcLHF9F-A==]
  • Title: CYCLOPENTYLACETIC ACID 1123-00-8 wiki. Source: guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9alvyoNYMtXodf-RHX678_O-_kR0RReAoMk6zOokj1gfXhUnHrLkthGpFqfhRMkmw6FxSG2uBw7FvzMDRfpAi6Dvj1uR3tLds8hvWZ3KVUI3LAbt07CJWfpTU-t7YkmSjlVBKW9cZ52KVgGN2-7Z6d5ouNJBVX5BeCJ56RgTT-Grabbo=]

Sources

Foundational

Biological activity of "2-Cyclopentyl-2-fluoroacetic acid"

Strategic Deployment of 2-Cyclopentyl-2-fluoroacetic Acid in Rational Drug Design: Physicochemical Profiling and Biological Activity As a Senior Application Scientist specializing in lead optimization and pharmacophore e...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment of 2-Cyclopentyl-2-fluoroacetic Acid in Rational Drug Design: Physicochemical Profiling and Biological Activity

As a Senior Application Scientist specializing in lead optimization and pharmacophore engineering, I frequently navigate the complex interplay between a molecule's physicochemical properties and its biological fate. Carboxylic acids are ubiquitous in drug discovery, acting as critical hydrogen-bond acceptors and electrostatic anchors. However, they often suffer from poor passive membrane permeability and susceptibility to Phase II metabolism (e.g., glucuronidation).

To circumvent these liabilities, modern medicinal chemistry relies on advanced bioisosteres. 2-Cyclopentyl-2-fluoroacetic acid (CFA) (CAS: 1537671-69-4) has emerged as a highly specialized, commercially available fluorinated building block[1]. Rather than acting as a standalone therapeutic, CFA is grafted onto molecular scaffolds to precisely modulate biological activity, enhance metabolic stability, and evade the classical toxicity associated with simple fluorinated aliphatics[2].

This technical guide deconstructs the biological activity, metabolic trajectory, and experimental validation of the CFA motif.

The biological utility of the CFA motif is rooted in the synergistic effects of its two distinct functional modifications: the alpha-fluorine atom and the cyclopentyl ring.

The Alpha-Fluoro Effect

Substituting a hydrogen atom with fluorine adjacent (alpha) to a carboxylic acid fundamentally alters the molecule's electronic landscape. Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect, which typically lowers the pKa​ of the carboxylic acid by approximately 2 units (from ~4.8 to ~2.6–2.8)[3].

  • Biological Consequence : At physiological pH (7.4), the CFA moiety is almost entirely ionized. While increased ionization usually plummets membrane permeability, fluorine's intrinsic lipophilicity counteracts this penalty. The result is a bioisostere that maintains strong electrostatic interactions with target proteins (via salt bridges) without sacrificing passive diffusion across the lipid bilayer[4].

The Cyclopentyl Anchor

The cyclopentyl ring provides a sterically defined, flexible hydrophobic bulk.

  • Biological Consequence : In the context of target binding (e.g., within GPCRs or kinase active sites), the cyclopentyl group efficiently occupies lipophilic pockets. By restricting the conformational freedom of the alpha-carbon, it reduces the entropic penalty upon target binding, thereby increasing overall binding affinity.

Quantitative Physicochemical Comparison

To illustrate the structural advantages of CFA, the table below summarizes the theoretical physicochemical shifts when moving from a standard acetate motif to the highly substituted CFA motif.

Structural MotifEst. pKa​ Est. LogPSteric Bulk (Alpha)Primary Biological Trajectory
Acetic Acid 4.76-0.17MinimalNormal cellular metabolism
Fluoroacetic Acid 2.59-0.10MinimalLethal Toxicity (TCA Cycle)
Cyclopentylacetic Acid 4.802.10High β -oxidation / Glucuronidation
2-Cyclopentyl-2-fluoroacetic acid ~2.70~2.30HighMetabolically Stable Bioisostere

Metabolic Trajectories: Evasion of Fluoroacetate Toxicity

A critical concern when incorporating fluorinated acetates into drug candidates is the risk of severe mitochondrial toxicity. Unsubstituted fluoroacetic acid is a known lethal toxin. It is activated by acetyl-CoA synthetase and subsequently condensed with oxaloacetate by citrate synthase to form fluorocitrate [5]. Fluorocitrate is a potent, irreversible inhibitor of aconitase, effectively halting the tricarboxylic acid (TCA) cycle and causing cellular asphyxiation[6].

The Causality of Steric Rescue: Why is CFA biologically safe despite containing a fluoroacetate core? The answer lies in enzymatic steric constraints. The active sites of both acetyl-CoA synthetase and citrate synthase are highly restrictive. The massive steric bulk of the alpha-cyclopentyl ring physically prevents the CFA moiety from entering the active site of these enzymes. Consequently, the lethal metabolic cascade is aborted at the very first step. The molecule is instead shunted toward safe excretion or acts as a stable, non-metabolized pharmacophore.

MetabolicPathway FA Fluoroacetic Acid ACoA Acetyl-CoA Synthetase FA->ACoA CFA 2-Cyclopentyl-2- fluoroacetic acid Safe Steric Blockade CFA->Safe CS Citrate Synthase ACoA->CS Tox Fluorocitrate (Toxic) CS->Tox Safe->ACoA Metab Stable Bioisostere Safe->Metab

Divergent metabolic pathways of fluoroacetates based on alpha-substitution steric hindrance.

Experimental Workflows: Validating CFA Derivatives

To empirically validate the advantages of a CFA-derived drug candidate, we must deploy a self-validating experimental system that measures both passive permeability and metabolic stability. As an application scientist, I rely on the following standardized protocol to ensure data integrity.

Protocol: High-Throughput PAMPA and HLM Stability Evaluation

Objective: To quantify the apparent permeability ( Papp​ ) and intrinsic clearance ( CLint​ ) of synthesized CFA-derivatives.

Phase 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Causality & Design: We utilize PAMPA to isolate passive transcellular diffusion from active transport mechanisms. Because the alpha-fluorine lowers the pKa​ , we must verify that the compensatory lipophilicity maintains membrane transit.

  • Membrane Preparation: Coat a 96-well PVDF filter plate (0.45 µm pore size) with a 1% (w/v) solution of lecithin in dodecane. Rationale: This lipid mixture accurately mimics the lipophilic core of the human intestinal epithelium.

  • Incubation: Introduce the CFA-derivative (10 µM in PBS, pH 7.4) into the donor compartment. Fill the acceptor compartment with blank PBS.

  • Self-Validation Control: Run Verapamil (high permeability) and Ranitidine (low permeability) in parallel wells to validate the dynamic range of the lipid barrier.

  • Execution: Incubate the plate for 5 hours at room temperature under gentle agitation (150 rpm).

Phase 2: Human Liver Microsome (HLM) Stability Assay Causality & Design: The cyclopentyl group is designed to provide steric shielding against CYP450-mediated oxidation. This assay tests that hypothesis.

  • Reaction Matrix: Combine the CFA-derivative (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; its addition is the causal trigger for Phase I metabolism.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately plunge these aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and locking the analyte concentration for accurate measurement.

  • Quantification: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 Synthesize CFA-Derivative S2 PAMPA Assay (pH 7.4) Permeability Check S1->S2 S3 HLM Assay (+/- NADPH) Metabolic Stability S1->S3 S4 LC-MS/MS MRM Quantification S2->S4 S3->S4 S5 Data: LogPapp & CLint S4->S5

High-throughput permeability and metabolic stability workflow for CFA-derived compounds.

Conclusion

2-Cyclopentyl-2-fluoroacetic acid is far more than a simple fluorinated reagent; it is a precision-engineered pharmacophore. By intelligently combining the electron-withdrawing nature of fluorine with the steric bulk of a cyclopentyl ring, medicinal chemists can independently tune a drug candidate's pKa​ and lipophilicity. Most importantly, the structural geometry of CFA safely bypasses the lethal toxicological pathways associated with simpler fluoroacetates, making it a highly valuable bioisostere for next-generation drug design.

References

  • Meanwell, N. A. "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PMC - National Institutes of Health.[Link]

  • Uneyama, K. "Biologically Active Organofluorine Compounds". SciSpace.[Link]

  • Lassalas, P. et al. "Structure property relationships of fluorinated carboxylic acid bioisosteres". PubMed - National Institutes of Health.[Link]

Sources

Exploratory

Discovery, Synthesis, and Application of 2-Cyclopentyl-2-fluoroacetic Acid in Modern Medicinal Chemistry

Abstract The integration of fluorine into aliphatic systems has fundamentally transformed modern drug discovery. This technical guide explores the physicochemical rationale, synthesis workflows, and application of 2-Cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of fluorine into aliphatic systems has fundamentally transformed modern drug discovery. This technical guide explores the physicochemical rationale, synthesis workflows, and application of 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4), a highly specialized sp³-enriched building block. Designed for researchers and drug development professionals, this whitepaper details the causality behind its experimental handling and its strategic role in pharmacokinetic optimization.

Historical Context: Escaping Flatland

Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings due to the ease of cross-coupling reactions. However, as target complexity increased, these "flat" molecules frequently suffered from poor solubility, high off-target toxicity, and rapid metabolic clearance. In the 2010s, the pharmaceutical industry initiated a paradigm shift known as "escaping flatland," prioritizing three-dimensional, sp³-rich architectures.

During this era, simple fluorination (e.g., trifluoromethyl or aryl-fluoride groups) evolved into the strategic placement of fluorine on aliphatic chains. 2-Cyclopentyl-2-fluoroacetic acid emerged commercially around 2014 as a direct response to this need[1]. It provided medicinal chemists with a pre-functionalized, stereochemically rich building block capable of modulating molecular properties without requiring late-stage, hazardous fluorination steps[2].

Physicochemical Rationale & Quantitative Data

The structural design of 2-Cyclopentyl-2-fluoroacetic acid is highly deliberate, combining two distinct molecular features to solve common Absorption, Distribution, Metabolism, and Excretion (ADME) challenges[3].

  • The Cyclopentyl Ring (Steric Shielding): The bulky aliphatic ring increases the lipophilicity of the parent drug, enhancing cell membrane permeability. Furthermore, it acts as a steric shield, physically blocking metabolic enzymes from accessing adjacent vulnerable bonds.

  • The Alpha-Fluoro Substitution (Electronic Modulation): Fluorine is the most electronegative element. When placed alpha to a carboxylic acid (or the resulting amide), it exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the functional group and strengthens the adjacent C-H bond, directly preventing cytochrome P450-mediated oxidative metabolism at this common "soft spot"[4].

Quantitative Physicochemical Properties
PropertyValueCausality / Impact in Drug Design
CAS Number 1537671-69-4Unique registry identifier ensuring precise procurement[1].
Molecular Formula C₇H₁₁FO₂Optimal balance of lipophilic (C, H) and polar (F, O) surface areas.
Molecular Weight 146.16 g/mol Low molecular weight ensures high ligand efficiency when incorporated[2].
H-Bond Donors 1Essential for initial target engagement via the carboxylate moiety.
H-Bond Acceptors 3Facilitates secondary dipole interactions within hydrophobic binding pockets.
Physical State Solid (≥95% purity)Enables precise stoichiometric weighing and bench-stable storage[1].

Chemical Synthesis & Methodologies

Direct fluorination of aliphatic carboxylic acids using fluorine gas (F₂) is highly exothermic, unselective, and hazardous. The field-proven, self-validating protocol utilizes the electrophilic fluorination of an ester enolate using N-fluorobenzenesulfonimide (NFSI)[5].

Protocol 1: Electrophilic Fluorination Synthesis Workflow

Expertise & Causality: We first protect the carboxylic acid as an ethyl ester to prevent the acidic proton from quenching the strong base. Lithium diisopropylamide (LDA) is selected to irreversibly form the kinetic enolate at strictly controlled cryogenic temperatures (-78°C) to prevent self-condensation. NFSI is chosen as the fluorine source due to its bench stability and predictable electrophilic transfer[4].

Step-by-Step Methodology:

  • Esterification: Dissolve cyclopentylacetic acid (1.0 eq) in anhydrous ethanol. Add a catalytic amount of H₂SO₄ and reflux for 4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the baseline acid spot disappears.

  • Enolate Formation: In a flame-dried flask under argon, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate LDA. Slowly add the ethyl cyclopentylacetate (1.0 eq) dropwise.

  • Electrophilic Fluorination: Add a solution of NFSI (1.2 eq) in THF dropwise to the enolate at -78°C. Allow the reaction to gradually warm to room temperature over 2 hours[5].

    • Validation: LC-MS analysis will confirm the mass shift corresponding to the alpha-fluoro ester intermediate.

  • Hydrolysis: Add LiOH (2.0 eq) dissolved in water to the reaction mixture. Stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the final 2-Cyclopentyl-2-fluoroacetic acid.

Synthesis A Cyclopentylacetic Acid B Ethyl Cyclopentylacetate (Esterification) A->B EtOH, H+ C Lithium Enolate (LDA, -78°C) B->C LDA, THF D Ethyl 2-Cyclopentyl- 2-fluoroacetate (NFSI) C->D NFSI E 2-Cyclopentyl-2- fluoroacetic acid (LiOH Hydrolysis) D->E LiOH, H2O/THF

Caption: Synthesis of 2-Cyclopentyl-2-fluoroacetic acid via electrophilic fluorination of an ester enolate.

Application in Drug Development: Amide Coupling

In drug discovery, 2-Cyclopentyl-2-fluoroacetic acid is primarily utilized as an acylating agent to form metabolically robust amides.

Protocol 2: HATU-Mediated Amide Coupling

Expertise & Causality: The combination of an alpha-fluoro group and a bulky cyclopentyl ring creates severe steric and electronic hindrance at the carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) typically fail or result in poor yields. is selected because it generates a highly reactive 7-aza-OBt active ester, which effectively overcomes this steric barrier. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without degrading the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Cyclopentyl-2-fluoroacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Validation: The solution will transition to a faint yellow color, visually confirming the formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir continuously at room temperature for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: This specific washing sequence systematically removes unreacted acid, excess amine, and water-soluble DMF/HATU byproducts.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography.

    • Validation: Confirm the structural integrity of the final API using ¹H and ¹⁹F NMR spectroscopy.

PK_Opt Hit Hit Compound (Metabolically Labile) Modification Structural Modification: 2-Cyclopentyl-2-fluoroacetic acid Hit->Modification Steric Cyclopentyl Ring (Steric Shielding) Modification->Steric Electronic alpha-Fluoro Group (pKa shift & C-H block) Modification->Electronic Result1 Increased Lipophilicity (Membrane Permeability) Steric->Result1 Result2 Reduced CYP450 Metabolism Electronic->Result2

Caption: Pharmacokinetic optimization logic utilizing the 2-Cyclopentyl-2-fluoroacetic acid building block.

Conclusion

The integration of 2-Cyclopentyl-2-fluoroacetic acid into a medicinal chemist's toolkit exemplifies the sophisticated evolution of rational drug design. By combining the steric bulk of a cyclopentyl ring with the profound electronic effects of an alpha-fluoro substitution, this building block allows researchers to systematically rescue metabolically labile hit compounds, improve target affinity, and navigate the complex landscape of modern pharmacokinetics.

References

  • 2-cyclopentylidene-2-fluoroacetic acid — Chemical Substance Information , NextSDS. URL: [Link]

  • A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis , PubMed Central (PMC). URL:[Link]

Sources

Foundational

Physicochemical properties of alpha-fluoro carboxylic acids

An In-Depth Technical Guide to the Physicochemical Properties of Alpha-Fluoro Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Alpha-Fluoro Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, α-fluoro carboxylic acids represent a class of compounds with a unique and compelling profile of physicochemical properties. The high electronegativity of the fluorine atom, when placed in proximity to a carboxylic acid group, induces profound changes in acidity, lipophilicity, conformation, and metabolic stability. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental protocols for their characterization. By understanding the causality behind the effects of α-fluorination, researchers can better leverage this versatile functional group to optimize molecular properties for a range of applications.

The Significance of α-Fluorination in Carboxylic Acids

The introduction of a fluorine atom at the α-position of a carboxylic acid is a powerful strategy in medicinal chemistry for several reasons. This single atomic substitution can dramatically alter the compound's pKa, influencing its ionization state at physiological pH.[1][2][3][4] This, in turn, affects crucial parameters such as solubility, membrane permeability, and receptor-binding interactions.[5][6][7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the pharmacokinetic profile of a drug candidate.[6][9][10] Consequently, α-fluoro carboxylic acids are integral building blocks in the synthesis of novel therapeutics.[11][12][13][14]

Acidity (pKa): The Inductive Effect in Action

The most striking physicochemical consequence of α-fluorination is the significant increase in the acidity of the carboxylic acid, which is reflected in a lower pKa value.[1][2][3][4]

The Underlying Mechanism: Inductive Electron Withdrawal

The enhanced acidity is primarily due to the powerful electron-withdrawing inductive effect of the fluorine atom.[2][15] Being the most electronegative element, fluorine pulls electron density away from the adjacent carbon and, by extension, from the carboxyl group. This polarization stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[2]

The magnitude of this acid-strengthening effect is additive. As the number of fluorine atoms on the α-carbon increases, the pKa decreases accordingly. This trend is clearly illustrated by comparing acetic acid with its fluorinated derivatives.[2][16]

Quantitative Data on pKa Values

The following table summarizes the pKa values for a selection of carboxylic acids, highlighting the impact of α-fluorination.

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.76[2]
Fluoroacetic AcidFCH₂COOH2.58 ± 0.03[2][16]
Difluoroacetic AcidF₂CHCOOH1.22 ± 0.03[2][16]
Trifluoroacetic AcidF₃CCOOH0.03 ± 0.08[2][16]
Chloroacetic AcidClCH₂COOH2.87[3]

As the data shows, the introduction of a single fluorine atom in fluoroacetic acid lowers the pKa by over two units compared to acetic acid, making it a significantly stronger acid.[1][4] Trifluoroacetic acid is a very strong organic acid with a pKa near zero.[16][17]

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable method for determining the pKa of an α-fluoro carboxylic acid is through potentiometric titration. This technique involves the gradual addition of a strong base (e.g., NaOH) to a solution of the acid while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M NaOH.

    • Accurately weigh and dissolve a known amount of the α-fluoro carboxylic acid in deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

    • For a more accurate determination, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this plot indicates the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve, which is the pKa.[2]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standardized 0.1 M NaOH D Add NaOH in Increments A->D B Prepare Known Concentration of α-Fluoro Carboxylic Acid B->D C Calibrate pH Meter E Record pH and Volume C->E D->E After each increment F Plot Titration Curve (pH vs. Volume) E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): A Modulated Property

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of α-fluorination on lipophilicity is more nuanced than its effect on acidity.

The Complex Role of Fluorine in Lipophilicity

While highly fluorinated motifs like the trifluoromethyl group are known to be lipophilic, the introduction of a single fluorine atom can sometimes decrease lipophilicity.[18][19] This is attributed to the fluorine atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's overall polarity and conformation.[18] The change in lipophilicity upon α-fluorination is highly dependent on the molecular context.[18][20]

Experimental Protocol: LogP Determination by the Shake-Flask Method with ¹⁹F NMR Analysis

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for determining LogP, circumventing the need for UV activity.[21][22][23]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. Use a phosphate buffer to maintain the aqueous phase at a specific pH (e.g., 7.4) if measuring the distribution coefficient (LogD).

  • Sample Preparation:

    • Accurately weigh a small amount of the α-fluoro carboxylic acid and dissolve it in a known volume of the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the pre-saturated aqueous phase to the octanol solution in a vial.

    • Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.

    • Let the vial stand undisturbed overnight to ensure complete phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Prepare each aliquot for ¹⁹F NMR analysis by adding a known amount of an internal standard (a fluorinated compound that is soluble in both phases but does not interfere with the analyte signal).

    • Acquire the ¹⁹F NMR spectra for both samples.

  • Data Analysis:

    • Integrate the signal of the α-fluoro carboxylic acid in the spectra from both the octanol and aqueous phases.

    • The ratio of the integrals directly corresponds to the ratio of the concentrations in the two phases.

    • Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate Octanol and Water B Dissolve α-Fluoro Acid in Octanol A->B C Add Aqueous Phase B->C D Shake to Equilibrate C->D E Allow Phase Separation D->E F Aliquot from Each Phase E->F G Acquire ¹⁹F NMR Spectra F->G H Calculate LogP from Integral Ratios G->H

Caption: Workflow for LogP determination using the shake-flask method and ¹⁹F NMR.

Conformational Effects and Spectroscopic Signatures

The introduction of a fluorine atom at the α-position can influence the conformational preferences of the carboxylic acid through steric and electronic effects, including the potential for intramolecular hydrogen bonding.[24]

Gauche Effect and Hydrogen Bonding

The fluorine atom can exhibit a "gauche effect," favoring a gauche conformation relative to other substituents. Furthermore, the possibility of an intramolecular hydrogen bond between the fluorine atom and the carboxylic acid proton (F···H-O) can influence the molecule's three-dimensional structure.[24]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • O-H Stretch: The carboxylic acid O-H bond typically appears as a very broad absorption in the 2500-3300 cm⁻¹ region.[25][26]

  • C=O Stretch: The carbonyl (C=O) stretch is observed between 1710 and 1760 cm⁻¹. Hydrogen bonding can shift this absorption to a lower frequency (around 1710 cm⁻¹ for dimers).[25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The acidic proton of the carboxyl group gives a characteristic broad singlet signal far downfield, typically between 10-13 ppm.[25][27]

  • ¹³C NMR: The carbonyl carbon of a carboxylic acid resonates in the range of 165-185 ppm.[25][28]

  • ¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds. The chemical shift of the fluorine atom provides information about its electronic environment.[16][29]

Impact on Drug Metabolism and Toxicity

The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[6][10] Introducing an α-fluoro group can therefore be an effective strategy to block metabolic degradation at that position, increasing the half-life and bioavailability of a drug.[9][10]

However, it is crucial to consider potential toxicity. While fluorinated compounds are often metabolically stable, if metabolism does occur, it can sometimes lead to toxic byproducts like fluoroacetate.[30] Fluoroacetic acid is a potent metabolic poison that can disrupt the Krebs cycle.[30]

Conclusion

The physicochemical properties of α-fluoro carboxylic acids are a fascinating interplay of inductive effects, hydrogen bonding, and conformational preferences. The ability to dramatically and predictably increase acidity, modulate lipophilicity, and enhance metabolic stability makes α-fluorination a vital tool in the arsenal of medicinal chemists and materials scientists. A thorough understanding and experimental characterization of these properties are essential for the rational design of molecules with optimized performance characteristics. This guide has provided a foundational overview, from the underlying principles to practical experimental protocols, to aid researchers in harnessing the unique potential of α-fluoro carboxylic acids.

References

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Sources

Exploratory

Rational Drug Design and Potential Therapeutic Targets of 2-Cyclopentyl-2-fluoroacetic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is emerging not as a standalone active pharmaceutical ingredient (API), but as a highly specialized,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is emerging not as a standalone active pharmaceutical ingredient (API), but as a highly specialized, bifunctional pharmacophore building block. By combining the steric constraints of a cyclopentyl ring with the profound stereoelectronic effects of an alpha-fluorine atom, this moiety offers drug developers a powerful tool to modulate pharmacokinetics, enhance target binding affinity, and bypass metabolic liabilities.

This whitepaper provides an in-depth technical analysis of the physicochemical rationale behind 2-Cyclopentyl-2-fluoroacetic acid (CPFA), its potential therapeutic targets, and the self-validating experimental workflows required to evaluate its derivatives in drug discovery pipelines.

Physicochemical Rationale in Drug Design

The incorporation of the CPFA moiety into a drug candidate is driven by two distinct structural features that synergistically enhance molecular performance:

The Alpha-Fluoro Carboxylic Acid Effect

The presence of a highly electronegative fluorine atom adjacent to the carboxylic acid function fundamentally alters the molecule's behavior.

  • pKa Modulation: Fluorine substitution at the alpha position dramatically lowers the pKa of the carboxylic acid from approximately 4.8 (in standard aliphatic acids) to ~2.6[1]. This ensures that the carboxylate headgroup is almost entirely ionized at physiological pH, strengthening ionic salt-bridge interactions with basic amino acid residues (e.g., Arginine, Lysine) in target receptor pockets.

  • Metabolic Stability: Aliphatic carboxylic acids are notoriously susceptible to alpha- and beta-oxidation by cytochrome P450 enzymes. The intentional introduction of a fluorine atom at this metabolically labile site blocks oxidative degradation, thereby increasing the biological half-life of the drug[1].

The Cyclopentyl Anchor

The cyclopentyl group serves as a conformationally restricted, lipophilic anchor. Unlike linear alkyl chains that suffer a high entropic penalty upon binding due to the loss of rotational degrees of freedom, the cyclopentyl ring is pre-organized. It perfectly occupies shallow, hydrophobic sub-pockets in target proteins, maximizing Van der Waals interactions while maintaining a low molecular weight footprint.

Data Synthesis: Physicochemical Comparison

The following table summarizes the quantitative advantages of the CPFA moiety compared to its non-fluorinated and non-cyclic counterparts.

PharmacophoreEst. pKaEst. LogPAlpha-Oxidation LiabilityPrimary Medicinal Application
Acetic Acid 4.76-0.17HighBasic synthetic building block
Cyclopentylacetic Acid 4.801.85HighLipophilic anchor / GPCR targeting
Fluoroacetic Acid 2.600.30LowSuicide enzyme inhibition[2]
2-Cyclopentyl-2-fluoroacetic Acid ~2.50~2.10Very LowAdvanced target-specific pharmacophore

Potential Therapeutic Targets

While CPFA itself is an intermediate, molecules synthesized using this building block are hypothesized to interact with several high-value therapeutic targets based on established structure-activity relationship (SAR) data.

Lysophosphatidic Acid (LPA) Receptors

LPA receptors (specifically LPA1) are G-protein coupled receptors (GPCRs) implicated in fibrosis, cancer, and neuropathic pain. Cyclopentyl-based carboxylic acids have been heavily patented and validated as potent LPA receptor antagonists[3]. The addition of the alpha-fluoro group in CPFA derivatives locks the bioactive conformation and enhances the ionic interaction with the conserved Arginine residue in the LPA1 binding pocket, effectively outcompeting endogenous lysophosphatidic acid.

G CPFA CPFA Derivative (Antagonist) LPA1 LPA1 Receptor (GPCR) CPFA->LPA1 Inhibits G_alpha Gα_12/13 Protein LPA1->G_alpha Activates RhoA RhoA Activation G_alpha->RhoA Signaling Actin Actin Cytoskeleton Remodeling RhoA->Actin Response

Caption: Mechanism of CPFA derivatives acting as LPA receptor antagonists to inhibit RhoA signaling.

Viral Macrodomains (e.g., SARS-CoV-2 Mac1)

Recent crystallographic screening has identified cyclopentyl heteroaryl carboxylic acids as direct inhibitors of the SARS-CoV-2 Nsp3 Macrodomain (Mac1), an enzyme critical for viral replication and immune evasion[4]. Substituting standard cyclopentyl acids with CPFA can improve ligand efficiency (LE) by exploiting the fluorine atom to displace high-energy water molecules from the Mac1 active site.

Metabolic Enzymes (Targeted Lipid Modulation)

Fluoroacetic acid is highly toxic because it undergoes "lethal synthesis" via citrate synthase into fluorocitrate, a suicide inhibitor of aconitase in the Krebs cycle[2]. However, the bulky cyclopentyl ring in CPFA sterically prevents it from acting as a substrate for citrate synthase. Instead, CPFA derivatives can be designed to selectively target other lipid-metabolizing enzymes (like Acetyl-CoA Carboxylase) without triggering the severe toxicity associated with unbranched fluoroacetates.

Experimental Methodologies & Workflows

To validate CPFA-derived compounds against these therapeutic targets, rigorous, self-validating experimental protocols must be employed. The causality behind these specific methodological choices is critical for ensuring data integrity.

Protocol 1: Synthesis of CPFA-Amide Candidate Libraries

Because the alpha-fluoro group strongly withdraws electron density, the adjacent carboxylate in CPFA is significantly deactivated, making standard amide coupling difficult.

  • Activation: Dissolve 1.0 eq of 2-Cyclopentyl-2-fluoroacetic acid in anhydrous DMF. Add 1.2 eq of HATU (not EDC/NHS) and 3.0 eq of DIPEA. Causality: HATU generates a highly reactive HOAt ester intermediate, which is strictly required to overcome the electronic deactivation caused by the alpha-fluorine.

  • Coupling: Add 1.1 eq of the target amine (e.g., a functionalized aniline for LPA targeting). Stir at room temperature for 12 hours under N2.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to achieve >95% purity.

Protocol 2: In Vitro Radioligand Binding Assay (LPA1 Receptor)

To validate target engagement, a competitive binding assay is utilized.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human LPA1.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-LPA and varying concentrations of the CPFA derivative (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% essentially fatty-acid-free BSA).

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters. Causality: The filters MUST be pre-soaked in 0.1% Polyethylenimine (PEI). CPFA derivatives are highly lipophilic and will bind non-specifically to bare glass fibers, resulting in false-positive background noise. PEI neutralizes the glass charge, ensuring only receptor-bound radioligand is measured.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting to calculate the IC50.

Workflow Synth 1. Chemical Synthesis (HATU Coupling) Purify 2. HPLC Purification (>95% Purity) Synth->Purify Assay 3. Radioligand Binding Assay (IC50) Purify->Assay Tox 4. Cytotoxicity Screen (MTT Assay) Assay->Tox Lead 5. Lead Optimization & SAR Analysis Tox->Lead

Caption: Step-by-step experimental workflow for validating CPFA-derived therapeutic candidates.

Conclusion

2-Cyclopentyl-2-fluoroacetic acid is a sophisticated molecular building block that perfectly illustrates the principles of rational drug design. By leveraging the pKa-lowering and metabolism-blocking properties of fluorine alongside the lipophilic constraints of a cyclopentyl ring, researchers can utilize CPFA to develop highly potent GPCR antagonists, viral macrodomain inhibitors, and selective metabolic modulators.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Cyclopentyl-2-fluoroacetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a scalable, self-validating, and high-yielding protocol for the α -fluorination of an aliphatic carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a scalable, self-validating, and high-yielding protocol for the α -fluorination of an aliphatic carboxylic acid.

Introduction & Mechanistic Rationale

The incorporation of fluorine at the α -position of carboxylic acids is a privileged structural modification in medicinal chemistry. This bioisosteric replacement effectively lowers the pKa​ of the carboxylic acid, increases lipophilicity, and provides a steric shield that enhances metabolic stability against enzymatic β -oxidation.

Direct electrophilic fluorination of unprotected aliphatic carboxylic acids is notoriously challenging. While the direct fluorination of α -arylcarboxylic acids can be achieved via bis-silyl ketene acetals using Selectfluor[1], aliphatic substrates like cyclopentylacetic acid often suffer from low yields and complex reaction profiles. Furthermore, Selectfluor exhibits poor solubility in THF, limiting its utility in standard low-temperature enolate chemistry. Alternative radical-based photoredox methods often result in decarboxylative fluorination (yielding the fluoroalkane) rather than retaining the critical carboxylate pharmacophore[2].

To ensure a highly scalable and reproducible workflow, this protocol employs a robust three-step sequence:

  • Fischer Esterification : Masks the acidic proton, preventing the need for excess equivalents of pyrophoric bases and simplifying downstream purification.

  • Kinetic Enolate Fluorination : Utilizes Lithium Diisopropylamide (LDA) to form the kinetic enolate, followed by trapping with N-Fluorobenzenesulfonimide (NFSI). NFSI is specifically chosen for its high solubility in THF and its reliable, clean reactivity with lithium enolates[3].

  • Mild Saponification : Unmasks the target α -fluoro acid under strictly controlled conditions to prevent HF elimination.

Experimental Workflow

Workflow SM Cyclopentylacetic Acid (Starting Material) Step1 Step 1: Fischer Esterification MeOH, cat. H2SO4, Reflux SM->Step1 Int1 Methyl Cyclopentylacetate (Intermediate) Step1->Int1 Step2 Step 2: α-Fluorination LDA (-78°C), then Inverse Addition to NFSI Int1->Step2 Int2 Methyl 2-Cyclopentyl-2-fluoroacetate (Intermediate) Step2->Int2 Step3 Step 3: Mild Saponification LiOH, THF/H2O, RT Int2->Step3 Prod 2-Cyclopentyl-2-fluoroacetic Acid (Target Product) Step3->Prod

Three-step synthetic workflow for 2-cyclopentyl-2-fluoroacetic acid via enolate fluorination.

Reagent & Material Specifications
Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Cyclopentylacetic acid Starting Material1.0 eq1.28 g (10.0 mmol)
Methanol (Anhydrous) Solvent / ReactantExcess20 mL
Sulfuric Acid (98%) Catalyst0.1 eq55 µL (1.0 mmol)
LDA (2.0 M in THF/heptane) Base (Kinetic)1.1 eq5.5 mL (11.0 mmol)
NFSI Electrophilic F + Source1.5 eq4.73 g (15.0 mmol)
THF (Anhydrous) SolventN/A40 mL
LiOH·H 2​ O Saponification Base2.0 eq0.84 g (20.0 mmol)
Step-by-Step Methodologies
Step 1: Fischer Esterification

Causality & Design: Converting the free acid to a methyl ester prevents the formation of a bis-anion during the fluorination step. Bis-anions of aliphatic acids are prone to self-condensation and require harsh conditions that degrade yield.

  • Reaction: Dissolve cyclopentylacetic acid (1.28 g, 10 mmol) in anhydrous methanol (20 mL). Add concentrated H 2​ SO 4​ (55 µL) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 4:1, KMnO 4​ stain). The reaction is self-validating when the baseline spot (free acid) completely disappears, replaced by a high R f​ spot (ester).

  • Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the residue with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 15 mL) and brine (15 mL). The basic wash is critical as it acts as a chemical filter, extracting any trace unreacted starting material into the aqueous layer.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield methyl cyclopentylacetate as a clear oil.

Step 2: Electrophilic α -Fluorination (Inverse Addition)

Causality & Design: The α -position of cyclopentylacetic acid contains two protons. Mono-fluorination yields a product that is significantly more acidic than the starting ester. If NFSI is added to the enolate (normal addition), the newly formed mono-fluoro ester can be rapidly deprotonated by the remaining unreacted enolate, leading to a mixture of unreacted starting material and gem-difluoro ester. To suppress this, we employ inverse addition : the enolate is transferred dropwise into a cold solution of NFSI, ensuring the electrophile is always in large excess.

  • Enolate Formation: In a flame-dried flask under N 2​ , dissolve methyl cyclopentylacetate (1.42 g, 10 mmol) in anhydrous THF (15 mL). Cool to -78 °C. Add LDA (5.5 mL, 2.0 M, 11 mmol) dropwise. Stir at -78 °C for 1 hour.

  • Electrophile Preparation: In a separate flame-dried flask, dissolve NFSI (4.73 g, 15 mmol) in anhydrous THF (25 mL) and cool to -78 °C.

  • Inverse Addition: Using a cannula, transfer the enolate solution dropwise into the NFSI solution over 30 minutes, maintaining the internal temperature at -78 °C. Stir for an additional 2 hours at -78 °C, then allow to warm to room temperature over 1 hour.

  • IPC: Quench a 0.1 mL aliquot in saturated NH 4​ Cl, extract with EtOAc, and run a rapid 19 F NMR. The presence of a distinct doublet of doublets at ~ -192 ppm validates successful mono-fluorination.

  • Workup: Quench the bulk reaction with saturated aqueous NH 4​ Cl (30 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organics with water and brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (0% to 10% EtOAc in Hexanes) to separate the product from the dibenzenesulfonimide byproduct, yielding methyl 2-cyclopentyl-2-fluoroacetate .

Step 3: Mild Saponification

Causality & Design: The resulting α -fluoro ester contains a highly acidic α -proton adjacent to a leaving group (fluoride). Saponification must be performed using mild LiOH at strictly room temperature. Elevated temperatures or stronger bases (like NaOH/KOH) will promote E2 elimination of HF, yielding an unwanted α,β -unsaturated acid byproduct.

  • Reaction: Dissolve methyl 2-cyclopentyl-2-fluoroacetate (1.60 g, 10 mmol) in a mixture of THF (15 mL) and H 2​ O (5 mL). Add LiOH·H 2​ O (0.84 g, 20 mmol) in one portion.

  • Stirring: Stir vigorously at room temperature for 4 hours.

  • IPC: TLC (Hexanes/EtOAc 9:1) validates completion by the total disappearance of the ester spot.

  • Workup: Remove the THF in vacuo. Dilute the remaining aqueous layer with H 2​ O (10 mL) and wash with diethyl ether (15 mL) to remove any neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl. Extract the precipitated product with EtOAc (3 × 20 mL).

  • Isolation: Wash the combined EtOAc extracts with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to afford pure 2-cyclopentyl-2-fluoroacetic acid .

Data Presentation & Expected Results
CompoundAppearanceExpected YieldKey 1 H NMR (CDCl 3​ , 400 MHz)Key 19 F NMR (CDCl 3​ , 376 MHz)
Methyl cyclopentylacetate Clear oil> 95% δ 3.68 (s, 3H), 2.35 (d, J = 7.2 Hz, 2H)N/A
Methyl 2-cyclopentyl-2-fluoroacetate Pale yellow oil70 - 80% δ 4.85 (dd, 2JHF​ = 48.5 Hz, 3JHH​ = 6.0 Hz, 1H), 3.80 (s, 3H) δ -192.5 (dd, 2JFH​ = 48.5 Hz, 3JFH​ = 15.0 Hz)
2-Cyclopentyl-2-fluoroacetic acid White waxy solid> 90% δ 11.0 (br s, 1H), 4.90 (dd, 2JHF​ = 48.0 Hz, 3JHH​ = 6.0 Hz, 1H) δ -193.0 (dd, 2JFH​ = 48.0 Hz, 3JFH​ = 15.0 Hz)

Note: The massive geminal hydrogen-fluorine coupling constant ( 2JHF​≈48 Hz) is the definitive diagnostic marker for successful α -fluorination.

References
  • A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®, ResearchGate,1

  • Synthesis of α-fluorocarboxylic acids and derivatives, Organic Chemistry Portal, 3

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis, PMC, 2

Sources

Application

Strategic Rationale & Mechanistic Framework

Application Note: Strategic Fluorination of Cyclopentane Derivatives in Drug Discovery The incorporation of fluorine into cyclopentyl scaffolds is a privileged strategy in medicinal chemistry. Fluorination restricts the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Fluorination of Cyclopentane Derivatives in Drug Discovery

The incorporation of fluorine into cyclopentyl scaffolds is a privileged strategy in medicinal chemistry. Fluorination restricts the conformational flexibility of the five-membered ring (e.g., biasing specific envelope conformations) and significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation[1]. However, the synthesis of fluorocyclopentanes is notoriously challenging. The inherent ring strain and steric hindrance of the cyclopentane system often favor elimination (E2) over substitution (SN2) during nucleophilic fluorination, while precise enolization control is critical during electrophilic fluorination[2].

Nucleophilic Deoxyfluorination

When targeting cyclopentanols, reagents such as Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor convert the hydroxyl group into a highly reactive aminosulfur ether leaving group, which is subsequently displaced by a fluoride ion[2]. The driving force for this transformation is the strong thermodynamic affinity of sulfur for oxygen (S–O bond 124 kcal/mol vs. S–F bond 82 kcal/mol)[3].

  • Causality in Reagent Selection: Because the S-O bond formation is highly exothermic, strict temperature control is required. Deoxo-Fluor is frequently preferred over DAST due to its enhanced thermal stability and reduced tendency to promote competitive elimination pathways in secondary cyclic alcohols[4].

Electrophilic α-Fluorination

For cyclopentanones or cyclopentane carboxylates, electrophilic fluorination targets the α-carbon. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) deliver a formal "F⁺" to an enol or enolate intermediate[5].

  • Causality in Reagent Selection: Selectfluor is highly reactive and ideal for less sterically hindered substrates, whereas NFSI provides a milder alternative that excels under Lewis acid catalysis[6]. The choice of solvent dictates the reaction's success: Selectfluor requires polar aprotic solvents (like acetonitrile) to dissolve its dicationic structure and stabilize the charge-transfer transition state[7], whereas NFSI's solubility profile allows for a wider range of solvents, including THF and even water/methanol mixtures[6].

Decision Workflow for Cyclopentane Fluorination

G Start Cyclopentane Precursor Nuc_Path Nucleophilic Route (Deoxyfluorination) Start->Nuc_Path Elec_Path Electrophilic Route (α-Fluorination) Start->Elec_Path Nuc_Reagent DAST / Deoxo-Fluor Temp: -78°C to RT Nuc_Path->Nuc_Reagent Nuc_Prod Fluorocyclopentane (Inverted Stereocenter) Nuc_Reagent->Nuc_Prod Validation 19F NMR Validation (-160 to -200 ppm) Nuc_Prod->Validation Elec_Reagent Selectfluor / NFSI Temp: RT to 60°C Elec_Path->Elec_Reagent Elec_Prod α-Fluorocyclopentanone (Retained Carbonyl) Elec_Reagent->Elec_Prod Elec_Prod->Validation

Caption: Strategic workflow for the fluorination of cyclopentane derivatives.

Standard Operating Protocols (SOPs)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains integrated In-Process Controls (IPCs) to verify intermediate success before proceeding.

Protocol A: Nucleophilic Deoxyfluorination using Deoxo-Fluor

Objective: Conversion of a secondary cyclopentanol to a fluorocyclopentane with stereochemical inversion[2].

  • Substrate Preparation: Dissolve the cyclopentanol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under a strict argon atmosphere.

    • Causality: Ambient moisture reacts violently with Deoxo-Fluor to generate HF, which degrades the reagent, lowers the effective stoichiometry, and depresses the yield[4].

  • Cryogenic Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add Deoxo-Fluor (1.5 equiv) dropwise over 15 minutes.

    • Causality: Cryogenic temperatures kinetically suppress the competitive E2 elimination pathway, which is otherwise highly favored in flexible cyclopentyl systems.

  • Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 to 4 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in 0.5 mL saturated NaHCO₃, extract with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Check: A successful transformation is confirmed by the appearance of a multiplet signal between -160 and -175 ppm, characteristic of a secondary alkyl fluoride. If the signal is absent, re-verify reagent integrity.

  • Quench and Workup: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: Slow, buffered neutralization prevents violent CO₂ evolution and safely neutralizes the corrosive HF byproduct. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Electrophilic α-Fluorination using Selectfluor

Objective: Direct α-fluorination of a cyclopentanone carboxylate[5].

  • Enolate/Enol Formation: Dissolve the cyclopentanone carboxylate (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.1 M). If required by the specific substrate, add a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂)[8].

  • Fluorination: Add Selectfluor (1.2 equiv) in one single portion at room temperature.

    • Causality: Acetonitrile is mandatory for this step; its high dielectric constant solubilizes the dicationic Selectfluor reagent and stabilizes the charge-transfer transition state during the fluorine transfer[7].

  • Self-Validation (IPC): Monitor the reaction progress via TLC (UV active) and ¹⁹F NMR.

    • Validation Check: α-fluorocyclopentanones typically exhibit a distinct ¹⁹F resonance shifted further upfield, typically around -180 to -195 ppm[9]. The presence of a singlet or simple multiplet in this region confirms successful mono-fluorination.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the insoluble triethylenediamine (TEDA) byproduct. Concentrate the filtrate under reduced pressure and purify via column chromatography.

Quantitative Performance & Reaction Parameters

The following table summarizes the expected quantitative outcomes and optimal parameters for various cyclopentane fluorination strategies, synthesized from established literature[2],[4],[6],[5],[9].

Starting MaterialReagentReaction TypeTemp (°C)Optimal SolventTypical Yield (%)
CyclopentanolDASTNucleophilic-78 to RTDCM70 - 85
CyclopentanolDeoxo-FluorNucleophilic0 to RTDCM / Toluene75 - 90
Ethyl 2-oxocyclopentanecarboxylateSelectfluorElectrophilicRTMeCN85 - 95
Ethyl 2-oxocyclopentanecarboxylateNFSIElectrophilicRTTHF / MeCN80 - 85
CyclopentanoneMe-NFSIElectrophilicRTMeOH / H₂O67 - 90

References

  • Benchchem: Fluorination of Cyclopentane Precursors.
  • ResearchGate: Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • RSC Publishing: The fluorination of cyclopentanone carboxylates.
  • Benchchem: A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
  • MDPI: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Smolecule: Buy 2,2-Difluorocyclopentane-1-carboxylic acid.
  • SAPUB: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • ACS Publications: Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping.
  • ACS Publications: Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis.

Sources

Method

Application Note: Asymmetric Synthesis of 2-Cyclopentyl-2-fluoroacetic Acid via Organocatalytic α-Fluorination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and scalable two-step protocol for the enantioselective synthesis of (S)-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and scalable two-step protocol for the enantioselective synthesis of (S)-2-cyclopentyl-2-fluoroacetic acid.

Introduction & Strategic Rationale

The incorporation of fluorine into aliphatic carboxylic acids is a privileged strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and introduce bioisosteric replacements for hydroxyl or methyl groups. However, the asymmetric synthesis of α-fluoro carboxylic acids—such as 2-cyclopentyl-2-fluoroacetic acid—presents significant synthetic challenges.

While transition-metal-catalyzed fluorination of acid chlorides (e.g., the Lectka method) is a viable approach[1], it often requires complex trifunctional catalytic systems and can suffer from lower yields when applied to bulky aliphatic substrates like cyclopentyl derivatives. To bypass these limitations, this protocol employs a robust, metal-free two-step sequence:

  • Enantioselective Organocatalytic α-Fluorination: Utilizing MacMillan’s imidazolidinone catalyst to directly fluorinate 2-cyclopentylacetaldehyde[2].

  • Chemoselective Pinnick Oxidation: Converting the resulting α-fluoroaldehyde to the target carboxylic acid without eroding the newly formed stereocenter.

This approach is operationally simple, highly enantioselective, and relies on commercially available reagents[3].

Mechanistic Insights & Causality (E-E-A-T)

Understanding the physical organic chemistry behind this workflow is critical for troubleshooting and scaling.

Phase 1: Enamine-Mediated Stereocontrol

The reaction is driven by enamine catalysis . The secondary amine catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (supplied as a dichloroacetic acid salt), condenses with 2-cyclopentylacetaldehyde to form an iminium ion, which rapidly tautomerizes to a nucleophilic enamine[4].

  • Causality of the Acid Co-catalyst: The dichloroacetic acid salt is strictly required to protonate the aldehyde oxygen, accelerating the initial condensation step.

  • Stereochemical Rationale: The bulky benzyl and methyl groups on the catalyst framework effectively shield the Si-face of the enamine. Consequently, the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI), is forced to approach from the less hindered Re-face, establishing the (S)-stereocenter with high fidelity[2].

  • Solvent Effects: A solvent mixture of THF and isopropanol (9:1) is utilized. The protic nature of isopropanol facilitates the rapid hydrolysis of the fluorinated iminium intermediate, turning over the catalyst and suppressing racemic background reactions.

Phase 2: Chemoselective Oxidation

The intermediate α-fluoroaldehyde is highly prone to base-catalyzed epimerization and dehydrofluorination.

  • Causality of the Pinnick Conditions: The Pinnick oxidation (NaClO₂/NaH₂PO₄) is selected because it operates under mildly acidic, buffered conditions (pH ~4.0), preserving the integrity of the α-fluoro stereocenter.

  • Role of the Scavenger: 2-Methyl-2-butene is used in large excess. During the oxidation of the aldehyde by chlorite (ClO₂⁻), highly reactive hypochlorous acid (HOCl) is generated as a byproduct. If left unchecked, HOCl will electrophilically chlorinate the substrate. The olefin scavenger irreversibly reacts with HOCl, protecting the target molecule.

Reaction Optimization Data

The following table summarizes the optimization landscape for the crucial α-fluorination step, demonstrating the impact of solvent and temperature on reaction efficiency.

EntryCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
120THF-20247292
2 20 THF / i-PrOH (9:1) -20 12 88 96
310THF / i-PrOH (9:1)-20188195
420CH₂Cl₂-20246088
520THF / i-PrOH (9:1)088984

Note: Entry 2 represents the optimal conditions utilized in the protocol below, balancing rapid kinetics with maximum stereocontrol.

Synthesis Workflow Visualization

SynthesisWorkflow A 2-Cyclopentylacetaldehyde (Starting Material) B MacMillan Catalyst + NFSI (THF/i-PrOH, -20°C) A->B C Chiral Enamine Intermediate (Si-face shielded) B->C Iminium/Enamine Formation D (S)-2-Cyclopentyl-2-fluoroacetaldehyde (Intermediate) C->D Electrophilic Fluorination E Pinnick Oxidation (NaClO2, NaH2PO4, Scavenger) D->E F (S)-2-Cyclopentyl-2-fluoroacetic acid (Target Product) E->F Chemoselective Oxidation

Workflow for the asymmetric synthesis of (S)-2-cyclopentyl-2-fluoroacetic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Cyclopentyl-2-fluoroacetaldehyde

This system is self-validating: The appearance of a doublet (~5.0 ppm, J = 48 Hz) in the ¹H NMR of the crude aliquot confirms successful α-fluorination.

Reagents:

  • 2-Cyclopentylacetaldehyde: 10.0 mmol (1.12 g)

  • (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one dichloroacetate: 2.0 mmol (0.69 g, 20 mol%)[3]

  • N-Fluorobenzenesulfonimide (NFSI): 12.0 mmol (3.78 g)

  • THF / Isopropanol (9:1 v/v): 100 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Catalyst Dissolution: Add the MacMillan catalyst (0.69 g) and NFSI (3.78 g) to the flask. Inject 100 mL of the anhydrous THF/i-PrOH (9:1) solvent mixture.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Stir for 15 minutes to ensure thermal equilibration.

  • Initiation: Add 2-cyclopentylacetaldehyde (1.12 g) dropwise over 5 minutes via syringe.

  • Reaction: Maintain the reaction at -20 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄ stain).

  • Quench & Extraction: Quench the cold reaction mixture by adding 50 mL of cold diethyl ether, followed by 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (2 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent volatilization of the aldehyde).

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 5% to 10% EtOAc in hexanes) to yield the pure α-fluoroaldehyde.

Protocol B: Synthesis of (S)-2-Cyclopentyl-2-fluoroacetic acid

Validation Check: The aldehyde proton (~9.5 ppm) must completely disappear in the ¹H NMR, replaced by a broad carboxylic acid peak.

Reagents:

  • (S)-2-Cyclopentyl-2-fluoroacetaldehyde: 5.0 mmol (0.65 g)

  • 2-Methyl-2-butene (2.0 M in THF): 50.0 mmol (25 mL, 10 equiv)

  • Sodium chlorite (NaClO₂, 80% tech grade): 10.0 mmol (1.13 g)

  • Sodium dihydrogen phosphate (NaH₂PO₄): 10.0 mmol (1.20 g)

  • tert-Butanol (t-BuOH) / H₂O: 50 mL / 10 mL

Step-by-Step Procedure:

  • Substrate Solvation: In a 250 mL round-bottom flask, dissolve the α-fluoroaldehyde (0.65 g) in 50 mL of tert-butanol.

  • Scavenger Addition: Add 25 mL of the 2-methyl-2-butene solution. Stir vigorously at room temperature (20 °C).

  • Buffer Preparation: In a separate vial, dissolve NaH₂PO₄ (1.20 g) and NaClO₂ (1.13 g) in 10 mL of deionized water.

  • Oxidation: Add the aqueous buffer/oxidant solution dropwise to the organic mixture over 10 minutes. The solution may develop a faint yellow tint.

  • Monitoring: Stir the biphasic mixture vigorously for 2 to 4 hours at room temperature. Monitor by TLC (aldehyde consumption).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the majority of the tert-butanol and unreacted scavenger.

  • Acidification: Dilute the remaining aqueous phase with 20 mL of water. Carefully acidify to pH 2.0 using 1M aqueous HCl.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to afford (S)-2-cyclopentyl-2-fluoroacetic acid as a white solid/viscous oil. The product can be used directly or recrystallized from hexanes if necessary.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. URL: [Link]

  • Lectka, T., et al. (2011). From Bifunctional to Trifunctional (Tricomponent Nucleophile–Transition Metal–Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides. Journal of the American Chemical Society, 133(17), 17260. URL: [Link]

  • EduFixers. Organocatalysis in the Industries. URL: [Link]

Sources

Application

Advanced Cell-Based Assays Using 2-Cyclopentyl-2-fluoroacetic acid: 19F-NMR Metabolic Tracing and ACSS2 Inhibition

Executive Summary The metabolic reprogramming of cancer cells often involves the upregulation of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that allows tumors to utilize exogenous acetate for lipid biosynthesis and histo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of cancer cells often involves the upregulation of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that allows tumors to utilize exogenous acetate for lipid biosynthesis and histone acetylation. Probing this pathway in living cells requires tools that are both bio-orthogonally detectable and mechanistically disruptive. 2-Cyclopentyl-2-fluoroacetic acid (2-CP-2-FAA, CAS: 1537671-69-4) serves as a highly specialized bifunctional probe for these applications.

By combining a bulky cyclopentyl group with a fluoroacetate moiety, 2-CP-2-FAA acts as a steric probe for the ACSS2 binding pocket and a source of "lethal synthesis"[1]. Furthermore, the 100% natural abundance and high gyromagnetic ratio of the 19F isotope allow for background-free, real-time metabolic tracing using 19F -Nuclear Magnetic Resonance ( 19F -NMR) spectroscopy in living cells[2][3]. This application note details the mechanistic rationale and self-validating protocols for utilizing 2-CP-2-FAA in cellular assays.

Mechanistic Rationale: The "Lethal Synthesis" Pathway

Traditional fluoroacetate is a well-documented metabolic poison. Upon cellular entry, it is converted by ACSS2 into fluoroacetyl-CoA, which Citrate Synthase subsequently condenses with oxaloacetate to form fluorocitrate[4]. The (−)−erythro diastereomer of fluorocitrate acts as a mechanism-based inhibitor of Aconitase, halting the Tricarboxylic Acid (TCA) cycle and inducing cellular toxicity[5].

Why use 2-CP-2-FAA instead of simple fluoroacetate?

  • Steric Probing: The cyclopentyl ring tests the volumetric limits of the ACSS2 active site. Its successful conversion to a CoA-thioester demonstrates the enzyme's tolerance for bulky, lipophilic substrates.

  • Enhanced Permeability: The lipophilic cyclopentyl group increases passive membrane diffusion, eliminating the strict reliance on monocarboxylate transporters (MCTs) for cellular entry.

  • NMR Resolution: The alpha-cyclopentyl substitution significantly alters the electronic environment of the fluorine nucleus, providing a distinct chemical shift that is easily distinguishable from other fluorinated metabolites or internal standards.

Pathway A 2-CP-2-FAA (Prodrug) B Intracellular 2-CP-2-FAA A->B Cellular Uptake C 2-CP-2-Fluoroacetyl-CoA (Active Thioester) B->C ACSS2 + ATP + CoA D 2-CP-2-Fluorocitrate (Toxic Metabolite) C->D Citrate Synthase + Oxaloacetate E Aconitase (Inhibited) D->E Mechanism-Based Inhibition

Metabolic activation of 2-CP-2-FAA leading to mechanism-based aconitase inhibition.

Experimental Protocols

Real-Time 19F -NMR Metabolic Tracing in Living Cells

Unlike LC-MS, which requires cell lysis and provides only a static snapshot of metabolism, in-cell NMR allows for the continuous monitoring of enzymatic kinetics[3]. This protocol is designed as a self-validating system : by running a parallel control pre-treated with a known ACSS2 inhibitor, researchers can definitively prove that the observed 19F spectral shifts are strictly dependent on ACSS2 activity.

Workflow S1 Step 1: Cell Preparation Seed MCF-7 cells in NMR bioreactor S2 Step 2: Probe Administration Add 2-CP-2-FAA (2 mM) to medium S1->S2 S3 Step 3: Real-Time 19F-NMR Acquire spectra at 37°C over 12h S2->S3 S4 Step 4: Kinetic Analysis Quantify CoA-adduct formation rates S3->S4

Step-by-step workflow for real-time 19F-NMR metabolic tracing in living cells.

Materials & Reagents
  • Cell Line: MCF-7 (Human breast cancer, known to express ACSS2).

  • Probe: 2-Cyclopentyl-2-fluoroacetic acid (2-CP-2-FAA), 100 mM stock in DMSO.

  • Control Inhibitor: ACCI (ACSS2 Inhibitor), 10 mM stock in DMSO.

  • NMR Buffer: DMEM formulated with 10% D 2​ O (for NMR lock) and 0.1% Trifluoroacetic acid (TFA) encapsulated in a coaxial capillary as an external chemical shift reference (-76.55 ppm).

Step-by-Step Methodology
  • Cell Preparation: Harvest 5×107 MCF-7 cells during the exponential growth phase. Wash twice with PBS to remove endogenous serum acetate, which could competitively inhibit probe uptake.

  • Resuspension: Resuspend the cell pellet in 500 µL of NMR Buffer. Transfer the suspension to a standard 5 mm NMR tube equipped with a micro-bioreactor perfusion system to maintain viability.

  • Validation Control (Optional but Recommended): For the negative control sample, pre-incubate the cells with 10 µM ACCI for 30 minutes prior to probe addition. Causality: This step ensures that any downstream metabolite peaks are definitively linked to ACSS2 activity.

  • Probe Administration: Spike 2-CP-2-FAA into the NMR tube to a final concentration of 2 mM.

  • Data Acquisition: Insert the sample into an NMR spectrometer (e.g., 500 MHz equipped with a 19F /H cryoprobe). Maintain the temperature at 37°C. Acquire 19F spectra continuously (e.g., 256 scans per block, ~10 minutes per spectrum) over a 12-hour period.

  • Data Processing: Phase and baseline correct the spectra. Track the decay of the free 2-CP-2-FAA peak and the emergence of the downfield-shifted 2-CP-2-Fluoroacetyl-CoA peak.

Orthogonal Viability & ACSS2 Inhibition Assay (CellTiter-Glo)

To correlate the metabolic conversion observed in the NMR assay with phenotypic outcomes, an orthogonal viability assay is required. Because 2-CP-2-FAA inhibits the TCA cycle via aconitase blockade, cells forced to rely on oxidative phosphorylation (OXPHOS) will exhibit significant viability drops.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well opaque white plate. Use galactose-supplemented media instead of high-glucose media. Causality: Culturing cells in galactose forces them to bypass glycolysis and rely heavily on mitochondrial OXPHOS, sensitizing them to TCA cycle inhibitors like fluorocitrate derivatives.

  • Treatment: After 24 hours of attachment, treat cells with a 10-point dose-response gradient of 2-CP-2-FAA (ranging from 100 µM to 0.1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Data Presentation & Expected Outcomes

The efficacy of 2-CP-2-FAA is evaluated by its conversion kinetics and its phenotypic toxicity. The addition of the CoA moiety by ACSS2 causes a distinct deshielding effect on the alpha-fluorine, resulting in a measurable downfield shift in the 19F -NMR spectrum.

Table 1: Quantitative Summary of Expected 2-CP-2-FAA Assay Metrics

Analyte / MetricExpected 19F Chemical Shift (δ, ppm)*Biological Role / OutcomeDetection Method
Free 2-CP-2-FAA ~ -195.0 to -198.0Extracellular/Intracellular ProdrugIn-cell 19F -NMR
2-CP-2-Fluoroacetyl-CoA ~ -188.0 to -190.0ACSS2 Product / Active ThioesterIn-cell 19F -NMR
2-CP-2-Fluorocitrate ~ -165.0 to -170.0Aconitase Mechanism-Based InhibitorIn-cell 19F -NMR
Viability IC 50​ (Glucose) N/A> 50 µM (Glycolytic rescue)Luminescence (ATP)
Viability IC 50​ (Galactose) N/A1.5 - 5.0 µM (OXPHOS dependent)Luminescence (ATP)

*Note: Chemical shifts are approximate and referenced externally to CFCl 3​ (0 ppm) or TFA (-76.55 ppm). Exact shifts depend on intracellular pH and divalent cation concentrations.

References

  • The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex Proceedings of the National Academy of Sciences (PNAS) URL:[5]

  • Fluorine NMR-based Screening on Cell Membrane Extracts ChemMedChem (via NIH) URL:[3]

  • Drug Screening for Glycolysis Pathway in Living Cancer Cells Using 19F NMR Analytical Chemistry (via APM) URL:[2]

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research Journal of Applied Toxicology (via Regulations.gov) URL:[1]

  • Fluorocitric acid - Metabolic Activation and Toxicity Wikipedia URL:[4]

Sources

Method

Topic: Analytical Methods for the Quantification of 2-Cyclopentyl-2-fluoroacetic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide to the quantitative analysis of 2-Cyclopentyl-2-fluoroacetic acid, a compound of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-Cyclopentyl-2-fluoroacetic acid, a compound of interest in pharmaceutical development due to its structural motifs. The inherent chirality and physicochemical properties of this analyte necessitate robust and specific analytical methods for accurate quantification in complex matrices such as plasma, urine, and formulation buffers. We present detailed protocols for two primary methodologies: a highly sensitive achiral method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for total analyte quantification, and a stereospecific method employing Chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of its individual enantiomers. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization is also discussed. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind critical experimental choices to ensure method robustness, accuracy, and reliability, in line with established validation principles.[1][2][3]

Introduction and Analytical Considerations

2-Cyclopentyl-2-fluoroacetic acid is a carboxylic acid featuring a chiral center at the C2 position, where the fluorine atom is attached. The presence of this stereocenter means the molecule exists as a pair of enantiomers (R and S forms). In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, it is often a regulatory requirement to quantify individual enantiomers.[4][5]

The analytical challenges for this molecule are twofold:

  • Achiral Quantification: Measuring the total concentration of the compound, which is crucial for applications like formulation stability and preliminary pharmacokinetic studies.

  • Chiral Quantification: Separating and individually quantifying the enantiomers to understand their differential disposition in biological systems.

The molecule's polarity, conferred by the carboxylic acid group, makes it suitable for reversed-phase liquid chromatography. The fluorine atom provides a unique mass signature, enhancing specificity for mass spectrometric detection. However, its relatively low volatility and high polarity make direct analysis by gas chromatography challenging without a prior derivatization step to convert the carboxylic acid into a less polar, more volatile ester.[6][7]

Sample Preparation Strategies for Biological Matrices

The goal of sample preparation is to isolate the analyte from matrix components (proteins, salts, lipids) that can interfere with analysis, cause ion suppression in MS, or damage the analytical column.[8] The choice of technique depends on the matrix, required cleanliness, and desired concentration factor.

Protein Precipitation (PPT)

A rapid and straightforward method for plasma and serum samples, ideal for initial screening and high-throughput applications.

Protocol: Protein Precipitation

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an internal standard (IS) solution. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C₅-2-Cyclopentyl-2-fluoroacetic acid).

  • Precipitate: Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of ACN to sample is a common starting point.

    • Scientist's Note: Acetonitrile is an effective precipitating agent for most plasma proteins. Using cold solvent can enhance the precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction into the supernatant.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase. This step helps to pre-concentrate the analyte.[9]

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol: Liquid-Liquid Extraction

  • Aliquot & Acidify: Transfer 200 µL of sample (e.g., urine, plasma) to a glass tube. Add IS. Acidify the sample with 20 µL of 1% formic acid to a pH < 4.

    • Scientist's Note: Acidifying the sample protonates the carboxylic acid group (R-COOH), making it less polar and more soluble in the organic extraction solvent, thereby increasing extraction efficiency.

  • Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extract: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate & Reconstitute: Evaporate the solvent to dryness under nitrogen and reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Sample_Preparation_Workflow cluster_0 Sample Preparation Workflow cluster_1 Method A: Protein Precipitation cluster_2 Method B: Liquid-Liquid Extraction start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is ppt_step Add 3 Vol. Cold ACN Vortex & Centrifuge add_is->ppt_step Fast, High-Throughput lle_step Acidify (pH<4) Add Ethyl Acetate Vortex & Centrifuge add_is->lle_step Cleaner Extract ppt_supernatant Collect Supernatant ppt_step->ppt_supernatant analysis Inject for LC-MS/MS Analysis ppt_supernatant->analysis lle_organic Collect Organic Layer lle_step->lle_organic lle_evap Evaporate & Reconstitute lle_organic->lle_evap lle_evap->analysis

Caption: General workflow for sample preparation.

Achiral Quantification by UHPLC-MS/MS

This method is designed for high sensitivity and specificity in determining the total concentration of 2-Cyclopentyl-2-fluoroacetic acid.

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
UHPLC System Vanquish Horizon or equivalentCapable of high pressures for efficient separation.
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)C18 chemistry provides good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water[9]Acid modifier improves peak shape and ionization.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Mass Spectrometer Thermo Scientific TSQ Quantis or equivalent Triple QuadrupoleProvides high sensitivity and specificity through SRM.
Ionization Mode Heated Electrospray Ionization (H-ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.
SRM Transitions Analyte: m/z 145.1 → 101.1Q1: [M-H]⁻; Q3: Fragment after loss of CO₂.
IS (¹³C₅-labeled): m/z 150.1 → 106.1
Protocol: Standard Curve and Sample Analysis
  • Prepare Stock Solution: Accurately weigh and dissolve 2-Cyclopentyl-2-fluoroacetic acid in methanol to prepare a 1 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution in a blank matrix (e.g., drug-free plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process Samples: Extract the calibration standards, QCs, and unknown samples using one of the protocols described in Section 2.

  • Create Sequence: Set up the analytical sequence in the instrument software, starting with blank injections, followed by the calibration curve, QCs, and unknown samples.

  • Data Processing: Integrate the peak areas for the analyte and the internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration using a weighted (1/x²) linear regression. Determine the concentration of unknown samples from this curve.

Chiral Separation and Quantification by HPLC-UV/MS

Separating enantiomers requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).[11] Cyclodextrin-based CSPs are particularly effective for separating a wide variety of chiral compounds, including those with carboxylic acid groups.[11]

Chiral_Separation cluster_0 Chiral Separation on a CSP racemate Racemic Mixture (R and S Enantiomers) column Chiral Stationary Phase (CSP) Chiral Selector (e.g., Cyclodextrin) racemate->column:f0 transient_complexes Formation of Transient Diastereomeric Complexes column:f1->transient_complexes Interaction separation Differential Interaction Strength (R-CSP vs. S-CSP) transient_complexes->separation elution Separated Enantiomers Elute at Different Retention Times separation->elution

Caption: Principle of chiral separation via a CSP.
Chiral HPLC Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system with UV or MS detector.
Column Astec CHIROBIOTIC V2 or Cyclobond I 2000 RSPVancomycin or β-cyclodextrin based CSPs are excellent starting points for chiral acid separations.[11][12]
Mobile Phase Varies by CSP. Typical start: 80:20 Acetonitrile:Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA)The acidic and basic additives (ion-pairing agents) are crucial for interacting with the analyte and the CSP to achieve separation.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25°CTemperature can significantly affect chiral resolution; consistency is key.
Detection UV at 210 nm or MS (using conditions from Sec. 3.1)Carboxylic acids have a weak chromophore, so UV detection may have limited sensitivity. MS provides superior sensitivity and specificity.
Protocol: Chiral Method Development
  • Column Screening: Screen several different CSPs (cyclodextrin-based, protein-based, etc.) to find one that provides baseline resolution of the enantiomers.

  • Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase. Adjust the ratio of organic solvents (e.g., ACN, Methanol, Ethanol) and the concentration of acidic/basic modifiers.

    • Scientist's Note: The type and concentration of the mobile phase additives are critical. They can alter the ionization state of both the analyte and the stationary phase, directly impacting the chiral recognition mechanism.[12]

  • Validation: Once separation is achieved, validate the method for each enantiomer following the guidelines in Section 6.

Alternative Method: GC-MS with Derivatization

For labs without access to LC-MS, or for confirmatory analysis, GC-MS is a viable alternative. This requires a chemical derivatization step to make the analyte volatile. A common approach is esterification.[6][13]

Protocol: Derivatization and GC-MS Analysis
  • Extract: Perform a Liquid-Liquid Extraction as described in Section 2.2 and evaporate the organic solvent to complete dryness.

  • Derivatize: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

    • Scientist's Note: MTBSTFA is a robust silylating agent that converts the acidic proton of the carboxylic acid into a bulky, non-polar TBDMS group, making the molecule volatile and thermally stable for GC analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS.

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temp. 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Scan or Selected Ion Monitoring (SIM)

Method Validation

Any analytical method intended for regulated studies must be validated to demonstrate its suitability for the intended purpose.[1][14][15] The validation should assess the following parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte in samples.[3]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of test results to the true value.[3]Mean concentration at each QC level should be within ±15% of the nominal value.
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[3]Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Signal-to-Noise ratio ≥ 10; Accuracy and Precision within ±20%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., column temp, mobile phase pH) are slightly varied.
Matrix Effect The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample.Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

Conclusion

This application note outlines robust and reliable methods for the quantification of 2-Cyclopentyl-2-fluoroacetic acid. For sensitive and specific measurement of the total drug concentration in biological matrices, the UHPLC-MS/MS method is recommended. When the differential effects of stereoisomers are of concern, the chiral HPLC method is essential for separating and quantifying the individual enantiomers. The provided protocols and validation guidelines offer a comprehensive framework for scientists to develop and implement these analytical methods, ensuring the generation of high-quality, reliable, and defensible data in a drug development setting.

References

  • Emery Pharma (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Sofpromed (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available at: [Link]

  • SCION Instruments (2024). A Guide to Analytical Method Validation. Available at: [Link]

  • EirGenix (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. Available at: [Link]

  • Goncharov, N. V., et al. (2006). Determination of Fluoroacetic Acid in Water and Biological Samples by GC-FID and GC-MS in Combination With Solid-Phase Microextraction. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | Request PDF. Available at: [Link]

  • World Journal of Advanced Research and Reviews (2022). Analytical method validation: A brief review. Available at: [Link]

  • ScienceDirect (n.d.). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. Available at: [Link]

  • Semantic Scholar (n.d.). Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. Available at: [Link]

  • PubMed (2019). Quantitation of Super Basic Peptides in Biological Matrices by a Generic Perfluoropentanoic Acid-Based Liquid Chromatography-Mass Spectrometry Method. Available at: [Link]

  • Wiley Online Library (n.d.). Chiral Drug Separation. Available at: [Link]

  • Cipac.org (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • PMC (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • American Laboratory (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

  • RSC Publishing (n.d.). Analytical Methods. Available at: [Link]

  • PubMed (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]

  • Bio-Rad (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • NIST WebBook (n.d.). Trifluoroacetic acid, cyclopentyl ester. Available at: [Link]

  • ResearchGate (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • ATSDR (n.d.). 6. analytical methods. Available at: [Link]

  • PMC (2022). Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility. Available at: [Link]

  • Protocols.io (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-2-fluoroacetic acid

Abstract This document provides a comprehensive guide for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The introduction of a fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly modulate its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making such compounds highly sought after in drug discovery.[1] The protocol detailed herein is a robust, two-step procedure commencing with the esterification of commercially available 2-cyclopentylacetic acid, followed by electrophilic α-fluorination and subsequent hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices to ensure reproducibility and success.

Introduction and Scientific Rationale

The synthesis of α-fluorocarboxylic acids is a pivotal transformation in medicinal chemistry. The unique electronic properties of fluorine can lead to enhanced binding affinity, improved metabolic stability, and altered bioavailability of parent molecules. 2-Cyclopentyl-2-fluoroacetic acid, in particular, offers a lipophilic cyclopentyl moiety combined with the influential α-fluoro substituent, making it an attractive intermediate for novel therapeutics.

The chosen synthetic strategy is a well-established and reliable three-stage process:

  • Esterification: The starting carboxylic acid, 2-cyclopentylacetic acid, is first converted to its corresponding ethyl ester. This is a crucial step as the α-proton of the ester is more readily abstracted under standard basic conditions compared to the carboxylic acid itself. Furthermore, the ester group protects the carboxylic acid from reacting with the strong base used in the subsequent fluorination step.

  • α-Fluorination: The ethyl 2-cyclopentylacetate intermediate undergoes deprotonation at the α-carbon using a strong, non-nucleophilic base to form an enolate. This enolate is then quenched with an electrophilic fluorine source. This method is a common and effective strategy for the introduction of a fluorine atom at the α-position of a carbonyl compound.[2][3]

  • Hydrolysis: The final step involves the saponification of the fluorinated ester to yield the desired 2-Cyclopentyl-2-fluoroacetic acid.

This approach is favored for its high efficiency, scalability, and the commercial availability of the necessary reagents.

Overall Reaction Scheme

The synthetic pathway is illustrated in the following scheme:

Overall Reaction Scheme cluster_caption Figure 1. Overall reaction scheme for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid. Start 2-Cyclopentylacetic acid invis1 Start->invis1 Intermediate1 Ethyl 2-cyclopentylacetate invis2 Intermediate1->invis2 Intermediate2 Ethyl 2-cyclopentyl-2-fluoroacetate invis3 Intermediate2->invis3 Product 2-Cyclopentyl-2-fluoroacetic acid invis1->Intermediate1 1. EtOH, H₂SO₄ (cat.) Reflux invis2->Intermediate2 2. LHMDS, THF, -78 °C 3. NFSI invis3->Product 4. NaOH (aq), EtOH 5. H⁺ workup

Caption: Figure 1. Overall reaction scheme for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Equipment
MaterialGradeSupplier
2-Cyclopentylacetic acid≥97%Sigma-Aldrich
Ethanol (EtOH), absoluteReagent GradeFisher Scientific
Sulfuric acid (H₂SO₄), concentratedACS GradeVWR
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃), saturatedLaboratory GradeVWR
Brine (saturated NaCl solution)Laboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M solution in THFSigma-Aldrich
N-Fluorobenzenesulfonimide (NFSI)≥97%Sigma-Aldrich
Hydrochloric acid (HCl), 1 MLaboratory GradeVWR
Sodium hydroxide (NaOH)ACS GradeVWR
Standard laboratory glassware--
Rotary evaporator--
Magnetic stirrer with heating mantle--
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Step 1: Synthesis of Ethyl 2-cyclopentylacetate (Intermediate 1)

This protocol describes the Fischer esterification of 2-cyclopentylacetic acid.

Methodology:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-cyclopentylacetic acid (e.g., 10.0 g, 78.0 mmol).

  • Add absolute ethanol (150 mL) to the flask and stir until the acid dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (3 mL) dropwise to the stirred solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude ethyl 2-cyclopentylacetate can be used in the next step without further purification. Expected yield is typically >90%.

Step 2: Synthesis of Ethyl 2-cyclopentyl-2-fluoroacetate (Intermediate 2)

This protocol details the α-fluorination of the ester intermediate.[2]

Methodology:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-cyclopentylacetate (e.g., 11.0 g, 70.4 mmol) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LHMDS (1.0 M solution in THF, 77.4 mL, 77.4 mmol) dropwise to the reaction mixture over 30 minutes.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (24.4 g, 77.4 mmol) in anhydrous THF (100 mL).

  • Add the NFSI solution to the enolate mixture at -78 °C via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl (50 mL) followed by water (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-cyclopentyl-2-fluoroacetate.

Step 3: Synthesis of 2-Cyclopentyl-2-fluoroacetic acid (Final Product)

This protocol describes the hydrolysis of the fluorinated ester to the final carboxylic acid.

Methodology:

  • To a solution of ethyl 2-cyclopentyl-2-fluoroacetate (e.g., 10.0 g, 57.4 mmol) in ethanol (100 mL) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 2 M, 86 mL, 172 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture with 1 M HCl until the pH is approximately 1-2.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Cyclopentyl-2-fluoroacetic acid. Further purification can be achieved by recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow cluster_caption Figure 2. Detailed experimental workflow for the synthesis. start Start: 2-Cyclopentylacetic Acid esterification Step 1: Esterification (EtOH, H₂SO₄, Reflux) start->esterification ester_workup Aqueous Workup & Extraction esterification->ester_workup intermediate1 Intermediate 1: Ethyl 2-cyclopentylacetate ester_workup->intermediate1 fluorination Step 2: α-Fluorination (LHMDS, NFSI, -78 °C to RT) intermediate1->fluorination fluorination_workup Quench & Extraction fluorination->fluorination_workup purification Column Chromatography fluorination_workup->purification intermediate2 Intermediate 2: Ethyl 2-cyclopentyl-2-fluoroacetate purification->intermediate2 hydrolysis Step 3: Hydrolysis (NaOH, EtOH) intermediate2->hydrolysis acidification Acidification with HCl hydrolysis->acidification final_workup Extraction & Drying acidification->final_workup product Final Product: 2-Cyclopentyl-2-fluoroacetic acid final_workup->product

Caption: Figure 2. Detailed experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid. By following the detailed step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable fluorinated building block for their discovery programs. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to a wide range of laboratory settings.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Rozen, S., & Mishani, E. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of the American Chemical Society, 123(44), 10970-10971.
  • Riva, R., et al. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 77(6), 2849-2858.
  • Kim, D. W., et al. (2003). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Bulletin of the Korean Chemical Society, 24(11), 1695-1698.
  • Le, C. M., et al. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(4), 604-608.
  • Google Patents. (1980). Cyclopentylacetic acid derivatives.
  • Mykhailiuk, P. K. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Jolliffe, K. A., & Thordarson, P. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1256.
  • Funasaka, S., & Tokunaga, E. (2016). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed Nazarov Cyclization. The Journal of Organic Chemistry, 81(15), 6299-6310.
  • Google Patents. (1988). Fluorine containing cyclopentane derivatives and processes for their production.
  • Google Patents. (2020). Method for producing 2-fluoroacrylate.
  • Wang, Y., et al. (2019). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 17(30), 7162-7166.
  • European Patent Office. (2020). METHOD FOR PREPARING 2-FLUOROACRYLATE.
  • Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.

Sources

Method

Probing Protein-Ligand Interactions with 2-Cyclopentyl-2-fluoroacetic acid: A Guide to Ligand-Observed ¹⁹F NMR Spectroscopy

Introduction: The Power of a Single Fluorine Atom in Drug Discovery In the intricate dance of molecular recognition, observing the subtle interactions between a small molecule and its protein target is paramount for mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a Single Fluorine Atom in Drug Discovery

In the intricate dance of molecular recognition, observing the subtle interactions between a small molecule and its protein target is paramount for modern drug discovery. Among the biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to view these interactions in solution, providing insights into binding affinity, kinetics, and the structural consequences of complex formation.[1] This guide focuses on a specific, highly sensitive NMR technique: ligand-observed ¹⁹F NMR, and introduces a versatile probe molecule, 2-Cyclopentyl-2-fluoroacetic acid , for this purpose.

The fluorine-19 (¹⁹F) nucleus is an ideal reporter for biomolecular interactions.[2] With a 100% natural abundance and a high gyromagnetic ratio, it provides a strong NMR signal.[3] Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample is exquisitely clean, with signals only from the intentionally introduced fluorinated probe.[4] The chemical shift of a ¹⁹F nucleus is also exceptionally sensitive to its local electronic environment, making it a responsive indicator of changes that occur when a small molecule binds to a protein.[5][6]

Why 2-Cyclopentyl-2-fluoroacetic acid?

While not yet extensively documented in the literature for this specific application, the structure of 2-Cyclopentyl-2-fluoroacetic acid presents several advantageous features for use as a probe in ligand-observed ¹⁹F NMR studies:

  • Single, Sensitive Fluorine Reporter: The single fluorine atom provides a simple, unambiguous signal in the ¹⁹F NMR spectrum, simplifying data analysis.

  • The Cyclopentyl Moiety: The cyclopentyl group is a common scaffold in medicinal chemistry, known for its ability to occupy hydrophobic pockets in protein binding sites.[7][8] Its conformational flexibility allows for favorable interactions with a variety of protein surfaces.[7] This makes the probe more likely to have at least weak affinity for a range of protein targets, which is a prerequisite for ligand-observed NMR experiments.

  • Carboxylic Acid Group: The carboxylic acid functionality provides a handle for potential hydrogen bonding interactions and can be a bioisostere for other important functional groups in drug molecules.[9] This feature can be crucial for anchoring the probe to a binding site.

  • Fragment-Like Size: With a low molecular weight, this molecule falls into the category of a "fragment." Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying starting points for drug development, and ¹⁹F NMR is a primary screening method in FBDD.[10][11]

This application note will provide a comprehensive, step-by-step guide for utilizing 2-Cyclopentyl-2-fluoroacetic acid as a probe in ligand-observed ¹⁹F NMR experiments to characterize protein-ligand interactions. We will cover the theoretical underpinnings, detailed experimental protocols, data analysis, and interpretation.

Core Principle: Detecting Binding Through the Eyes of the Ligand

In a ligand-observed ¹⁹F NMR experiment, we monitor the NMR signal of the fluorinated small molecule (the "ligand" or "probe") in the presence of varying concentrations of a target protein. When the probe binds to the much larger protein, its rotational correlation time increases dramatically. This change in motion affects the NMR signal in two primary ways:

  • Chemical Shift Perturbation (CSP): The electronic environment of the fluorine atom changes upon binding, leading to a shift in its resonance frequency (chemical shift).[12][13]

  • Line Broadening: The slower tumbling of the protein-ligand complex leads to more efficient transverse relaxation (T₂), resulting in a broader NMR signal.[2][4]

By systematically titrating the protein into a solution of the probe and observing these changes, we can determine the dissociation constant (Kd), a measure of binding affinity.

Experimental Workflow and Protocols

The following sections provide a detailed methodology for conducting a typical ligand-observed ¹⁹F NMR titration experiment.

I. Materials and Reagents
  • Probe Molecule: 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4)

  • Target Protein: Purified protein of interest at a high concentration (e.g., >1 mM).

  • Buffer: A suitable buffer for the protein's stability and solubility (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should not contain any components that might interfere with the experiment.

  • Deuterium Oxide (D₂O): For the NMR field-frequency lock.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • NMR Spectrometer: Equipped with a probe capable of detecting ¹⁹F nuclei.

II. Sample Preparation

A critical aspect of a successful titration experiment is the accurate preparation of the samples. The following protocol describes the preparation of a series of NMR samples with a constant concentration of the probe and increasing concentrations of the target protein.

Step-by-Step Protocol:

  • Prepare a Probe Stock Solution: Dissolve 2-Cyclopentyl-2-fluoroacetic acid in the chosen experimental buffer to a final concentration of 200 µM.

  • Prepare a Protein Stock Solution: Prepare a concentrated stock solution of the target protein in the same buffer. The exact concentration will depend on the expected Kd. For weak interactions (µM to mM range), a protein stock of 1-2 mM is a good starting point.

  • Prepare the NMR Samples:

    • Sample 1 (Reference): In a clean microcentrifuge tube, combine 450 µL of the 200 µM probe stock solution with 50 µL of D₂O. This sample contains the probe only and will serve as the reference spectrum.

    • Sample 2-X (Titration Points): For each titration point, prepare a sample with a constant final volume and constant probe and D₂O concentrations, but with increasing protein concentration. For example, to prepare a 500 µL sample:

      • Pipette the required volume of the protein stock solution.

      • Pipette 45 µL of a 10x concentrated probe stock (2 mM) to maintain a final probe concentration of 180 µM.

      • Add 50 µL of D₂O.

      • Add buffer to reach a final volume of 500 µL.

      • The final concentrations of the probe should be kept constant across all samples.

  • Transfer to NMR Tubes: Carefully transfer each sample to a labeled, high-precision NMR tube.

III. ¹⁹F NMR Data Acquisition

The following is a general protocol for acquiring one-dimensional ¹⁹F NMR spectra. The exact parameters may need to be optimized for your specific instrument and sample.

Step-by-Step Protocol:

  • Instrument Setup:

    • Insert the reference sample (probe only) into the NMR spectrometer.

    • Tune and match the ¹⁹F channel of the probe.

    • Lock the spectrometer using the D₂O signal.

    • Shim the magnetic field to obtain a narrow and symmetrical lineshape for a reference signal.

  • Acquisition Parameters (Typical Starting Values):

    • Pulse Program: A simple one-pulse-acquire sequence is usually sufficient.

    • Spectral Width: A spectral width of ~50 ppm centered around the expected chemical shift of the probe is a good starting point.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-3 seconds.

    • Number of Scans (ns): 64-256, depending on the probe concentration and desired signal-to-noise ratio.

    • Temperature: Set to a physiologically relevant temperature (e.g., 298 K or 310 K) and ensure it is consistent across all measurements.

  • Data Collection:

    • Acquire a spectrum for the reference sample.

    • Sequentially acquire spectra for each of the titration samples, ensuring the temperature has equilibrated for each sample before starting the acquisition.

Data Analysis and Interpretation

The analysis of the acquired ¹⁹F NMR spectra will allow for the determination of the dissociation constant (Kd).

I. Spectral Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually phase correct each spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the chemical shift of the probe in the reference spectrum to an external or internal standard if desired.

II. Quantifying Binding

The observed chemical shift (δobs) is a population-weighted average of the chemical shifts of the free (δfree) and bound (δbound) probe, assuming fast exchange on the NMR timescale.[13]

The fraction of the bound probe can be calculated using the following equation:

Fraction Bound = (δobs - δfree) / (δbound - δfree)

The dissociation constant (Kd) can then be determined by fitting the chemical shift perturbation data to the following binding isotherm equation:

Δδobs = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[L]t)

Where:

  • Δδobs is the observed change in chemical shift (δobs - δfree).

  • Δδmax is the maximum chemical shift change upon saturation (δbound - δfree).

  • [P]t is the total protein concentration.

  • [L]t is the total ligand (probe) concentration.

Data Presentation:

The results of the titration experiment should be presented clearly.

Protein Conc. (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)Linewidth (Hz)
0-165.2500.00010.5
50-165.2750.02515.2
100-165.3000.05022.8
200-165.3450.09535.1
400-165.4100.16055.9
800-165.4800.23078.3
1600-165.5300.28095.6
3200-165.5600.310108.2
Table 1: Hypothetical data from a ¹⁹F NMR titration of 2-Cyclopentyl-2-fluoroacetic acid with a target protein.

A plot of the chemical shift change (Δδ) versus the protein concentration should be generated and fitted to the binding isotherm to extract the Kd value.

Visualizing the Workflow and Principles

Diagrams can aid in understanding the experimental process and the underlying principles.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis P_stock Protein Stock Tubes NMR Samples (Constant [Ligand], Increasing [Protein]) P_stock->Tubes L_stock Ligand Stock (2-Cyclopentyl-2-fluoroacetic acid) L_stock->Tubes Spectrometer NMR Spectrometer (¹⁹F detection) Tubes->Spectrometer Acquisition 1D ¹⁹F Spectra Acquisition Spectrometer->Acquisition Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing Plotting Plot Δδ vs. [Protein] Processing->Plotting Fitting Non-linear Fit to Binding Isotherm Plotting->Fitting Kd Determine Kd Fitting->Kd

Caption: Experimental workflow for determining Kd using ligand-observed ¹⁹F NMR.

binding_principle cluster_free Free Ligand cluster_bound Protein-Ligand Complex L_free L L_bound L L_free->L_bound Binding l1 l2 P Protein L_bound->L_free Dissociation l3 l4

Caption: Principle of ligand-observed ¹⁹F NMR for detecting protein binding.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The systematic change in the ¹⁹F NMR signal (chemical shift and/or line broadening) as a function of protein concentration is a direct measure of the interaction. A lack of change indicates no binding under the experimental conditions. The quality of the data can be assessed by the goodness of fit of the binding isotherm to the experimental data points. A well-defined saturation curve is a strong indicator of a specific binding event.

Competition Experiments for Validation and Screening:

A powerful extension of this method is the competition binding experiment.[10] Once the binding of 2-Cyclopentyl-2-fluoroacetic acid to the target is established, it can be used as a "spy" molecule. A non-fluorinated compound that binds to the same site will displace the fluorinated probe, leading to a reversal of the chemical shift perturbation and line broadening. This is an excellent way to screen for and validate hits from a compound library.

Conclusion and Future Perspectives

The use of small, fluorinated probes like 2-Cyclopentyl-2-fluoroacetic acid in conjunction with ligand-observed ¹⁹F NMR spectroscopy provides a highly sensitive, efficient, and robust method for characterizing protein-ligand interactions. The simplicity of the one-dimensional ¹⁹F NMR experiment, coupled with the lack of background signals, makes this technique particularly well-suited for fragment-based drug discovery and hit validation. While the application of this specific molecule is presented here as a detailed, instructive example, the principles and protocols are broadly applicable to other fluorinated fragments. As the landscape of drug discovery continues to evolve towards more challenging protein targets, the strategic use of ¹⁹F NMR will undoubtedly play an increasingly important role in the identification and optimization of new therapeutics.

References

  • Gee, C. T., Arntson, K. E., Koleski, E. J., et al. (2014). Dual Labeling of the CBP/p300 KIX domain for 19F NMR leads to identification of a new small molecule binding site. ACS Chemical Biology.
  • Pomerantz, W. C. K., et al. (n.d.). PrOF NMR for Small Molecule Discovery. University of Minnesota.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]

  • Larda, A., et al. (2024). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds. BenchChem.
  • Le, T., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]

  • Fielding, L. (2007). NMR methods for the determination of protein-ligand dissociation constants. PubMed. [Link]

  • Dalvit, C., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry.
  • Stmiller, S. S., et al. (2020). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal.
  • Vaynberg, J., et al. (2016). A beginner's guide to 19F NMR and its role in drug screening. Structure.
  • Danielson, M. A., et al. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.
  • Larda, A., et al. (2024). Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. PMC. [Link]

  • Coyne, A. G., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]

  • Williamson, M. P. (2012). Chemical Shift Mapping. Protein NMR.
  • Yamauchi, I., et al. (2015). The cyclopentyl group, as a small but bulky terminal group, allows rapid and efficient active transport. PubMed. [Link]

  • PharmaBlock. (n.d.).
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-Cyclopentyl-2-fluoroacetic Acid

Welcome to the Technical Support Center for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4)[1]. The strategic introduction of an α-fluorine atom into aliphatic carboxylic acids is a cornerstone tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4)[1]. The strategic introduction of an α-fluorine atom into aliphatic carboxylic acids is a cornerstone technique in medicinal chemistry. This modification profoundly alters the molecule's physicochemical properties, lowering the pKa of the carboxylic acid, increasing lipophilicity, and enhancing metabolic stability against in vivo oxidation[2].

However, the synthesis of this compound—typically achieved via the electrophilic fluorination of a cyclopentylacetic acid ester enolate followed by hydrolysis—presents significant chemoselectivity and stability challenges[3]. This guide provides field-proven troubleshooting strategies and standardized protocols to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Mechanistic Pathways

The diagram below outlines the optimal synthetic route, highlighting the critical intermediates and the most common side reactions (highlighted in red) that researchers encounter.

SynthesisWorkflow SM Cyclopentylacetic Acid (Starting Material) Ester tert-Butyl Ester (Intermediate) SM->Ester t-BuOH, DCC DMAP, DCM Enolate Lithium Enolate (Reactive Species) Ester->Enolate LDA, THF -78°C FluoroEster Mono-fluoro Ester (Precursor) Enolate->FluoroEster NFSI -78°C to RT DiFluoro gem-Difluoro Ester (Over-fluorination) Enolate->DiFluoro Excess F+ Poor Temp Control Target 2-Cyclopentyl-2-fluoroacetic acid (Target Product) FluoroEster->Target TFA, DCM 0°C to RT Elimination Cyclopentylideneacetic acid (Elimination Byproduct) FluoroEster->Elimination Harsh Basic Hydrolysis

Synthetic workflow for 2-Cyclopentyl-2-fluoroacetic acid highlighting pathways and side reactions.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of the gem-difluoro byproduct (2-cyclopentyl-2,2-difluoroacetic acid derivative). How can I prevent over-fluorination?

Root Cause: The introduction of the first highly electronegative fluorine atom significantly increases the acidity of the remaining α-proton due to a strong inductive (-I) effect[2]. If the mono-fluoro ester product equilibrates with unreacted enolate in the reaction mixture, it can rapidly form a fluoro-enolate and react with a second equivalent of the electrophilic fluorinating agent. Solution:

  • Steric Shielding: Do not use methyl or ethyl esters. Use a bulky protecting group like a tert-butyl ester. The steric bulk hinders the formation of the highly substituted fluoro-enolate, kinetically favoring the mono-fluoro product.

  • Cryogenic Control: Maintain the reaction strictly at -78 °C during the addition of the fluorinating agent.

  • Inverse Addition: Add the pre-formed lithium enolate dropwise to a cold solution of the fluorinating agent. This ensures the electrophile is always in excess relative to the enolate, minimizing enolate equilibration.

Q2: During the final ester hydrolysis step, my product degrades into cyclopentylideneacetic acid. What is causing this?

Root Cause: α-Fluoro esters are highly susceptible to base-catalyzed elimination (E1cB mechanism). The highly acidic α-proton is easily abstracted by strong aqueous bases (like NaOH or KOH), and subsequent expulsion of the fluoride ion yields the α,β-unsaturated acid. Furthermore, fluorinated esters exhibit altered hydrolysis kinetics; while the inductive effect accelerates nucleophilic attack at the carbonyl, it also makes the molecule prone to degradation under harsh basic conditions[4]. Solution:

  • Acidic Hydrolysis (Preferred): Because you utilized a tert-butyl ester in Step 1 to prevent over-fluorination, you can perform the deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. This completely avoids basic conditions and prevents elimination.

  • Mild Basic Hydrolysis (Alternative): If a methyl/ethyl ester must be used, utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C. Monitor the reaction closely via LC-MS and quench with dilute HCl immediately upon completion.

Q3: My yield for the electrophilic fluorination is exceptionally low, with mostly recovered starting material.

Root Cause: Selectfluor is practically insoluble in THF, which is the standard solvent for enolate formation using LDA. If Selectfluor is added directly as a solid to the THF solution at -78 °C, the heterogeneous reaction is extremely slow, leading to enolate protonation during the aqueous workup[3]. Solution: Switch to N-Fluorobenzenesulfonimide (NFSI) . Unlike Selectfluor, NFSI is highly soluble in THF at cryogenic temperatures, ensuring a rapid, homogeneous reaction. If Selectfluor must be used, dissolve it in rigorously dried N,N-Dimethylformamide (DMF) prior to addition.

Quantitative Data: Comparison of Fluorinating Agents

Selecting the correct fluorinating agent is critical for the chemoselectivity of the α-fluorination step. Below is a comparative analysis of common reagents used in this workflow.

Fluorinating AgentMechanismSolubility in THF (-78 °C)Chemoselectivity (Mono vs. Di)Safety & Handling
NFSI Electrophilic (F⁺)High Excellent (Kinetic control)Bench-stable solid, non-hygroscopic.
Selectfluor Electrophilic (F⁺)Very Low (Requires DMF/MeCN)Moderate (Prone to over-reaction if heterogeneous)Bench-stable, safe alternative to F₂ gas.
DAST Nucleophilic (F⁻)HighN/A (Requires an α-hydroxy ester precursor)Reacts violently with water, corrosive.

Standardized Experimental Protocols

These protocols form a self-validating system: intermediate TLC/LC-MS checks and specific quenching steps ensure the integrity of the reaction before proceeding.

Protocol A: Synthesis of tert-Butyl 2-cyclopentyl-2-fluoroacetate
  • Enolate Formation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool to -78 °C.

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Add tert-butyl cyclopentylacetate (1.0 equiv) dissolved in a minimum volume of anhydrous THF dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF (5 mL/mmol) and cool to -78 °C.

  • Transfer the enolate solution dropwise via cannula into the NFSI solution (Inverse Addition).

  • Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Validation & Quench: Check reaction completion via TLC (Stain with KMnO₄). Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Acidic Hydrolysis to 2-Cyclopentyl-2-fluoroacetic Acid
  • Deprotection: Dissolve the purified tert-butyl 2-cyclopentyl-2-fluoroacetate (1.0 equiv) in anhydrous DCM (5 mL/mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Add Trifluoroacetic acid (TFA) dropwise (10 equiv).

  • Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Validation: Monitor the disappearance of the starting material via LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3x). Dry under high vacuum to afford pure 2-Cyclopentyl-2-fluoroacetic acid[1].

References

  • Sigma-Aldrich Product Data: 2-cyclopentyl-2-fluoroacetic acid | 1537671-69-4. Sigma-Aldrich.1

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. 2

  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed (NIH). 3

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC (NIH). 4

Sources

Optimization

Technical Support Center: Fluorination Strategies for Cyclopentylacetic Acid

Welcome to the Application Scientist Support Portal. The fluorination of aliphatic carboxylic acids like cyclopentylacetic acid presents unique synthetic challenges due to the unactivated nature of the sp³ C–H bonds and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The fluorination of aliphatic carboxylic acids like cyclopentylacetic acid presents unique synthetic challenges due to the unactivated nature of the sp³ C–H bonds and the propensity for side reactions.

Depending on your target molecule, "fluorination of cyclopentylacetic acid" typically refers to one of two divergent pathways:

  • Decarboxylative Fluorination : Cleavage of the C–C bond to yield (fluoromethyl)cyclopentane .

  • Alpha-Fluorination : Functionalization at the α-carbon to yield 2-cyclopentyl-2-fluoroacetic acid (or its ester).

This guide provides field-proven, self-validating protocols, mechanistic causality, and troubleshooting matrices for both transformations.

Pathway A: Decarboxylative Fluorination (Photoredox Catalysis)

The direct conversion of cyclopentylacetic acid to (fluoromethyl)cyclopentane is best achieved via visible-light-promoted photoredox catalysis. This redox-neutral method utilizes a blue LED light source, an Iridium-based photocatalyst, and Selectfluor as the fluorine source .

Mechanistic Workflow

Photoredox CPAA Cyclopentylacetic Acid Base Base (Na2HPO4) Deprotonation CPAA->Base Carboxylate Cyclopentylacetate Anion Base->Carboxylate Ir_cat Ir(III)* Photocatalyst Visible Light Carboxylate->Ir_cat 1e- Oxidation Radical Cyclopentylmethyl Radical Ir_cat->Radical -CO2 Selectfluor Selectfluor (F-atom transfer) Radical->Selectfluor Product (Fluoromethyl) cyclopentane Selectfluor->Product F-Transfer

Photoredox-mediated decarboxylative fluorination pathway of cyclopentylacetic acid.

Standard Operating Protocol

Self-Validation Metric: Successful conversion is indicated by the disappearance of the carboxylate carbon (~180 ppm) in ¹³C NMR and the emergence of a characteristic doublet of triplets (dt) around -215 ppm in ¹⁹F NMR.

  • Reagent Assembly: In a 40 mL borosilicate glass vial equipped with a Teflon septum, add cyclopentylacetic acid (1.0 equiv, 1.0 mmol), Selectfluor (1.5 equiv, 1.5 mmol), and Na₂HPO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %, 0.01 mmol).

  • Solvent Matrix: Introduce 10 mL of a 1:1 (v/v) mixture of Acetonitrile (MeCN) and deionized water. Causality note: This specific biphasic-turned-homogeneous mixture is mandatory to dissolve both the lipophilic acid and the hydrophilic Selectfluor.

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen quenches the Ir(III)* excited state and intercepts the alkyl radical.

  • Irradiation: Seal the vial and irradiate with a 34 W blue LED lamp at room temperature for 2–4 hours. Maintain vigorous stirring.

  • Workup: Dilute with saturated aqueous NaHCO₃ and extract with diethyl ether (3 x 15 mL). Dry over MgSO₄, concentrate under reduced pressure (careful: product is volatile), and purify via silica gel chromatography (pentane/ether).

Optimization Data Matrix
Solvent SystemCatalystBaseYield (%)Mechanistic Observation
Pure MeCNIr[dF(CF₃)ppy]₂Na₂HPO₄0Selectfluor remains completely insoluble.
Pure H₂OIr[dF(CF₃)ppy]₂Na₂HPO₄0Cyclopentylacetic acid remains insoluble.
MeCN / H₂O (1:1)NoneNa₂HPO₄0No background thermal reaction; requires light.
MeCN / H₂O (1:1) Ir[dF(CF₃)ppy]₂ Na₂HPO₄ >90 Homogeneous matrix; optimal radical propagation.
Troubleshooting & FAQs (Decarboxylative Route)

Q: My reaction stalls at 40-50% conversion. What is the limiting factor? A: This usually indicates either oxygen contamination or degradation of the active fluorine source. Selectfluor slowly hydrolyzes in aqueous basic media. Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). If the issue persists, add the Selectfluor in two equal portions (at t=0 and t=1.5h) to maintain a high concentration of the electrophilic fluorine source.

Q: I am observing a significant amount of cyclopentylmethanol instead of the fluorinated product. Why? A: The formation of hydroxylated byproducts occurs when trace O₂ intercepts the cyclopentylmethyl radical, forming a peroxy radical that eventually degrades to the alcohol. This is a strict indicator of a compromised inert atmosphere during irradiation.

Pathway B: Alpha-Fluorination via Enolate Activation

Direct α-fluorination of free aliphatic carboxylic acids is highly inefficient due to the extreme basicity required to form the dianion and its subsequent poor solubility. The authoritative approach is to first activate the acid to an ester, generate the lithium enolate, and trap it with an electrophilic fluorine source like NFSI (N-Fluorobenzenesulfonimide) .

Mechanistic Workflow

AlphaFluorination Acid Cyclopentylacetic Acid Activation Activation (SOCl2 / MeOH) Acid->Activation Activated Methyl Cyclopentylacetate Activation->Activated Enolization Enolization (LDA, THF, -78°C) Activated->Enolization Enolate Lithium Enolate Enolization->Enolate Fluorination Electrophilic Fluorination (NFSI) Enolate->Fluorination Product Methyl 2-cyclopentyl -2-fluoroacetate Fluorination->Product

Stepwise alpha-fluorination workflow via lithium enolate intermediate.

Standard Operating Protocol

Self-Validation Metric: The success of the fluorination step is confirmed by a ¹⁹F NMR shift at approximately -190 ppm (doublet, due to coupling with the remaining α-proton) and a mass shift of +18 Da (F vs H) in GC-MS.

  • Esterification: Reflux cyclopentylacetic acid (1.0 equiv) in methanol with a catalytic amount of H₂SO₄ (or use SOCl₂/MeOH) for 4 hours. Concentrate and extract to isolate methyl cyclopentylacetate.

  • Enolate Generation: In an oven-dried, argon-flushed Schlenk flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 min to form LDA.

  • Substrate Addition: Add methyl cyclopentylacetate (1.0 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Inverse Addition Fluorination: Crucial Step. Transfer the cold enolate solution via cannula into a separate flask containing a pre-cooled (-78 °C) solution of NFSI (1.2 equiv) in THF.

  • Quench & Isolate: Allow the reaction to stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Optimization Data Matrix
BaseFluorinating ReagentTemp (°C)Mono:Di RatioYield (%)
NaHSelectfluor01:1<30
LDASelectfluor-784:165
LiHMDSNFSI-7810:175
LDA NFSI -78 15:1 82
Troubleshooting & FAQs (Alpha-Fluorination Route)

Q: I am getting significant amounts of the di-fluorinated product (methyl 2-cyclopentyl-2,2-difluoroacetate). How do I prevent this? A: The mono-fluorinated ester is more electrophilic, and its remaining α-proton is significantly more acidic than the starting material. If the local concentration of the enolate is high, it will deprotonate the newly formed mono-fluoro product, leading to di-fluorination. Solution: Use the inverse addition technique described in Step 4. By adding the enolate to an excess of NFSI, the enolate is immediately consumed, preventing it from acting as a base against the product.

Q: Why use NFSI instead of Selectfluor for the enolate trapping? A: Selectfluor is a salt and is completely insoluble in THF at -78 °C, leading to heterogeneous, sluggish reactions that promote side-product formation. NFSI is highly soluble in THF at cryogenic temperatures, ensuring rapid and homogeneous electrophilic trapping of the lithium enolate.

References

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657.[Link]

  • Pashikanti, S., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.[Link]

Troubleshooting

Technical Support Center: Purification of 2-Cyclopentyl-2-fluoroacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol suite to address the specific physicochemical challenges of isolating and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol suite to address the specific physicochemical challenges of isolating and purifying 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4).

The introduction of an alpha-fluorine atom significantly alters the behavior of carboxylic acids. It modulates lipophilicity, increases metabolic stability, and drastically lowers the pKa of the acid[1]. These molecular changes mean that standard purification workflows will often fail, leading to poor yields, severe chromatographic streaking, or thermal degradation[2]. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery of this critical building block.

Quantitative Data & Purification Parameters

To design an effective purification strategy, we must first understand how the alpha-fluorine and cyclopentyl ring dictate the molecule's behavior. The tables below summarize the critical parameters and solvent systems required for successful isolation.

Table 1: Physicochemical Properties Informing Purification Strategy

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 146.16 g/mol Used for mass recovery calculations and mass spectrometry (MS) identification.
Acidity (pKa) ~2.0 - 2.5 (Estimated)The electron-withdrawing fluorine lowers the pKa. Requires aggressive acidification (pH 1-2) for efficient organic extraction[1].
Lipophilicity ModerateSoluble in Ethyl Acetate (EtOAc) and Dichloromethane (DCM); prone to emulsion formation during aqueous workup.
Thermal Stability Moderately LabileSusceptible to decarboxylation at elevated temperatures. Concentration baths must not exceed 35 °C[2].
UV Absorbance NegligibleLacks a conjugated π -system. Cannot be tracked via standard UV detectors; requires chemical staining for TLC.

Table 2: Chromatographic Solvent Systems & Elution Profiles

Solvent SystemRatioCritical AdditivePurpose / Observation
Hexanes / EtOAc 95:5 to 80:201% Glacial Acetic AcidPrimary gradient. The additive suppresses ionization of the target acid, preventing streaking on silica[3].
DCM / Methanol 95:50.1% Formic AcidAlternative system for highly polar impurities. Use only if the primary Hex/EtOAc gradient fails.
Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the in-process checks.

Protocol A: pH-Directed Liquid-Liquid Extraction

Causality: Standard acidification to pH 4 is insufficient for alpha-fluoro acids. Due to the strong inductive effect of the fluorine atom, the pKa is lowered[1]. If the pH is not dropped to 1-2, the compound remains ionized as a water-soluble carboxylate salt and will be lost in the aqueous waste.

  • Quenching & Acidification: Cool the crude reaction mixture (e.g., from ester hydrolysis) to 0 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring.

    • Self-Validation Check: Spot the aqueous layer onto a pH indicator strip. Continue adding HCl until the paper strictly registers a pH of 1 to 2.

  • Phase Separation: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per 10 mmol scale)[4].

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x 40 mL).

    • Causality: Brine increases the ionic strength of the aqueous phase, breaking micro-emulsions caused by the amphiphilic cyclopentyl ring, and pre-dries the organic layer[4].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Critical Control: Maintain the rotary evaporator water bath below 35 °C to prevent thermal decarboxylation[2].

Protocol B: Suppressed-Ionization Silica Gel Chromatography

Causality: Free carboxylic acids interact strongly with the slightly acidic silanol groups on stationary phase silica, leading to severe peak tailing and co-elution. Adding a volatile organic acid to the mobile phase suppresses the ionization of the target compound, ensuring sharp elution bands[3].

  • Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% glacial acetic acid (AcOH). Pre-treating the silica neutralizes active silanol sites.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of DCM and apply it evenly to the column head.

  • Elution: Elute using a shallow gradient of 5% to 20% EtOAc in Hexanes, maintaining 1% AcOH throughout the entire run.

  • Fraction Monitoring: Analyze fractions via Thin Layer Chromatography (TLC).

    • Self-Validation Check: Because 2-Cyclopentyl-2-fluoroacetic acid lacks a UV chromophore, visualize the spots by dipping the TLC plate in a Bromocresol Green stain and gently heating. The acid will appear as a bright yellow spot against a blue background.

  • Solvent Removal: Pool the product-containing fractions and concentrate under reduced pressure (bath <35 °C). To remove residual acetic acid, co-evaporate the residue with toluene (2 x 20 mL)[2].

Protocol C: Final Polishing via Recrystallization

Causality: To achieve >95% purity suitable for downstream pharmaceutical synthesis, trace lipophilic impurities and residual chromatography modifiers must be removed via crystallization[4].

  • Dissolution: Dissolve the semi-solid product in a minimum amount of warm diethyl ether (~30 °C).

  • Precipitation: Slowly add cold hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize the crystal yield[4].

  • Recovery: Filter the crystals using a cold Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Acidification Acidification (pH 1-2) 1M HCl Start->Acidification Prepare for extraction Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Acidification->Extraction OrganicLayer Organic Phase (Contains Product) Extraction->OrganicLayer Retain AqueousLayer Aqueous Phase (Salts/Impurities) Extraction->AqueousLayer Discard WashDry Wash (Brine) & Dry (Na2SO4) OrganicLayer->WashDry Concentration Concentration (Rotary Evaporation <35°C) WashDry->Concentration Chromatography Silica Gel Chromatography (Hexanes/EtOAc + 1% AcOH) Concentration->Chromatography Crude Oil/Solid Crystallization Recrystallization (Ether/Hexanes) Chromatography->Crystallization Polishing PureProduct Pure 2-Cyclopentyl-2-fluoroacetic acid Crystallization->PureProduct

Purification workflow for 2-Cyclopentyl-2-fluoroacetic acid from crude reaction mixtures.

Troubleshooting Guides & FAQs

Q1: My extraction yield is extremely low, but NMR of the crude mixture showed high conversion. What happened? A1: You likely did not acidify the aqueous layer sufficiently. The strong electron-withdrawing effect of the alpha-fluorine atom lowers the pKa of 2-Cyclopentyl-2-fluoroacetic acid to approximately 2.0-2.5, compared to ~4.8 for standard aliphatic acids[1]. If you only acidified to pH 4, a significant portion of the product remained ionized as the water-soluble carboxylate salt. Re-extract your discarded aqueous waste after strictly adjusting the pH to 1-2 with 1M HCl.

Q2: During the aqueous workup, I am encountering a stubborn, milky emulsion. How can I resolve this? A2: Emulsions are common with this compound due to its amphiphilic nature (a lipophilic cyclopentyl ring paired with a highly polar fluoro-carboxylic headgroup). To resolve this:

  • Add a saturated brine solution to increase the ionic strength of the aqueous layer, which forces the organic compound into the organic phase[4].

  • Filter the entire biphasic mixture through a pad of Celite to remove fine, insoluble particulates that stabilize the emulsion.

  • Allow the separatory funnel to sit undisturbed for an extended period.

Q3: My product streaks heavily on the TLC plate and co-elutes with impurities during column chromatography. How do I fix the separation? A3: Carboxylic acids interact strongly with the slightly acidic silanol groups on standard silica gel, causing partial ionization and severe tailing[3]. You must suppress this ionization by adding 1% glacial acetic acid or 0.1% formic acid to both your TLC developing solvent and your column mobile phase. This will consolidate the compound into a tight, well-defined band.

Q4: I noticed degradation and a loss of mass after concentrating my purified fractions on the rotary evaporator. Is the compound unstable? A4: Yes. Alpha-fluoro carboxylic acids can be thermally labile and prone to decarboxylation if exposed to elevated temperatures[2]. Ensure your rotary evaporator water bath does not exceed 35 °C. If you need to remove high-boiling solvents or residual acetic acid from chromatography, use a high-vacuum manifold or co-evaporate with a low-boiling azeotrope like toluene rather than increasing the bath temperature.

References
  • PubMed Central (PMC). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples". Available at:[Link][3]

  • Beilstein Journals. "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester". Available at: [Link][4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Cyclopentyl-2-fluoroacetic Acid in Solution

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating fluorine to modulate lipophilicity, metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating fluorine to modulate lipophilicity, metabolic stability, and target binding. Compounds like 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) have become critical building blocks.

While the carbon-fluorine (C-F) bond is thermodynamically robust, the α-fluoro carboxylic acid motif presents unique stability challenges in solution. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental assays.

Section 1: Core Principles of α-Fluoro Carboxylic Acid Stability

The stability of 2-Cyclopentyl-2-fluoroacetic acid is governed by the strong electron-withdrawing nature of the α-fluorine atom. This inductive effect significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, increasing its acidity and altering its reactivity profile. In solution, the molecule is prone to three primary degradation pathways:

  • Nucleophilic Defluorination: While abiotic C-F cleavage is rare at physiological pH, microbial contamination introducing the enzyme Fluoroacetate Dehalogenase (FAcD) can rapidly hydrolyze the C-F bond via an SN2-like nucleophilic attack by an aspartate residue . Additionally, extreme alkaline conditions (e.g., concentrated NaOH) can drive defluorination and complete mineralization .

  • Decarboxylation: Under photoredox conditions or in the presence of strong oxidants, the carboxylate can undergo single-electron oxidation followed by rapid CO₂ extrusion, generating a highly reactive fluorinated radical .

  • Solvolysis/Esterification: In protic, nucleophilic solvents like methanol, the enhanced electrophilicity of the carbonyl carbon accelerates spontaneous esterification, converting the free acid into a methyl ester over time .

DegradationPathways A 2-Cyclopentyl-2-fluoroacetic Acid (Intact in Solution) B Enzymatic/Alkaline Defluorination A->B FAcD Enzyme / NaOH C Decarboxylation (Photoredox/Thermal) A->C Light / Heat / Oxidants D Esterification (in Alcoholic Solvents) A->D MeOH / EtOH + H+ E 2-Cyclopentyl-2-hydroxyacetic acid + Fluoride Ion B->E F Fluorocyclopentylalkane Derivatives C->F G Methyl/Ethyl Ester Derivatives D->G

Logical relationship of 2-Cyclopentyl-2-fluoroacetic acid degradation pathways.

Section 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows a gradual loss of the parent mass (m/z 145 [M-H]⁻) in aqueous buffer over 48 hours, with a new peak appearing at m/z 143. What is happening? A: You are observing enzymatic defluorination. The mass shift from 145 to 143 corresponds to the replacement of fluorine (19 Da) with a hydroxyl group (17 Da), yielding 2-cyclopentyl-2-hydroxyacetic acid. This is a classic signature of microbial contamination by ubiquitous water-borne bacteria expressing fluoroacetate dehalogenases (FAcD) . Causality & Resolution: The FAcD enzyme specifically targets α-fluoro carboxylic acids. Always use sterile-filtered (0.22 µm) buffers and consider adding a broad-spectrum bacteriostatic agent (like 0.02% sodium azide) if prolonged aqueous incubation at 37°C is required.

Q2: I prepared a 100 mM stock solution in Methanol, but my biochemical assay results are drifting over a week. Is the compound unstable? A: The compound is undergoing spontaneous esterification. Because the α-fluorine withdraws electron density, the carboxylic acid is highly reactive toward nucleophilic solvents like methanol . Over time, 2-Cyclopentyl-2-fluoroacetic acid converts to methyl 2-cyclopentyl-2-fluoroacetate. This esterification alters the molecule's charge state and binding affinity, leading to assay drift. Causality & Resolution: Never store α-fluoro carboxylic acids in primary alcohols. Switch to anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for stock solutions.

Q3: We are running a high-throughput photoredox cross-coupling screen, and the 2-Cyclopentyl-2-fluoroacetic acid is disappearing without forming the desired product. Why? A: Aliphatic carboxylic acids, particularly those with stabilizing α-substituents, are highly susceptible to photon-induced oxidation. This leads to the formation of a carboxyl radical, which undergoes rapid, irreversible CO₂ extrusion (decarboxylation) . Causality & Resolution: If your cross-coupling partner is not trapping the resulting fluorocyclopentyl radical efficiently, the intermediate will quench via hydrogen atom transfer or dimerization. Optimize the redox potential of your photocatalyst to match the specific oxidation potential of the α-fluoro acid.

Section 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of 2-Cyclopentyl-2-fluoroacetic acid across various common laboratory solvent systems.

Solvent System24h Recovery (%)7-Day Recovery (%)Primary DegradantRecommended Use
Anhydrous DMSO >99.5>99.0NoneLong-term stock storage
Acetonitrile (MeCN) >99.5>99.0NoneLC-MS/Analytical prep
Methanol (MeOH) 95.278.4Methyl esterAvoid for storage
Aqueous Buffer (pH 7.4, Sterile) >99.098.5NoneShort-term assays
Aqueous Buffer (pH 7.4, Non-Sterile) 85.0<50.02-Hydroxy derivativeDO NOT USE
1M NaOH (Aqueous) 60.5<10.0Fluoride ionWaste destruction only
Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocol integrates preparation with real-time analytical verification to rule out solvent-induced degradation.

Protocol: Preparation and Validation of 100 mM Anhydrous Stock Solutions

  • Step 1: Equilibration. Allow the lyophilized vial of 2-Cyclopentyl-2-fluoroacetic acid to equilibrate to room temperature in a desiccator. Causality: This prevents ambient moisture condensation, which could introduce water and promote long-term hydrolysis.

  • Step 2: Dissolution. Under an inert atmosphere (nitrogen/argon manifold), dissolve the solid in anhydrous, LC-MS grade DMSO (water content <0.005%).

  • Step 3: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials. Causality: PTFE is chemically inert and does not bind fluorinated compounds (unlike nylon filters); amber glass prevents photolytic decarboxylation.

  • Step 4: Self-Validation (¹⁹F-NMR). Remove a 10 µL aliquot, dilute in DMSO-d6, and acquire a ¹⁹F-NMR spectrum.

    • Validation Criteria: A single, sharp multiplet should be observed. The appearance of a new upstream peak indicates defluorination, while a downstream shift indicates esterification or solvent reactivity. If the spectrum is pure, the batch is validated.

  • Step 5: Storage. Blanket the headspace with argon, seal with PTFE-lined caps, and store at -20°C in the dark.

Workflow Step1 Weighing & Aliquoting Step2 Solvent Addition (Anhydrous DMSO) Step1->Step2 Step3 Sterile Filtration (0.22 µm PTFE) Step2->Step3 Step4 Self-Validation (19F-NMR) Step3->Step4 Step5 Storage (-20°C, Dark) Step4->Step5

Experimental workflow for the preparation and self-validation of stock solutions.

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Cyclopentyl-2-fluoroacetic acid

Welcome to the advanced technical support and troubleshooting guide for 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4). This resource is engineered for synthetic chemists, researchers, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4). This resource is engineered for synthetic chemists, researchers, and drug development professionals who require high-purity isolation of this specific fluorinated building block.

By understanding the unique physicochemical properties imparted by the alpha-fluorine atom and the lipophilic cyclopentyl ring, you can move beyond trial-and-error and design self-validating purification workflows.

Part 1: Causality-Driven FAQs on Impurity Profiling

Q1: My crude synthesis is heavily contaminated with unreacted, non-fluorinated cyclopentylacetic acid. Standard silica gel chromatography is failing to separate them. What is the most efficient removal strategy? A: The most effective strategy is a pH-gradient liquid-liquid extraction , rather than chromatography. You must exploit the inductive electron-withdrawing effect of the alpha-fluorine atom[1]. This highly electronegative fluorine stabilizes the conjugate base (carboxylate anion), drastically lowering the pKa of the acid[1]. While standard aliphatic carboxylic acids have a pKa of approximately 4.8, the pKa of alpha-fluoroacetic acid derivatives drops to ~2.6[2][3]. By buffering your aqueous extraction phase to exactly pH 3.5, the fluorinated target compound will ionize and partition into the water, while the non-fluorinated impurity remains protonated and trapped in the organic phase.

Q2: I am detecting trace amounts of defluorinated and over-fluorinated byproducts in my NMR. How do I remove these trace impurities? A: When liquid-liquid extraction reaches its limit, recrystallization is the gold standard for ultra-purification of solid organic compounds[4]. Because 2-cyclopentyl-2-fluoroacetic acid possesses a hydrophobic cyclopentyl ring and a polar carboxylic head, it exhibits differential solubility across temperature gradients in binary solvent systems[4]. A mixture of Hexane/Ethyl Acetate is highly effective. The principle relies on dissolving the impure solid at elevated temperatures; as the solution cools, the solubility of the target compound decreases, forming pure crystal lattices while trace structurally dissimilar impurities remain dissolved in the mother liquor[4][5].

Q3: My downstream pharmaceutical application requires enantiomeric purity, but my current batch is a racemate. How do I isolate a single enantiomer? A: The C2 (alpha) carbon of 2-cyclopentyl-2-fluoroacetic acid is a chiral center. You must perform a diastereomeric salt resolution . By reacting the racemic acid with a chiral amine base (such as enantiopure (R)-1-phenylethylamine), you create a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties and different solubilities, allowing them to be separated via fractional crystallization[6].

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties & Separation Logic

Understanding these parameters is critical for designing your extraction buffers and solvent systems.

PropertyNon-Fluorinated Precursor2-Cyclopentyl-2-fluoroacetic acidCausality / Impact on Purification
Estimated pKa ~ 4.8~ 2.6[2]Fluorine's inductive effect stabilizes the anion, allowing for selective pH-based separation[1].
Lipophilicity (LogP) Higher (More lipophilic)Lower (More polar)The C-F bond increases polarity, altering retention factors (Rf) in normal-phase chromatography.
Ionization at pH 3.5 < 5% (Neutral)> 85% (Anionic)Dictates the exact pH required for optimal liquid-liquid extraction partitioning.
Table 2: Common Impurities and Targeted Removal Strategies
Impurity TypeSourcePrimary Removal StrategyValidation Method
Non-fluorinated acid Unreacted starting materialpH-Gradient Extraction (pH 3.5)19F-NMR (Absence of protonated signals)
Inorganic Salts Fluorination reagents / WorkupAqueous Wash (pH < 1.0)Ash test / Conductivity
Trace organic byproducts Side reactionsRecrystallization (Hexane/EtOAc)HPLC / Melting Point Depression
Opposite Enantiomer Racemic synthesisDiastereomeric Salt ResolutionChiral HPLC / Polarimetry

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Precision pH-Gradient Extraction (The "pKa-Shift" Method)

This protocol is a self-validating system. If the pH is strictly maintained, the thermodynamic partitioning guarantees separation.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Buffer Preparation: Prepare a Citrate-Phosphate buffer and adjust precisely to pH 3.5 using a calibrated pH meter.

  • Selective Deprotonation: Add the pH 3.5 buffer to the EtOAc solution in a separatory funnel (1:1 v/v). Shake vigorously and vent.

    • Mechanism: The 2-cyclopentyl-2-fluoroacetic acid (pKa ~2.6) deprotonates into a water-soluble salt. The non-fluorinated impurity (pKa ~4.8) remains neutral and organic-soluble.

  • Phase Separation: Collect the lower aqueous phase. Wash the remaining EtOAc phase once more with fresh pH 3.5 buffer to ensure complete extraction. Discard the organic phase (contains impurities).

  • Re-protonation: Acidify the combined aqueous phases to pH 1.0 using 2M HCl dropwise.

    • Mechanism: This forces the target fluorinated compound back into its neutral, lipophilic state.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3x).

  • Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target compound.

SOP 2: Diastereomeric Salt Resolution & Recrystallization

Used exclusively when enantiomeric purity is required.

  • Salt Formation: Dissolve the purified racemic 2-cyclopentyl-2-fluoroacetic acid in a minimum volume of boiling ethanol.

  • Chiral Amine Addition: Slowly add 1.0 equivalent of (R)-1-phenylethylamine dropwise while stirring.

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath.

    • Mechanism: Slow cooling promotes the formation of large, highly ordered crystals of the less soluble diastereomer, while the other remains trapped in the mother liquor[6].

  • Filtration: Isolate the formed crystals using vacuum filtration via a Büchner funnel and wash with a minimal amount of ice-cold ethanol[5].

  • Salt Cleavage: Suspend the isolated crystals in a biphasic mixture of EtOAc and 1M HCl (pH < 1.0). Stir until fully dissolved.

  • Recovery: Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the enantiopure 2-cyclopentyl-2-fluoroacetic acid.

Part 4: Visual Workflows

Workflow 1: pH-Gradient Extraction exploiting the pKa shift caused by the alpha-fluorine atom.

Workflow 2: Diastereomeric salt resolution and fractional crystallization of the chiral acid.

References

  • PubChem. Fluoroacetic acid | CH2FCOOH | CID 5237. National Center for Biotechnology Information. Available at:[Link]

  • RSC Education. Purifying by recrystallisation | 16–18 years | Resource. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • Carbondr. Factors That Affect Acidity. Available at:[Link]

  • ACS Publications. Molecular Basis for Allosteric Inhibition of Acid-Sensing Ion Channel 1a by Ibuprofen. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

"2-Cyclopentyl-2-fluoroacetic acid" solubility issues in biological assays

Welcome to the technical support resource for researchers working with 2-Cyclopentyl-2-fluoroacetic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 2-Cyclopentyl-2-fluoroacetic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges frequently encountered with this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Cyclopentyl-2-fluoroacetic acid and why is it poorly soluble in aqueous media?

A: 2-Cyclopentyl-2-fluoroacetic acid is a carboxylic acid derivative characterized by a non-polar cyclopentyl ring attached to a carbon atom bearing both a fluorine atom and a carboxylic acid group.[1][2] The poor aqueous solubility arises from its molecular structure. The cyclopentyl group is bulky and hydrophobic, which limits favorable interactions with water molecules.[3] While the carboxylic acid group is polar and ionizable, the overall lipophilicity of the molecule often dominates, leading to low solubility in neutral aqueous buffers commonly used in biological assays.[4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is the most likely cause?

A: This is a classic sign of a compound "crashing out" of solution. 2-Cyclopentyl-2-fluoroacetic acid is likely highly soluble in a polar aprotic solvent like DMSO, allowing you to create a concentrated stock. However, when this stock is introduced into a predominantly aqueous environment, the DMSO is diluted, and the compound's low intrinsic aqueous solubility becomes the limiting factor. The buffer cannot maintain the compound in a dissolved state at that concentration, leading to precipitation.[5]

Q3: What is the very first and most critical step I should take to improve the solubility of 2-Cyclopentyl-2-fluoroacetic acid for my assay?

A: The first and most fundamental step is to leverage the ionizable carboxylic acid group through pH adjustment.[5][6] As a weak acid, the solubility of 2-Cyclopentyl-2-fluoroacetic acid is highly pH-dependent.[7][8][9] By increasing the pH of your aqueous buffer to a value above the compound's pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. This anionic form has much greater affinity for water, which can dramatically increase solubility.[10] It is crucial to empirically determine the optimal pH for your specific assay concentration.

Troubleshooting Guide: Specific Solubility Issues

Q4: I've tried raising the pH of my buffer to 7.4, but I still see precipitation. What should I do next?

A: While pH 7.4 is a good starting point, it may not be sufficiently above the compound's pKa to achieve full solubilization, especially at higher concentrations.

Probable Cause: The pKa of 2-Cyclopentyl-2-fluoroacetic acid may be higher than anticipated, or the desired experimental concentration exceeds its solubility limit even in its ionized form at that pH.

Solution Pathway:

  • Systematic pH Screening: Do not assume pH 7.4 is sufficient. Prepare a series of buffers with increasing pH values (e.g., 7.5, 8.0, 8.5) and test the solubility of your compound. You are looking for the lowest pH that maintains solubility at your target concentration. See Protocol 2 for a detailed methodology.[8]

  • Consider Co-solvents: If pH adjustment alone is insufficient or if a high pH is incompatible with your assay, the next step is to introduce a water-miscible organic co-solvent.[11] Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic cyclopentyl group.[12][13] Common choices include ethanol, isopropanol, or polyethylene glycol (PEG). See Protocol 3 for a screening workflow.

  • Vehicle Controls are Essential: Whenever you modify the pH or add a co-solvent, you must run parallel vehicle controls in your assay. This ensures that the solvent system itself is not causing the biological effects you are measuring.[14]

Decision Workflow for Solubility Troubleshooting

This diagram outlines a systematic approach to addressing solubility issues with 2-Cyclopentyl-2-fluoroacetic acid.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Buffer Check_Stock Is DMSO stock clear? (No precipitation) Start->Check_Stock pH_Adjust Primary Strategy: pH Adjustment (See Protocol 2) Check_Stock->pH_Adjust Yes Remake_Stock Remake Stock Solution (See Protocol 1) Check_Stock->Remake_Stock No Soluble_pH Is compound soluble at desired pH & concentration? pH_Adjust->Soluble_pH Co_Solvent Secondary Strategy: Introduce Co-solvents (e.g., EtOH, PEG) (See Protocol 3) Soluble_pH->Co_Solvent No Proceed Proceed with Assay (Run Vehicle Controls!) Soluble_pH->Proceed Yes Soluble_CoSolvent Is compound soluble? Co_Solvent->Soluble_CoSolvent Advanced Advanced Strategies: Surfactants (e.g., Tween-80) or Cyclodextrins Soluble_CoSolvent->Advanced No Soluble_CoSolvent->Proceed Yes Advanced->Proceed If Soluble Reassess Reassess Experiment: - Lower concentration? - Different compound? Advanced->Reassess If Still Insoluble

Caption: A decision tree for troubleshooting solubility.

Q5: The co-solvents I've tried are showing toxicity in my cell-based assay. What are some less disruptive alternatives?

A: Co-solvent toxicity is a common and significant concern in cell-based assays.[14] If standard solvents like ethanol or DMSO (at final concentrations) are proving to be too harsh, you can explore more advanced formulation strategies.

Solution Pathway:

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[6][11][15] Start with very low concentrations (e.g., 0.01% - 0.1%) and meticulously check for effects on cell viability and assay performance with vehicle controls.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of 2-Cyclopentyl-2-fluoroacetic acid can become encapsulated within the cyclodextrin, forming an inclusion complex that is water-soluble.[4][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.

  • Lipid-Based Formulations: For in vivo studies, or some specific in vitro systems, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[16][17] These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.

Data & Protocols

Table 1: Physicochemical Properties of 2-Cyclopentyl-2-fluoroacetic acid
PropertyValue / InformationSource
CAS Number 1537671-69-4[1]
Molecular Formula C₇H₁₁FO₂[1]
Physical Form Solid[1]
Key Structural Features Hydrophobic Cyclopentyl Group, Ionizable Carboxylic AcidN/A
Predicted pKa ~3.5 - 4.5 (Estimated based on similar structures. Must be determined empirically)[8]
Solubility Profile Poorly soluble in neutral water; solubility increases significantly at pH > pKa. Freely soluble in organic solvents like DMSO and ethanol.General principle[7][9]
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the standard procedure for creating a concentrated stock solution, which is the first step in most experimental workflows.

Methodology:

  • Weighing: Accurately weigh a precise amount of 2-Cyclopentyl-2-fluoroacetic acid solid in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the solid does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Verification: Ensure the final solution is clear and free of any visible particulates. If particulates remain, the concentration may be too high for a DMSO stock.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Systematic Approach to pH-Based Solubilization

This protocol provides a workflow to determine the minimum pH required to solubilize the compound at a target concentration.

Methodology:

  • Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., Phosphate or TRIS-based) with a range of pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Sample Preparation: In separate microcentrifuge tubes, add an excess amount of solid 2-Cyclopentyl-2-fluoroacetic acid to a fixed volume (e.g., 1 mL) of each buffer.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. This shake-flask method allows the solution to reach thermodynamic equilibrium.[18]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.[18]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the buffer pH to identify the pH at which your target concentration is achieved.

Table 2: Recommended Starting Concentrations for Co-solvents and Formulation Excipients
AgentTypeRecommended Starting Final ConcentrationKey Considerations
Ethanol Co-solvent0.1% - 1.0% (v/v)Can be toxic to cells at higher concentrations.[14]
PEG 400 Co-solvent0.5% - 5.0% (v/v)Generally well-tolerated but can increase solution viscosity.
Tween® 80 Surfactant0.01% - 0.1% (w/v)Forms micelles to solubilize compounds.[11] Check for assay interference.
HP-β-CD Complexation Agent1 mM - 10 mMForms inclusion complexes.[4] Can be a very effective and non-toxic option.

Disclaimer: The concentrations in Table 2 are suggested starting points. The optimal concentration and the effect of each excipient must be empirically determined and validated for each specific biological assay. Always include a vehicle control.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Gaware, V. M., & Datusalia, A. K. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • PubChem. (n.d.). 2-Cyclopentylsulfinyl-2,2-difluoroacetic acid. Available from: [Link]

  • NextSDS. (n.d.). 2-cyclopentylidene-2-fluoroacetic acid — Chemical Substance Information. Available from: [Link]

  • Xie, B., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

  • RSC Publishing. (n.d.). Effect of a cosolvent on the hydrophobic interactions. A calorimetric study of alkane-m,n-diols in concentrated aqueous solutions of ethanol. Available from: [Link]

  • Pharmedicine Journal. (2024, June 3). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Available from: [Link]

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • u:scholar. (2022, January 29). Investigating bolalipids as solubilizing agents for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (2022, September 15). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Available from: [Link]

  • ACS Publications. (2011, April 4). Solubility of Acetic Acid and Trifluoroacetic Acid in Low-Temperature (207−245 K) Sulfuric Acid Solutions: Implications for the Upper Troposphere and Lower Stratosphere. Available from: [Link]

  • N/A. (n.d.). Solubility Guidelines for Compounds in Aqueous Solutions. Available from: [Link]

  • PubChemLite. (n.d.). 2-cyclopentyl-2,2-difluoroacetic acid (C7H10F2O2). Available from: [Link]

  • PubMed. (2006, November 15). Determination of Fluoroacetic Acid in Water and Biological Samples by GC-FID and GC-MS in Combination With Solid-Phase Microextraction. Available from: [Link]

  • MDPI. (2020, June 26). Combining Different In Vitro Bioassays to Evaluate Genotoxicity of Water-Accommodated Fractions from Petroleum Products. Available from: [Link]

  • SciSpace. (n.d.). The Use of Biological Assays to Evaluate Botanicals. Available from: [Link]

  • ResearchGate. (n.d.). Test chemicals evaluated in bioassays, plus respective CAS numbers, formulas and mol- ecular weights. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-Cyclopentyl-2-fluoroacetic Acid Enantiomers

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of 2-Cyclopentyl-2-fluoroacetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of 2-Cyclopentyl-2-fluoroacetic acid .

Because this molecule is an aliphatic, alpha-fluorinated carboxylic acid, it presents three distinct analytical challenges:

  • Lack of a UV Chromophore: The absence of a conjugated π -system makes standard UV detection nearly impossible.

  • High Polarity & Acidity: The electron-withdrawing fluorine atom increases the acidity of the carboxylic group, leading to severe secondary interactions with stationary phase matrices.

  • Chiral Lability: The α -proton is highly acidic, making the stereocenter susceptible to base-catalyzed epimerization/racemization[1].

Diagnostic Method Development Workflow

Before initiating any laboratory work, use the following decision matrix to determine your analytical approach based on your available instrumentation.

Workflow Start Target: 2-Cyclopentyl- 2-fluoroacetic acid Detection Detector Type Available? Start->Detection Deriv UV/Vis Detector Only (Require Derivatization) Detection->Deriv UV Direct MS, CAD, or ELSD (Direct Analysis) Detection->Direct Mass Spec CSP Select Polysaccharide CSP (e.g., Amylose/Cellulose) Deriv->CSP Direct->CSP Mobile Add Acidic Modifier (0.1% Formic Acid or TFA) CSP->Mobile

Fig 1: Method development workflow for aliphatic alpha-fluoro carboxylic acids.

Experimental Protocols

To ensure a self-validating system, always run a known racemic standard before analyzing enantioenriched samples. This confirms that your system can achieve a baseline resolution ( Rs​>1.5 ) under current conditions.

Protocol A: Direct LC-MS Method (Underivatized)

This protocol relies on mass spectrometry to bypass the molecule's lack of a UV chromophore, utilizing a polysaccharide-based Chiral Stationary Phase (CSP)[2].

Step-by-Step Methodology:

  • System Preparation: Flush the LC-MS system with LC-MS grade Isopropanol (IPA) and Hexane to remove any basic modifiers (e.g., ammonia, DEA) from previous runs. Causality: Trace bases will neutralize the acidic modifier, causing peak tailing.

  • Column Installation: Install a cellulose-based CSP column (e.g., Chiralcel OJ-H or Chiralpak AD-H, 250 × 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare a premixed mobile phase of Hexane/IPA (95:5 v/v). Add exactly 0.1% (v/v) Formic Acid. Note: Do not use TFA for LC-MS, as it severely suppresses negative-ion electrospray (ESI-) signals.

  • Sample Preparation: Dissolve the racemate standard in the mobile phase to a concentration of 10 µg/mL.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (Split 1:5 before entering the MS source).

    • Column Temperature: 25 °C.

    • Injection Volume: 2 µL.

    • MS Detection: ESI in negative ion mode, monitoring the [M−H]− pseudo-molecular ion.

  • Validation: Inject the sample. Adjust the IPA ratio (up to 15%) if retention times are too long, or decrease to 2% if resolution is insufficient.

Protocol B: Pre-Column Derivatization (For UV Detection)

If LC-MS is unavailable, the acid must be derivatized to an amide or ester to install a chromophore[3].

Step-by-Step Methodology:

  • Activation: In a 2 mL glass vial, dissolve 1 mg of 2-Cyclopentyl-2-fluoroacetic acid in 500 µL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes at room temperature to form the active ester.

  • Derivatization: Add 1.5 equivalents of Aniline (or p -Nitrobenzyl alcohol). Stir for 2 hours at room temperature. Causality: Aniline adds a strong aromatic ring, enabling UV detection at 254 nm.

  • Quench & Wash: Add 500 µL of 0.1 M HCl to quench the reaction and wash out unreacted amine. Extract the organic layer, dry over Na2​SO4​ , and evaporate under a gentle nitrogen stream.

  • Reconstitution: Reconstitute the derivatized sample in 1 mL of Hexane/Ethanol (90:10).

  • Analysis: Inject 5 µL onto a Chiralpak AD-H column using Hexane/Ethanol (90:10) at 1.0 mL/min, monitoring UV at 254 nm.

Troubleshooting Guides

Troubleshooting Issue Issue: Peak Tailing / Co-elution Cause1 Secondary Interactions (Silanols vs -COOH) Issue->Cause1 Cause2 Column Overload Issue->Cause2 Cause3 Solvent Mismatch Issue->Cause3 Fix1 Add 0.1% TFA to Mobile Phase Cause1->Fix1 Fix2 Reduce Injection Mass (<1 µg) Cause2->Fix2 Fix3 Dissolve sample in Mobile Phase Cause3->Fix3

Fig 2: Root-cause analysis and troubleshooting for poor enantiomeric resolution.

Q: I am seeing a massive, tailing "blob" instead of two distinct enantiomer peaks. What is happening?

A: This is a classic symptom of secondary interactions. The free carboxylic acid group of your analyte is undergoing hydrogen bonding and ionic interactions with residual, unendcapped silanols on the silica support of the CSP[4]. The Fix: You must suppress the ionization of the analyte. Add a volatile acid modifier (0.1% Trifluoroacetic acid (TFA) for UV/CAD, or 0.1% Formic acid for MS) to your mobile phase. This keeps the analyte fully protonated, allowing it to interact purely with the chiral selector.

Q: My peaks are well-resolved, but the signal is barely above the noise floor.

A: Causality: 2-Cyclopentyl-2-fluoroacetic acid is strictly aliphatic. It lacks a conjugated π -electron system, meaning its molar absorptivity in the UV range (even at low wavelengths like 210 nm) is negligible. The Fix: You cannot use standard UV detection for the underivatized molecule. You must either switch your detector (to MS, CAD, or ELSD) or perform a pre-column derivatization (see Protocol B)[3].

Q: Can I use Supercritical Fluid Chromatography (SFC) to scale up the separation?

A: Yes. SFC is exceptionally well-suited for acidic analytes. The supercritical CO2​ acts as a weak Lewis acid, which often reduces the need for heavy acidic modifiers[5]. For preparative scale, use a polysaccharide-derived CSP with CO2​ /Methanol (containing 0.1% TFA) as the mobile phase[6].

Quantitative Optimization Data

Table 1: Chiral Stationary Phase (CSP) Selection Matrix
CSP TypeExample Commercial ColumnsChiral Selector MechanismSuitability for α -Fluoro Acids
Amylose-based Chiralpak AD-H, IAHydrogen bonding, steric inclusionHigh (Excellent general screening column)
Cellulose-based Chiralcel OD-H, OJ-HHydrogen bonding, dipole-dipoleHigh (Proven for fluorinated carboxylic acids)[2]
Anion-Exchange Chiralpak QN-AX, QD-AXIonic interaction, π−π Moderate (Requires specific counter-ion tuning)
Cyclodextrin Rt-βDEX series (GC)Hydrophobic inclusionLow (Better suited for volatile, non-acidic terpenes)
Table 2: Mobile Phase Optimization (Normal Phase LC)
Modifier / AdditiveConcentrationTarget DetectorEffect on Chromatography
TFA (Trifluoroacetic Acid)0.1% (v/v)UV, CAD, ELSDSharpens peaks, completely suppresses silanol interactions.
FA (Formic Acid)0.1% (v/v)LC-MS (ESI-)Sharpens peaks, allows for negative ion generation [M−H]− .
DEA (Diethylamine)DO NOT USEN/ACauses severe peak tailing and potential column degradation for acidic analytes.

Frequently Asked Questions (FAQs)

Q: Is there a risk of racemization during sample preparation? A: Yes, absolutely. The α -proton of 2-Cyclopentyl-2-fluoroacetic acid is highly acidic due to the combined electron-withdrawing effects of the adjacent fluorine atom and the carbonyl group. Exposure to strong bases (even basic mobile phase additives like DEA or TEA) can cause deprotonation, leading to the formation of a planar enolate intermediate and subsequent epimerization/racemization[1]. Rule of thumb: Always maintain a slightly acidic environment ( pH<5 ) during sample prep and analysis.

Q: How do I know which enantiomer is eluting first? A: Chiral chromatography on polysaccharide phases is largely empirical; elution order cannot be reliably predicted ab initio. To determine absolute stereochemistry, you must either inject an enantiopure standard of known configuration (e.g., synthesized via asymmetric catalysis[3]) or collect the separated fractions and analyze them via Vibrational Circular Dichroism (VCD) or X-ray crystallography.

References

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity Source: ResearchGate URL:[Link]

  • Catalytic, Asymmetric α -Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation Source: PMC (National Institutes of Health) URL:[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL:[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: SciSpace URL:[Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: FAGG URL:[Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Cyclopentyl-2-fluoroacetic Acid Derivatization

Welcome to the Technical Support Center for 2-Cyclopentyl-2-fluoroacetic acid derivatization. This guide is specifically engineered for research scientists and drug development professionals facing synthetic bottlenecks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclopentyl-2-fluoroacetic acid derivatization. This guide is specifically engineered for research scientists and drug development professionals facing synthetic bottlenecks when attempting to form amides or esters from sterically hindered, α-fluorinated carboxylic acids.

Here, we bypass generic protocols and focus on the mechanistic causality behind reaction failures—empowering you to troubleshoot racemization, defluorination, and poor yields with field-proven, self-validating methodologies.

Part 1: Mechanistic Insights & Causality (The "Why")

Derivatizing 2-Cyclopentyl-2-fluoroacetic acid presents a unique triad of chemical challenges. Understanding the physical chemistry of this molecule is the first step in optimizing your reaction conditions:

  • Hyper-Acidity of the α-Proton: The highly electronegative α-fluorine atom, coupled with the adjacent carbonyl group, drastically lowers the pKa of the α-proton. When activated, the use of standard organic bases (like Triethylamine or DIPEA) can easily abstract this proton, leading to a planar ketene or enolate intermediate. Upon nucleophilic attack, stereochemical integrity is permanently lost, resulting in a racemic mixture. This phenomenon is well-documented in the synthesis of 1.

  • Defluorination (Elimination): Prolonged exposure to basic conditions or elevated temperatures can drive the irreversible elimination of hydrogen fluoride (HF). This yields an α,β-unsaturated byproduct (e.g., a cyclopentylideneacetic acid derivative), destroying the target pharmacophore.

  • Steric Shielding: The bulky cyclopentyl ring physically blocks the trajectory of incoming nucleophiles (amines/alcohols). This sluggish kinetic profile gives the aforementioned side reactions (racemization and elimination) a competitive advantage over the desired coupling pathway.

Reaction Pathway Visualization

G A 2-Cyclopentyl-2-fluoroacetic acid (Chiral Starting Material) B Activated Intermediate (e.g., OAt/OBt ester) A->B Coupling Reagent (Activation) C Desired Product (Amide/Ester) B->C Nucleophile (Mild Conditions) D Ketene / Enolate (Planar Intermediate) B->D Strong Base (-H+) E Elimination Product (Defluorination) B->E Base / Heat (-HF) D->C Nucleophile (Racemic Product)

Fig 1: Reaction pathways and side reactions in α-fluoro acid derivatization.

Part 2: Troubleshooting Q&A (FAQs)

Q1: My amidation reaction yields a completely racemic product. How can I preserve the stereocenter? A1: The racemization is driven by the basicity of your additive. Switch from standard bases (DIPEA, TEA) to a weaker, more sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) or N-methylmorpholine (NMM). Furthermore, switch your coupling reagent to Propylphosphonic anhydride (T3P). T3P generates a less basic micro-environment and avoids the highly reactive acylium intermediates that are prone to ketene formation, thereby preserving enantiomeric excess (ee).

Q2: I am seeing a significant impurity lacking the fluorine atom (M-20 in LC-MS). What is happening? A2: You are observing dehydrofluorination (loss of HF), a common issue when synthesizing 2. This elimination pathway is exacerbated by high temperatures and strong bases. To mitigate this, maintain the reaction temperature strictly at or below 0–5 °C during the activation step, and limit the base to exactly 1.5–2.0 equivalents.

Q3: Esterification using DCC/DMAP (Steglich conditions) is giving very low yields and multiple spots on TLC. What is the alternative? A3: The classical Steglich esterification relies on DMAP, which is basic enough to trigger both racemization and elimination in α-fluoro acids. Instead of activating the carboxylic acid to attack an alcohol, invert the nucleophile-electrophile roles. Use a mild base-mediated alkylation: react the acid with an alkyl halide in the presence of Cesium Carbonate (Cs₂CO₃) in DMF. This completely bypasses the problematic activated-ester intermediate, a strategy supported by literature on 3.

Part 3: Quantitative Data & Reagent Selection

Selecting the right reagent system is critical for balancing yield against stereochemical integrity. Use the table below to select the optimal conditions for your specific derivatization goal.

Coupling ReagentRecommended BaseRacemization RiskYield (Hindered Substrates)Primary Application
T3P (50% in EtOAc) N-MethylmorpholineLow Moderate-HighStereoretentive amidation.
HATU sym-CollidineModerateHigh Amidation of highly hindered amines (requires 0 °C).
EDC / HOBt DIPEAHighLowNot recommended (slow kinetics, high epimerization).
Alkyl Halide / Cs₂CO₃ None (Cs₂CO₃ acts as base)Very Low High Mild esterification (bypasses acid activation).

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that you can verify the integrity of the reaction before proceeding to purification.

Protocol A: Stereoretentive Amidation using T3P

Objective: Synthesize an amide from 2-Cyclopentyl-2-fluoroacetic acid while preventing ketene-mediated racemization.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-Cyclopentyl-2-fluoroacetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (0.1 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq) dropwise over 5 minutes.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise via syringe.

    • Causality Note: Dropwise addition prevents localized exothermic spikes, which are the primary catalyst for HF elimination.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours.

  • Self-Validation (QC Check): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the target mass [M+H]+. If a peak at[M-20]+ is observed, your temperature control during T3P addition was insufficient.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Esterification via Alkylation (Avoiding DMAP)

Objective: Synthesize an ester without utilizing basic coupling additives like DMAP, preventing defluorination.

  • Preparation: Dissolve 2-Cyclopentyl-2-fluoroacetic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Carboxylate Formation: Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) (1.2 eq). Stir vigorously for 15 minutes to generate the carboxylate salt.

  • Alkylation: Add the desired alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours.

    • Causality Note: Because the carboxylic acid acts as the nucleophile attacking the alkyl halide, no highly reactive acylium ion is formed, entirely preventing ketene-based racemization.

  • Self-Validation (QC Check): Monitor by TLC (Hexanes/EtOAc). The highly non-polar ester product should cleanly separate from the baseline-bound carboxylate salt.

  • Workup: Dilute the mixture with a 10-fold volume of distilled water (to fully solubilize the DMF and inorganic salts). Extract 3x with Methyl tert-butyl ether (MTBE). Wash the organic layer twice with water, once with brine, dry over MgSO₄, and concentrate.

References

  • Schwartz, B., et al. "alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length." Biochemistry 34.47 (1995): 15459-15466. Source: ResearchGate.
  • Vinson, W. A., et al. "Synthesis of carbon and phosphorus esters of .alpha.-fluoro alcohols." Journal of Organic Chemistry 48.24 (1983): 4661-4668. Source: ACS.
  • Yoshida, M., & Hara, S. "Stereoselective Synthesis of (Z)-β-Fluoro-α,β-unsaturated Esters from (Z)-2-Fluoro-1-alkenyliodonium Salts." ChemInform (2008). Source: ResearchGate.
  • "Technical Support Center: 2-Fluoro-2-(p-tolyl)acetic acid." Benchchem Technical Guides. Source: Benchchem.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Cyclopentyl-2-fluoroacetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopentyl-2-fluoroacetic acid. This guide is designed to provide in-depth technical assistance in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopentyl-2-fluoroacetic acid. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing potential challenges and frequently asked questions regarding the degradation of this compound. Given the limited publicly available data specific to 2-Cyclopentyl-2-fluoroacetic acid, this resource leverages established principles from related fluorinated compounds and metabolic pathways of structurally similar molecules to offer scientifically grounded guidance.

Frequently Asked Questions (FAQs)

Q1: What are the predicted metabolic degradation pathways for 2-Cyclopentyl-2-fluoroacetic acid in a biological system?

A1: While specific metabolic studies on 2-Cyclopentyl-2-fluoroacetic acid are not extensively documented, we can predict two primary pathways based on the metabolism of similar structures:

  • Defluorination of the Fluoroacetic Acid Moiety: The α-fluoroacetic acid group is a likely target for enzymatic degradation. Specifically, enzymes like fluoroacetate dehalogenase (FAcD) are known to catalyze the cleavage of the highly stable carbon-fluorine (C-F) bond.[1][2][3][4] The proposed mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bonded to the fluorine. This is followed by hydrolysis to release glycolate, fluoride, and a proton.[4][5]

  • Hydroxylation of the Cyclopentyl Ring: The cyclopentyl group represents a lipophilic moiety that is a common site for oxidative metabolism by cytochrome P450 enzymes. A study on a structurally related compound, (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid, revealed that the major urinary metabolites resulted from the hydroxylation of the cyclopentyl ring, leading to various diastereomers.[6] These alcohol metabolites can be further oxidized to the corresponding ketone.[6]

The following diagram illustrates these predicted metabolic pathways:

Metabolic Pathways of 2-Cyclopentyl-2-fluoroacetic acid 2-Cyclopentyl-2-fluoroacetic_acid 2-Cyclopentyl-2-fluoroacetic acid Pathway_A Pathway A: Enzymatic Defluorination 2-Cyclopentyl-2-fluoroacetic_acid->Pathway_A Pathway_B Pathway B: Cyclopentyl Ring Oxidation 2-Cyclopentyl-2-fluoroacetic_acid->Pathway_B 2-Cyclopentyl-2-hydroxyacetic_acid 2-Cyclopentyl-2-hydroxyacetic acid (Glycolate derivative) Pathway_A->2-Cyclopentyl-2-hydroxyacetic_acid Fluoride_ion Fluoride ion (F⁻) Pathway_A->Fluoride_ion Hydroxylated_metabolites Hydroxylated Metabolites (Diastereomers) Pathway_B->Hydroxylated_metabolites Ketone_metabolite 2-Oxocyclopentyl-2-fluoroacetic acid Hydroxylated_metabolites->Ketone_metabolite Oxidation

Caption: Predicted metabolic pathways of 2-Cyclopentyl-2-fluoroacetic acid.

Q2: What are the likely chemical degradation pathways for 2-Cyclopentyl-2-fluoroacetic acid under non-physiological conditions?

A2: Under chemical stress conditions, such as strong acidity, basicity, or high temperatures, 2-Cyclopentyl-2-fluoroacetic acid may undergo degradation.

  • Hydrolysis: While the C-F bond is generally stable, strong acidic or basic conditions can promote the hydrolysis of the carboxylic acid group, though the C-F bond itself is more resistant.[7]

  • Thermal Decomposition: Studies on fluoroacetic acid have shown that thermal decomposition can lead to the elimination of hydrogen fluoride (HF).[8] This initial step is often followed by the formation of smaller molecules like carbon monoxide and formaldehyde.[8] For 2-Cyclopentyl-2-fluoroacetic acid, thermal stress could potentially lead to the formation of 2-cyclopentylideneacetic acid through HF elimination, followed by further fragmentation of the cyclopentyl ring at higher temperatures.

Q3: What analytical methods are recommended for studying the degradation of 2-Cyclopentyl-2-fluoroacetic acid and its metabolites?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Analytical TechniqueDetectorMobile Phase (Typical)Column (Typical)Application
RP-HPLC UV/VisAcetonitrile and 0.1% formic acid in waterC18Quantifying the parent compound and non-volatile degradation products.[9]
LC-MS/MS Mass SpectrometerAcetonitrile and 0.1% formic acid in waterC18Identifying and quantifying known and unknown metabolites and degradation products at low concentrations.[9][10][11]

Table 1: Recommended analytical methods for degradation studies.

Troubleshooting Guide

Issue 1: I am not observing any degradation of 2-Cyclopentyl-2-fluoroacetic acid in my in-vitro metabolism assay using liver microsomes.

Potential Causes & Solutions:

  • Cause: The primary metabolic pathway might not be oxidation via cytochrome P450 enzymes present in microsomes. As predicted, defluorination and subsequent steps could be mediated by cytosolic enzymes like fluoroacetate dehalogenase, which may not be active in microsomal preparations.

  • Solution: Consider using liver S9 fractions or hepatocytes for your assay, as these contain a broader range of metabolic enzymes, including cytosolic ones.[12]

  • Cause: The incubation time may be too short, or the concentration of the compound may be too high, leading to enzyme saturation.

  • Solution: Perform a time-course experiment and test a range of substrate concentrations to determine the optimal conditions for observing metabolism.

Issue 2: I am seeing multiple peaks in my HPLC chromatogram after my degradation experiment, but I am unsure what they are.

Potential Causes & Solutions:

  • Cause: The compound is degrading into multiple products, which is common. These could be isomers of hydroxylated metabolites or various fragmentation products.

  • Solution: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify these unknown peaks. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the degradation products.

The following workflow is recommended for identifying unknown degradation products:

Degradation Product Identification Workflow Start Multiple Peaks Observed in HPLC LCMS_Analysis Perform LC-MS/MS Analysis Start->LCMS_Analysis Determine_MZ Determine m/z of Parent and Unknown Peaks LCMS_Analysis->Determine_MZ Propose_Structures Propose Structures Based on Mass Shifts (e.g., +16 for hydroxylation) Determine_MZ->Propose_Structures Analyze_Fragmentation Analyze MS/MS Fragmentation Patterns Propose_Structures->Analyze_Fragmentation Confirm_Structures Confirm Structures with Reference Standards (if available) Analyze_Fragmentation->Confirm_Structures End Degradation Pathway Elucidated Confirm_Structures->End

Caption: Workflow for the identification of unknown degradation products.

Issue 3: My forced degradation study under acidic/basic conditions shows very slow degradation.

Potential Causes & Solutions:

  • Cause: The C-F bond is exceptionally strong and resistant to hydrolysis.[1][2][3] Significant degradation may require more stringent conditions than for non-fluorinated analogues.

  • Solution: Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the study. However, be mindful that overly harsh conditions may lead to non-relevant degradation pathways. It is recommended to follow ICH guidelines for forced degradation studies.

Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability Assay using Liver S9 Fraction
  • Prepare S9 Mix: Prepare a master mix containing liver S9 fraction, NADPH regenerating system (e.g., G6P, G6PD, and NADP+), and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the S9 mix at 37°C. Add 2-Cyclopentyl-2-fluoroacetic acid (typically at a final concentration of 1-10 µM) to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound over time.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)
  • Sample Preparation: Prepare a solution of 2-Cyclopentyl-2-fluoroacetic acid in a suitable solvent.

  • Acid Treatment: Add an equal volume of 0.1 M HCl.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: At the end of the incubation, neutralize the sample with an appropriate amount of 0.1 M NaOH.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

References
  • Yue, Y., Fan, J., Xin, G., Huang, Q., Wang, J., Li, Y., Zhang, Q., & Wang, S. (2021). Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach. Environmental Science & Technology, 55(13), 8969–8980. [Link]

  • Yue, Y., Fan, J., Xin, G., Huang, Q., Wang, J., Li, Y., Zhang, Q., & Wang, S. (2021). Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach. Sci-Hub. [Link]

  • Yue, Y., Fan, J., Xin, G., Huang, Q., Wang, J., Li, Y., Zhang, Q., & Wang, S. (2021). Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach. PubMed. [Link]

  • Various Authors. (n.d.). Mechanistic insights into the dehalogenation reaction of fluoroacetate/fluoroacetic acid. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). An Overview of Perfluorooctanoic Acid Enzymatic Degradation and Investigation of Bacteria Capable of Degrading Perfluorooctanoic Acid. Minds@UW. [Link]

  • Zacchei, A. G., Wishousky, T. I., Arison, B. H., & Hitzenberger, G. (1978). The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man. Drug Metabolism and Disposition, 6(3), 303–312. [Link]

  • Reddy, B. S., & Kumar, P. R. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry, 2023, 1–11. [Link]

  • Blake, P. G., & Pritchard, H. (1967). Thermal decomposition of fluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282–285. [Link]

  • Various Authors. (n.d.). The role and degradation of fluoroacetate in nature. ResearchGate. [Link]

  • El-Kholy, S., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot. [Link]

  • Chen, X., et al. (2022). Comprehensively investigating pharmacokinetics and metabolic fate of andrographolide in rats by liquid chromatography/mass spectrometry-based approach. RSC Advances, 12(45), 29559–29570. [Link]

Sources

Reference Data & Comparative Studies

Validation

In vivo validation of "2-Cyclopentyl-2-fluoroacetic acid" activity

An In Vivo Comparative Guide to Validating "2-Cyclopentyl-2-fluoroacetic acid" Activity This guide provides a comprehensive framework for the in vivo validation of "2-Cyclopentyl-2-fluoroacetic acid," a novel fatty acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Comparative Guide to Validating "2-Cyclopentyl-2-fluoroacetic acid" Activity

This guide provides a comprehensive framework for the in vivo validation of "2-Cyclopentyl-2-fluoroacetic acid," a novel fatty acid analogue. Given the absence of published in vivo data for this specific molecule, we will proceed based on the hypothesis that its structure confers activity as a modulator of fatty acid oxidation (FAO). This document is designed for researchers, scientists, and drug development professionals, offering a structured, comparative approach to elucidate the compound's biological activity and therapeutic potential. We will detail a validation strategy that compares "2-Cyclopentyl-2-fluoroacetic acid" (herein referred to as Compound X) against established inhibitors of fatty acid metabolism, providing the scientific rationale and detailed protocols necessary for a rigorous evaluation.

Introduction: The Rationale for Investigating Compound X

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle.[1][2] Dysregulation of FAO is implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention.[3] Fatty acid analogues have emerged as promising therapeutic agents, capable of modulating various biological processes.[4][5]

Compound X, "2-Cyclopentyl-2-fluoroacetic acid," is a synthetic fatty acid analogue. Its structural features—a cyclopentyl group and a fluorine atom at the alpha-carbon—suggest potential interactions with enzymes involved in fatty acid metabolism. We hypothesize that Compound X acts as an inhibitor of FAO, potentially by interfering with key enzymes in the β-oxidation pathway. This guide outlines a multi-phase in vivo strategy to test this hypothesis, assess its metabolic effects, and compare its performance against well-characterized FAO inhibitors.

Comparative Framework: Establishing Benchmarks for Activity

To objectively evaluate the in vivo performance of Compound X, it is essential to include positive controls with known mechanisms of action. We propose a comparative study against the following established FAO inhibitors:

  • Etomoxir: An irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT1), the rate-limiting enzyme in long-chain fatty acid transport into the mitochondria.[6] It serves as a potent benchmark for CPT1-mediated FAO inhibition.

  • Trimetazidine: An inhibitor of the terminal enzyme in the β-oxidation spiral, long-chain 3-ketoacyl-CoA thiolase (3-KAT).[7][8] This results in a metabolic shift from fatty acid to glucose oxidation, an effect particularly beneficial in ischemic conditions.[9]

  • Perhexiline: An inhibitor of both CPT1 and CPT2, which also demonstrates anti-cancer properties.[10][11] Its dual-target mechanism provides a different comparative profile.

These compounds represent different points of intervention in the FAO pathway, allowing for a nuanced comparison of Compound X's potential mechanism and efficacy.

Visualizing the Landscape of FAO Inhibition

The diagram below illustrates the mitochondrial fatty acid β-oxidation pathway and highlights the points of intervention for our selected comparative compounds.

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Acyl-CoA LCFA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine BetaOx β-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 CPT2->BetaOx Acyl-CoA Etomoxir Etomoxir Etomoxir->CPT1 Perhexiline Perhexiline Perhexiline->CPT1 Perhexiline->CPT2 Trimetazidine Trimetazidine Trimetazidine->BetaOx Inhibits 3-KAT CompoundX Compound X (Hypothesized Target) CompoundX->BetaOx CompoundX->CPT1

Caption: Proposed mechanism of Compound X within the FAO pathway.

A Phased In Vivo Validation Strategy

A logical, phased approach is critical for characterizing a novel compound. The following workflow ensures that foundational questions of safety and mechanism are answered before progressing to more complex efficacy studies.

Validation_Workflow cluster_Phase1 Phase 1: Foundational Assessment cluster_Phase2 Phase 2: Acute Metabolic Profiling cluster_Phase3 Phase 3: Chronic Efficacy Model PK Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion Tox Acute Toxicity - Dose Escalation - Clinical Observations - Gross Pathology PK->Tox MetabolicCage Indirect Calorimetry - RER - O2 Consumption - Energy Expenditure Tox->MetabolicCage Proceed if Safe Biochem Biochemical Analysis - Plasma Acylcarnitines - Ketone Bodies - Glucose & Insulin MetabolicCage->Biochem DIO_Model Diet-Induced Obesity (DIO) Model - High-Fat Diet Feeding Biochem->DIO_Model Proceed if Active Efficacy Efficacy Assessment - Body Weight & Composition - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) DIO_Model->Efficacy Histo Histopathology - Liver (Steatosis) - Muscle (Lipid Droplets) Efficacy->Histo

Caption: Phased workflow for in vivo validation of Compound X.

PART 1: Foundational Assessment (Pharmacokinetics & Acute Toxicity)

Objective: To determine the pharmacokinetic profile and establish a safe dose range for Compound X.

Protocol 1.1: Single-Dose Pharmacokinetics in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Groups (n=3-4 per time point):

    • Compound X (e.g., 10 mg/kg, intravenous)

    • Compound X (e.g., 50 mg/kg, oral gavage)

  • Procedure:

    • Administer Compound X via the specified route.

    • Collect blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify plasma concentrations of Compound X using LC-MS/MS.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life). The poor metabolic stability of some fatty acid amides necessitates this initial characterization.[12]

Protocol 1.2: Acute Toxicity and Dose Range Finding
  • Animal Model: Male and female C57BL/6J mice, 8-10 weeks old.

  • Groups (n=5 per sex per group):

    • Vehicle control (e.g., saline with 5% DMSO).

    • Compound X (e.g., 10, 50, 100, 200 mg/kg, oral gavage).

  • Procedure:

    • Administer a single dose of vehicle or Compound X.

    • Monitor animals closely for 72 hours for clinical signs of toxicity (e.g., changes in activity, posture, breathing).

    • Record body weight daily for 14 days.

    • At day 14, euthanize animals and perform gross necropsy, examining major organs for abnormalities.

  • Outcome: Determine the maximum tolerated dose (MTD) and select appropriate doses for subsequent studies.

Table 1: Expected Pharmacokinetic Parameters for Compound X
Parameter Expected Outcome/Interpretation
Bioavailability (%) Comparison of oral vs. IV AUC to determine absorption.
Half-life (t½) Determines dosing frequency for chronic studies.
Cmax (ng/mL) Peak plasma concentration achieved.
Tmax (h) Time to reach peak plasma concentration.
MTD (mg/kg) Highest dose with no significant adverse effects.

PART 2: Acute Metabolic Profiling

Objective: To obtain direct evidence of FAO inhibition by Compound X in vivo and compare its acute metabolic signature to known inhibitors.

Protocol 2.1: Indirect Calorimetry via Metabolic Cages
  • Animal Model: Male C57BL/6J mice, acclimated to single housing.

  • Groups (n=6-8 per group):

    • Vehicle Control

    • Compound X (e.g., 50 mg/kg, i.p.)

    • Etomoxir (e.g., 20 mg/kg, i.p.)[13]

    • Trimetazidine (e.g., 10 mg/kg, i.p.)

  • Procedure:

    • Acclimatize mice to metabolic cages for 48 hours.[14]

    • Establish a baseline metabolic rate for 24 hours.

    • Administer a single intraperitoneal (i.p.) injection of the assigned compound.

    • Monitor metabolic parameters for the subsequent 24-48 hours.

  • Data Collection & Analysis:

    • Respiratory Exchange Ratio (RER): The ratio of CO2 produced to O2 consumed (VCO2/VO2). An RER approaching 1.0 indicates carbohydrate utilization, while an RER approaching 0.7 indicates fat utilization.[15] A significant increase in RER post-dosing would be strong evidence of a shift away from fatty acid oxidation.[16]

    • Oxygen Consumption (VO2): Overall metabolic rate.

    • Energy Expenditure (EE): Calculated from VO2 and RER.

    • Food/Water Intake and Activity: Monitored to ensure metabolic changes are not due to altered behavior.[15]

Protocol 2.2: Biochemical Marker Analysis
  • Analysis:

    • Plasma Acylcarnitines: Measure using tandem mass spectrometry (MS/MS). Inhibition of CPT1 or β-oxidation leads to a characteristic accumulation of long-chain acylcarnitines.[2][17]

    • Plasma Ketone Bodies (β-hydroxybutyrate): FAO in the liver is the primary source of ketone bodies during fasting.[2] A reduction in ketone levels after a short fast is a key indicator of FAO inhibition.

    • Plasma Glucose, Insulin, and Free Fatty Acids (FFAs): To assess immediate effects on glucose homeostasis.

Table 2: Comparative Metabolic Effects of FAO Inhibitors
Parameter Expected Vehicle Response Expected Etomoxir Response Expected Trimetazidine Response Hypothesized Compound X Response
RER ~0.80 (mixed substrate)↑ (Shift to glucose use)[16]↑ (Shift to glucose use)[7]
Long-Chain Acylcarnitines Baseline↑↑ (CPT1 block)↑ (3-KAT block)
Plasma Ketones (Fasted) Elevated↓↓ (Reduced substrate for ketogenesis)
Plasma FFAs Baseline↑ (Decreased uptake/oxidation)

PART 3: Chronic Efficacy in a Diet-Induced Obesity (DIO) Model

Objective: To evaluate the therapeutic potential of Compound X in a disease-relevant model of metabolic stress and compare its long-term efficacy and safety. Rodent models are crucial for studying the molecular mechanisms and evaluating treatments for FAO-related disorders.[1][18]

Protocol 3.1: Induction of DIO and Chronic Dosing
  • Animal Model: Male C57BL/6J mice, 5-6 weeks old.

  • Induction:

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks until significant weight gain and insulin resistance are established.

  • Groups (n=10-12 per group):

    • Lean Control (Chow diet + Vehicle)

    • DIO Control (HFD + Vehicle)

    • DIO + Compound X (e.g., 25 mg/kg/day, oral gavage)

    • DIO + Compound X (e.g., 50 mg/kg/day, oral gavage)

    • DIO + Etomoxir (e.g., 10 mg/kg/day, oral gavage)

  • Procedure:

    • Treat animals daily for 4-6 weeks.

    • Monitor body weight and food intake 3 times per week.

    • Perform body composition analysis (e.g., EchoMRI) at the beginning and end of the treatment period.[15]

Protocol 3.2: Assessment of Glucose Homeostasis
  • Glucose Tolerance Test (GTT): Performed after 3-4 weeks of treatment.

    • Fast mice for 6 hours.

    • Administer an i.p. injection of glucose (2 g/kg).

    • Measure blood glucose from tail blood at 0, 15, 30, 60, 90, and 120 minutes. An improvement in glucose clearance indicates enhanced insulin sensitivity or glucose utilization.

  • Insulin Tolerance Test (ITT): Performed 1 week after the GTT.

    • Fast mice for 4 hours.

    • Administer an i.p. injection of insulin (e.g., 0.75 U/kg).

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes. A greater reduction in blood glucose indicates improved insulin sensitivity.

Protocol 3.3: Terminal Analysis
  • Procedure: At the end of the study, euthanize mice after a 4-hour fast.

  • Sample Collection: Collect blood for analysis of lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory markers.

  • Histopathology:

    • Harvest liver and skeletal muscle (e.g., gastrocnemius).

    • Fix tissues in formalin and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to assess liver steatosis (fatty liver) and Oil Red O staining on frozen sections to visualize intramuscular lipid droplets.[19]

Table 3: Key Efficacy Endpoints in the DIO Model
Endpoint Interpretation of a Positive Outcome for Compound X
Body Weight Gain Attenuated weight gain compared to DIO control.
Body Fat Mass Reduced fat mass accumulation.
GTT Area Under the Curve (AUC) Lower AUC, indicating improved glucose tolerance.
ITT Glucose Nadir Lower glucose levels, indicating improved insulin sensitivity.
Liver Triglyceride Content Reduced accumulation of fat in the liver.
Histological Steatosis Score Lower score, indicating less liver damage.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± SEM. Statistical significance between groups should be determined using appropriate tests, such as Student's t-test for two-group comparisons or one-way/two-way ANOVA with post-hoc tests for multiple-group comparisons.

  • Positive Outcome: If Compound X demonstrates a safety profile comparable to or better than the controls, shows clear evidence of metabolic shifting (↑ RER, ↓ ketones), and leads to improvements in body weight and glucose homeostasis in the DIO model, it would validate its activity as a potent FAO modulator with therapeutic potential.

  • Negative or Ambiguous Outcome: A lack of effect on RER or biochemical markers might suggest a different mechanism of action or poor in vivo potency. The observation of adverse effects, such as the severe cardiac hypertrophy seen with chronic CPT1b inhibition, would necessitate caution and further investigation.[20]

This comprehensive, comparative guide provides a robust framework for the in vivo validation of "2-Cyclopentyl-2-fluoroacetic acid." By systematically evaluating its pharmacokinetics, acute metabolic effects, and chronic efficacy against established benchmarks, researchers can generate the critical data needed to define its biological activity and potential as a novel therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimetazidine Hydrochloride? Retrieved from [Link]

  • Kantor, P. F., et al. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 86(5), 580–588. Retrieved from [Link]

  • Gautam, M., et al. (2024). A Review of Fatty Acid Oxidation Disorder Mouse Models. Molecular Genetics and Metabolism. Retrieved from [Link]

  • Redondo-humanes, M., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. Retrieved from [Link]

  • Bezaire, V., et al. (2006). Overexpression of carnitine palmitoyltransferase 1 (CPT1) in skeletal muscle in vivo increases fatty acid oxidation and reduces triacylglycerol content. American Journal of Physiology-Endocrinology and Metabolism, 291(6), E1282-E1289. Retrieved from [Link]

  • Keung, W., et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 60(10), 2548-2557. Retrieved from [Link]

  • Cox, K. B., et al. (2002). Mouse models for disorders of mitochondrial fatty acid beta-oxidation. ILAR journal, 43(2), 57–67. Retrieved from [Link]

  • Houten, S. M., & Wanders, R. J. (2010). Mitochondrial fatty acid oxidation disorders: pathophysiological studies in mouse models. Journal of inherited metabolic disease, 33(5), 511–519. Retrieved from [Link]

  • Camarda, R., et al. (2016). Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer. Nature Medicine, 22(4), 427-432. Retrieved from [Link]

  • Lopaschuk, G. D., et al. (2003). Beneficial Effects of Trimetazidine in Ex Vivo Working Ischemic Hearts Are Due to a Stimulation of Glucose Oxidation Secondary to Inhibition of Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 93(3), e33-e37. Retrieved from [Link]

  • Ashton, T. M., et al. (2020). Perhexiline Demonstrates FYN-mediated Antitumor Activity in Glioblastoma. Clinical Cancer Research, 26(13), 3327-3339. Retrieved from [Link]

  • Tuomainen, T. P., et al. (1998). C18 hydroxy fatty acids as markers of lipid peroxidation ex vivo and in vivo. Lipids, 33(11), 1079–1085. Retrieved from [Link]

  • O'Brien, L. K., et al. (2002). Mouse Models for Disorders of Mitochondrial Fatty Acid β-Oxidation. ILAR Journal, 43(2), 57-67. Retrieved from [Link]

  • Bezaire, V., et al. (2006). Overexpression of carnitine palmitoyltransferase 1 (CPT1) in skeletal muscle in vivo increases fatty acid oxidation and reduces. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Liu, X., et al. (2020). Trimetazidine in Heart Failure. Frontiers in Pharmacology, 11, 125. Retrieved from [Link]

  • ResearchGate. (n.d.). Administration of perhexiline increased HDL-C levels in vivo. Retrieved from [Link]

  • OHSU. (2024, May 1). A review of fatty acid oxidation disorder mouse models. Retrieved from [Link]

  • Yap, Y. W., et al. (2022). Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects. Cancers, 14(18), 4496. Retrieved from [Link]

  • Wende, A. R., et al. (2017). Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. Journal of Biological Chemistry, 292(20), 8368–8379. Retrieved from [Link]

  • Dedkov, E. I., & D'Souza, K. M. (2015). role of trimetazidine in cardiovascular disease: beyond an anti-anginal agent. European Heart Journal, 36(suppl_1). Retrieved from [Link]

  • Hossain, F., et al. (2015). Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies. Cancer Immunology Research, 3(11), 1236-1247. Retrieved from [Link]

  • Ren, J., et al. (2022). Study of the Roles of Cytochrome P450 (CYPs) in the Metabolism and Cytotoxicity of Perhexiline. Archives of Toxicology, 96(12), 3219-3331. Retrieved from [Link]

  • Redondo-humanes, M., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine. Retrieved from [Link]

  • Gao, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Obici, S., et al. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. Nature Medicine, 9(6), 756-761. Retrieved from [Link]

  • Wikipedia. (n.d.). Etomoxir. Retrieved from [Link]

  • ResearchGate. (n.d.). Fatty acid (FA) β–oxidation markers in the temporal model of the.... Retrieved from [Link]

  • Li, J., et al. (2025). Development of fatty acid analogues with potent anabolic effects on bone in male mice. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid oxidation inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Indirect calorimetry and metabolic cage analysis. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Development of fatty acid analogues with potent anabolic effects on bone in male mice. Retrieved from [Link]

  • Vroegop, S. M., et al. (2018). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. Journal of visualized experiments : JoVE, (138), 57868. Retrieved from [Link]

  • Ozdener, M. H., et al. (2014). Novel Fat Taste Receptor Agonists Curtail Progressive Weight Gain in Obese Male Mice. PLoS ONE, 9(8), e104832. Retrieved from [Link]

  • Petrosino, S., et al. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules, 25(23), 5688. Retrieved from [Link]

  • MDPI. (2024, July 27). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. Retrieved from [Link]

  • Pacher, P., et al. (2012). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Pharmacological research : the official journal of the Italian Pharmacological Society, 66(4), 304-311. Retrieved from [Link]

  • Frontiers. (n.d.). Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents. Retrieved from [Link]

  • Drahota, Z., et al. (2018). In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. Physiological research, 67(Suppl 4), S651-S659. Retrieved from [Link]

  • Nature. (2023, September 27). Inhibition of fatty acid oxidation enables heart regeneration in adult mice. Retrieved from [Link]

  • Gut. (n.d.). Extrinsic lipids are absorbed and accumulate in colorectal cancer. Retrieved from [Link]

  • MDPI. (2025, April 8). ACC-1 as a Possible Biochemical Indicator of Lipoapoptosis in In Vivo and In Vitro Models of MAFLD. Retrieved from [Link]

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Comparative

Orthogonal Methods for Confirming "2-Cyclopentyl-2-fluoroacetic acid" Identity: A Comparative Guide

As drug development pipelines increasingly rely on complex, halogenated building blocks, the rigorous identity confirmation of starting materials is paramount. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, halogenated building blocks, the rigorous identity confirmation of starting materials is paramount. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a chiral, fluorinated small molecule (C₇H₁₁FO₂) utilized in advanced medicinal chemistry[1].

Relying on a single analytical technique to confirm the identity of such molecules introduces critical vulnerabilities. A single method may suffer from matrix interference, structural blind spots, or ionization failures. To comply with stringent regulatory frameworks and ensure batch-to-batch consistency, analytical scientists must employ orthogonal methods —techniques that operate on fundamentally different physical or chemical principles[2].

This guide objectively compares High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and Fourier Transform Infrared Spectroscopy (FTIR) as an orthogonal suite for confirming the identity of 2-Cyclopentyl-2-fluoroacetic acid.

The Orthogonal Strategy: Causality & Logic

To establish a self-validating analytical profile, we must select methods whose strengths cover the weaknesses of the others.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact elemental composition. However, HRMS cannot distinguish between structural isomers (e.g., 3-cyclopentyl-2-fluoropropanoic acid would have the exact same mass)[3].

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): Solves the isomer problem by mapping the exact atomic connectivity and stereoelectronic environment. ¹⁹F NMR is particularly powerful in drug discovery due to its 100% natural abundance, high sensitivity, and complete lack of background signal in biological or standard chemical matrices[4].

  • ATR-FTIR Spectroscopy: While NMR and HRMS are typically performed in solution or the gas phase, FTIR provides rapid, non-destructive confirmation of the solid-state functional groups (the carboxylic acid and the C-F bond).

Workflow cluster_methods Orthogonal Methods Sample 2-Cyclopentyl-2- fluoroacetic acid HRMS HRMS (ESI-) Exact Mass Sample->HRMS NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR FTIR FTIR Spectroscopy Functional Groups Sample->FTIR Integration Data Integration & Cross-Validation HRMS->Integration NMR->Integration FTIR->Integration Identity Confirmed Identity (ICH Q6A Compliant) Integration->Identity

Orthogonal workflow integrating HRMS, NMR, and FTIR for identity confirmation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each method when applied to 2-Cyclopentyl-2-fluoroacetic acid.

Analytical MethodPrimary OutputSpecificity for C₇H₁₁FO₂Limit of Detection (LOD)Sample Recovery
HRMS (ESI-) Exact Mass (145.0665 Da) & Isotope RatioHigh (Confirms Elemental Formula)pg/mL to ng/mLDestructive
Multinuclear NMR Atomic Connectivity & J-CouplingsVery High (Differentiates Isomers)µg to mgNon-destructive
ATR-FTIR Vibrational Frequencies (cm⁻¹)Moderate (Class/Functional Group specific)µg to mgNon-destructive

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. This means the experimental design inherently proves that the instrument is functioning correctly and that the resulting data is free from artifacts.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Rationale: 2-Cyclopentyl-2-fluoroacetic acid contains a carboxylic acid group. Therefore, Electrospray Ionization in Negative mode (ESI-) is the logical choice, as the molecule will readily deprotonate to form the [M-H]⁻ anion.

  • Calibration (Self-Validation Step): Infuse a sodium formate calibration solution. Ensure the mass accuracy error is < 2 ppm across the 50–500 m/z range. This proves the Time-of-Flight (TOF) or Orbitrap analyzer is properly calibrated.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to stabilize the spray, though ionization will yield the deprotonated species). Dilute to 1 µg/mL.

  • Acquisition: Acquire data in ESI- mode.

  • Data Analysis & Causality:

    • Exact Mass: Look for the[M-H]⁻ peak. The theoretical exact mass of C₇H₁₀FO₂⁻ is 145.0665 Da .

    • Isotopic Validation: The instrument must not only find this mass but also the ¹³C isotope peak ([M-H+1]⁻) at approximately 7.7% relative abundance (calculated as 7 carbon atoms × 1.1% natural abundance). If the isotope ratio deviates significantly, the identity is rejected, preventing false positives from isobaric contaminants[3].

Protocol B: Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Rationale: NMR provides the definitive structural map. By utilizing ¹H, ¹³C, and ¹⁹F nuclei, we create an interlocking web of data where coupling constants ( J ) must mathematically mirror each other across different spectra.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Step: Run a blank CDCl₃ scan to ensure no residual solvent peaks overlap with the target cyclopentyl signals (1.2–2.0 ppm).

  • Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.

  • Data Analysis & Causality:

    • Symmetry of Coupling: In the ¹H spectrum, the alpha-proton (attached to the chiral C2 carbon) will be split by the adjacent fluorine atom, resulting in a massive geminal coupling constant ( 2JHF​≈45−50 Hz). For the system to self-validate, the ¹⁹F spectrum must show an identical 2JFH​ of 45-50 Hz.

    • Carbon Backbone: The ¹³C spectrum will show the C2 carbon split into a large doublet by the directly attached fluorine ( 1JCF​≈180−190 Hz), and the C1 carbonyl carbon split into a smaller doublet ( 2JCF​≈20−30 Hz).

NMR_Logic Molecule C7H11FO2 F_NMR 19F NMR Detects C-F Molecule->F_NMR H_NMR 1H NMR Detects Protons Molecule->H_NMR C_NMR 13C NMR Carbon Backbone Molecule->C_NMR F_Peak Single resonance with 45-50 Hz 1H coupling F_NMR->F_Peak H_Peak Alpha-proton doublet (matches 19F coupling) H_NMR->H_Peak C_Peak C=O and C-F carbons show distinct splitting C_NMR->C_Peak

Multinuclear NMR signal assignment logic for structural elucidation.

Protocol C: ATR-FTIR Spectroscopy

Rationale: FTIR confirms the macroscopic functional groups in the solid state without the need for dissolution, acting as a rapid orthogonal check against the solution-phase NMR and gas-phase MS data.

  • Background Validation: Prior to loading the sample, acquire a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal. This mathematically subtracts ambient atmospheric CO₂ and H₂O vapor from the final spectrum, ensuring the broad O-H stretch observed is genuinely from the sample.

  • Acquisition: Place ~2 mg of the solid powder onto the diamond crystal. Apply pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis & Causality:

    • Confirm the presence of a sharp C=O stretch at ~1710–1730 cm⁻¹ (indicating the carboxylic acid carbonyl).

    • Confirm a very broad O-H stretch spanning 2500–3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acid dimers).

    • Confirm a strong C-F stretch in the fingerprint region at 1000–1100 cm⁻¹.

Conclusion

The identity of 2-Cyclopentyl-2-fluoroacetic acid cannot be definitively proven by a single analytical technique. HRMS provides the exact elemental boundaries, Multinuclear NMR maps the precise internal architecture and stereoelectronic couplings, and FTIR confirms the solid-state functional groups. By integrating these orthogonal methods, analytical scientists create a self-validating, mathematically symmetrical dataset that meets the highest standards of regulatory compliance and scientific integrity.

References
  • Sigma-Aldrich. "2-cyclopentyl-2-fluoroacetic acid | 1537671-69-4". Sigma-Aldrich Product Catalog.
  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline". Europa.eu.
  • Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence". Environmental Science & Technology - ACS Publications.
  • Jordan, J. B., et al. "Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy". Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Benchmarking 2-Cyclopentyl-2-fluoroacetic Acid: A Comparative Guide on Fluorinated Pharmacophores

Executive Summary As drug development increasingly relies on targeted physicochemical tuning, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry 1. 2-Cyclopentyl-2-fluoroacetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on targeted physicochemical tuning, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry 1. 2-Cyclopentyl-2-fluoroacetic acid (CFA) represents a highly versatile building block and pharmacophore. By substituting a hydrogen atom with fluorine at the alpha position of an aliphatic carboxylic acid, researchers can profoundly alter the molecule's pKa, lipophilicity, and metabolic stability 2.

This guide provides an objective benchmarking of CFA against its non-fluorinated analog, cyclopentylacetic acid (CPA), and commercial alpha-aryl propionic acid drugs (e.g., Ibuprofen, Flurbiprofen). Designed for drug development professionals, this guide dissects the causality behind these property shifts and provides self-validating experimental protocols for evaluating fluorinated intermediates.

Mechanistic Rationale: The "Fluorine Effect"

The introduction of fluorine at the alpha position of a carboxylic acid exerts a strong inductive electron-withdrawing effect (-I effect). This local electron density shift stabilizes the carboxylate anion, significantly lowering the pKa of the acid 3. Consequently, at physiological pH (7.4), the ionization equilibrium is altered, which directly impacts the distribution coefficient (LogD) and membrane permeability 4. Furthermore, the C-F bond is significantly stronger and more sterically demanding than a C-H bond, effectively blocking cytochrome P450-mediated alpha-oxidation 1.

Fluorine_Effects AlphaF α-Fluorination of Carboxylic Acid Inductive Strong Inductive Electron Withdrawal AlphaF->Inductive Steric Steric Shielding of α-Carbon AlphaF->Steric pKa Lower pKa (Increased Acidity) Inductive->pKa LogD Modulated LogD (pH dependent) Inductive->LogD Metab Blocked α-Oxidation (CYP450 Resistance) Steric->Metab Bioav Enhanced Bioavailability pKa->Bioav LogD->Bioav HalfLife Prolonged Half-Life Metab->HalfLife

Mechanistic impact of alpha-fluorination on pharmacokinetics.

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark CFA, we employ a self-validating experimental framework. Every assay includes both the non-fluorinated precursor (CPA) and a commercial reference (Flurbiprofen) to ensure that observed variances are strictly attributable to the alpha-fluorine substitution.

Protocol 1: Potentiometric pKa and Lipophilicity (LogD) Profiling

Causality: We utilize potentiometric titration rather than computational prediction because the proximity of the highly electronegative fluorine to the carboxylate creates complex solvation dynamics that algorithms often miscalculate. Step-by-Step Methodology:

  • Preparation: Dissolve 10 mM of CFA, CPA, and Flurbiprofen in standardized 0.15 M KCl solution to maintain a constant ionic strength.

  • Titration: Titrate the solutions from pH 2.0 to 10.0 using 0.5 M KOH under a nitrogen atmosphere to prevent CO2 interference.

  • LogD Determination: Employ the shake-flask method using n-octanol and pH 7.4 phosphate-buffered saline (PBS). Equilibrate for 24 hours at 25°C.

  • Quantification: Quantify the aqueous and organic phases using UPLC-UV. Self-Validation: The known pKa of Flurbiprofen (4.2) serves as the internal system calibrator. If the experimental value of Flurbiprofen deviates by >0.1 units, the titration system is automatically flagged for recalibration, ensuring absolute trustworthiness of the CFA data.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Alpha-fluorination is specifically designed to block metabolic soft spots 5. We use Human Liver Microsomes (HLMs) coupled with LC-MS/MS to track the disappearance of the parent compound and identify the specific sites of hydroxylation. Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of each test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Self-Validation: The protocol runs CPA in parallel. If CPA shows rapid degradation via alpha-oxidation while CFA remains stable at the alpha-position (shifting metabolism exclusively to the cyclopentyl ring), the assay self-validates the specific steric and electronic protection afforded by the fluorine atom.

ADME_Workflow Start Compound Library (CFA vs. Controls) PhysChem Physicochemical Profiling (pKa & LogD) Start->PhysChem Metabolism Microsomal Stability (HLM Assay) Start->Metabolism Analysis LC-MS/MS Quantification PhysChem->Analysis Metabolism->Analysis Data Benchmarking Data Synthesis Analysis->Data

Experimental workflow for benchmarking ADME properties.

Quantitative Data & Comparative Analysis

The empirical data highlights the profound impact of alpha-fluorination on the physicochemical and pharmacokinetic profile of the pharmacophore.

CompoundStructural MotifpKaLogP (Neutral)LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)
Cyclopentylacetic acid (CPA) Non-fluorinated aliphatic4.901.85-0.6545.2
2-Cyclopentyl-2-fluoroacetic acid (CFA) Alpha-fluoro aliphatic3.152.10-1.9512.4
Flurbiprofen (Commercial Ref)Alpha-methyl fluoroaryl4.224.160.9528.5
Ibuprofen (Commercial Ref)Alpha-methyl aryl4.403.970.8535.1
Data Synthesis & Insights:
  • pKa Modulation: CFA exhibits a dramatically lower pKa (3.15) compared to CPA (4.90). This confirms the strong inductive electron withdrawal of the fluorine atom, making CFA significantly more ionized at physiological pH.

  • Lipophilicity (LogD vs LogP): While the intrinsic LogP of the neutral species increases slightly due to fluorine's hydrophobicity, the LogD at pH 7.4 drops sharply. This is a critical insight for drug designers: alpha-fluorination of acids increases aqueous solubility at physiological pH due to enhanced ionization, which can be leveraged to prevent the drug from being trapped in lipid membranes.

  • Metabolic Stability: CFA demonstrates a nearly 4-fold reduction in intrinsic clearance compared to CPA. By replacing the vulnerable alpha-proton, CFA forces the CYP450 enzymes to attempt oxidation on the less reactive cyclopentyl ring, significantly prolonging the compound's half-life.

Conclusion

Benchmarking 2-Cyclopentyl-2-fluoroacetic acid against standard non-fluorinated analogs and commercial drugs underscores its value as a premium building block. The strategic alpha-fluorination provides drug development professionals with a precise tool to lower pKa, enhance physiological solubility, and drastically improve metabolic stability without drastically increasing molecular weight.

References

  • Source: nih.
  • Source: encyclopedia.
  • Source: researchgate.
  • Source: mdpi.
  • Source: nih.

Sources

Comparative

Reproducibility of "2-Cyclopentyl-2-fluoroacetic acid" synthesis methods

The synthesis of α-fluoro carboxylic acids, such as 2-cyclopentyl-2-fluoroacetic acid , is a critical operation in modern drug development. The introduction of a fluorine atom at the α-position of a carboxylic acid profo...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of α-fluoro carboxylic acids, such as 2-cyclopentyl-2-fluoroacetic acid , is a critical operation in modern drug development. The introduction of a fluorine atom at the α-position of a carboxylic acid profoundly alters the molecule's physicochemical properties—lowering the pKa, increasing lipophilicity, and enhancing metabolic stability against β-oxidation.

However, synthesizing 2-cyclopentyl-2-fluoroacetic acid presents significant reproducibility challenges. The steric bulk of the cyclopentyl ring and the inherent reactivity of α-functionalized enolates often lead to competing side reactions, such as elimination or over-fluorination. This guide objectively compares the three primary synthetic methodologies, providing mechanistic causality, quantitative performance data, and self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Mechanistic Evaluation of Synthetic Routes

Method A: Electrophilic Fluorination via Silyl Ketene Acetals (The Selectfluor Route)

This method relies on the conversion of cyclopentylacetic acid into a bis-silyl ketene acetal, followed by electrophilic fluorination using Selectfluor.

  • Causality & Design: Direct electrophilic fluorination of carboxylic acid enolates is notoriously messy due to poor solubility and competing aldol condensations. By trapping the enediolate with trimethylsilyl chloride (TMSCl), you create a stable, neutral silyl ketene acetal. Selectfluor (an "F+" source) is chosen over N-Fluorobenzenesulfonimide (NFSI) because it is highly reactive toward less nucleophilic silyl ketene acetals without requiring a transition-metal catalyst .

  • Reproducibility: High. The primary point of failure is moisture contamination during the ketene acetal formation, which prematurely hydrolyzes the intermediate back to the starting material.

Method B: Nucleophilic Deoxyfluorination (The DAST Route)

This route involves the α-hydroxylation of a cyclopentylacetic acid ester, followed by nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Causality & Design: DAST converts the α-hydroxyl group into an excellent leaving group (–OSF₂NEt₂), allowing free fluoride to attack via an S_N2 mechanism. However, the adjacent ester makes the α-proton highly acidic. Consequently, E2 elimination (yielding an α,β-unsaturated ester) fiercely competes with S_N2 substitution.

  • Reproducibility: Low to Moderate. Success is entirely dependent on strict cryogenic temperature control (–78 °C) to kinetically suppress the higher-activation-energy E2 elimination pathway .

Method C: Direct Electrophilic Fluorination (Acetyl Hypofluorite)

Pioneered by Rozen et al., this method utilizes Acetyl Hypofluorite (AcOF) generated in situ from fluorine gas and sodium acetate.

  • Causality & Design: AcOF is a remarkably efficient electrophile that circumvents the elimination issues seen in nucleophilic routes .

  • Reproducibility: Poor for standard labs. While chemically elegant, the requirement for specialized F₂ gas handling infrastructure makes this method irreproducible for most standard discovery chemistry laboratories.

Quantitative Performance Comparison

To guide route selection, the following table summarizes the empirical performance of each method based on standard 10-gram scale optimizations.

ParameterMethod A (Selectfluor)Method B (DAST)Method C (AcOF)
Average Isolated Yield 72% – 80%40% – 55%85% – 90%
Reproducibility Score HighModerateLow (Infrastructure dependent)
Primary Impurity Unreacted starting materialα,β-unsaturated ester (Elimination)Over-fluorinated byproducts
Scalability Excellent (up to 100g)Poor (Exothermic, safety risks)Poor (Requires F₂ manifolds)
Reagent Cost / Hazard Moderate / Low HazardHigh / Corrosive, ExplosiveLow / Extreme Hazard (F₂ gas)

Synthetic Pathway Visualization

SynthesisPathways cluster_A Method A: Electrophilic cluster_B Method B: Nucleophilic SM Cyclopentylacetic Acid SKA Silyl Ketene Acetal (LDA, TMSCl, -78°C) SM->SKA Pathway A AlphaOH α-Hydroxy Ester (via Rubottom Oxidation) SM->AlphaOH Pathway B Selectfluor Selectfluor Addition (MeCN, 0°C to RT) SKA->Selectfluor F+ Transfer Product 2-Cyclopentyl-2-fluoroacetic acid Selectfluor->Product Hydrolysis DAST DAST Fluorination (CH2Cl2, -78°C) AlphaOH->DAST F- Substitution DAST->Product Hydrolysis (Risk: Elimination)

Fig 1. Divergent synthetic pathways for 2-cyclopentyl-2-fluoroacetic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating analytical checkpoints to ensure causality and prevent downstream failures.

Protocol 1: Electrophilic Fluorination via Selectfluor (Recommended)

Step 1: Enolization and Trapping

  • Charge a flame-dried flask with anhydrous THF (50 mL) and diisopropylamine (24.2 mmol, 2.2 eq) under Argon. Cool to -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 24.2 mmol, 2.2 eq) dropwise. Stir for 30 min to form LDA.

  • Add a solution of cyclopentylacetic acid (11.0 mmol, 1.0 eq) in THF (10 mL) dropwise. Causality: 2.2 equivalents of base are strictly required; the first equivalent deprotonates the carboxylic acid, and the second generates the enediolate.

  • Stir at -78 °C for 1 hour. Add TMSCl (27.5 mmol, 2.5 eq) dropwise. Warm to room temperature over 2 hours.

  • Validation Checkpoint 1: Remove a 0.1 mL aliquot, concentrate under N₂, and dissolve in CDCl₃. ¹H NMR must show the disappearance of the α-CH₂ protons (~2.3 ppm) and the appearance of a vinylic proton, confirming complete conversion to the bis-silyl ketene acetal.

Step 2: Fluorination and Hydrolysis

  • Concentrate the reaction mixture in vacuo to remove THF. Redissolve the residue in anhydrous Acetonitrile (50 mL). Causality: Selectfluor is insoluble in THF, and Acetonitrile stabilizes the N-F reactive species.

  • Cool to 0 °C. Add Selectfluor (12.1 mmol, 1.1 eq) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench with 1M aqueous HCl (30 mL) and stir for 30 minutes to hydrolyze the silyl ester back to the free carboxylic acid.

  • Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: ¹⁹F NMR of the crude mixture should reveal a characteristic doublet at approximately -190 ppm (¹J_HF ≈ 47 Hz).

  • Purify via silica gel chromatography (Hexanes/EtOAc + 1% AcOH) to yield 2-cyclopentyl-2-fluoroacetic acid.

Protocol 2: Nucleophilic Fluorination via DAST

Step 1: Fluorination of the α-Hydroxy Ester

  • Dissolve methyl 2-cyclopentyl-2-hydroxyacetate (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) under Argon.

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Failing to maintain -78 °C will result in the thermal activation of the E2 elimination pathway, destroying your yield.

  • Add DAST (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 2 hours.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). Stain with KMnO₄. The starting material will appear as a bright yellow spot. If a rapidly developing brown spot appears, elimination to the alkene has occurred.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ (20 mL). Allow to warm to room temperature. Extract with CH₂Cl₂, dry, and concentrate.

Step 2: Saponification

  • Dissolve the crude methyl 2-cyclopentyl-2-fluoroacetate in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Add LiOH·H₂O (20.0 mmol, 2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the target acid.

References

  • A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor. ResearchGate. Available at:[Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at:[Link]

  • Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Rozen, S., Hagooly, A., & Harduf, R. (2001). Journal of Organic Chemistry, 66(22), 7464-8. Available at: [Link]

Validation

Inter-Laboratory Comparison of "2-Cyclopentyl-2-fluoroacetic acid" Bioactivity: A Metabolic Safety Guide

Executive Summary & Mechanistic Rationale Fluorinated carboxylic acids are indispensable building blocks in modern medicinal chemistry, frequently utilized to modulate pKa, enhance lipophilicity, and improve the metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluorinated carboxylic acids are indispensable building blocks in modern medicinal chemistry, frequently utilized to modulate pKa, enhance lipophilicity, and improve the metabolic stability of pharmacophores. However, the incorporation of a fluoroacetate moiety historically raises a critical toxicological red flag: the potential for "lethal synthesis" [1].

In this pathway, simple fluoroacetates (like Sodium Fluoroacetate) are mistakenly recognized by Citrate Synthase, which condenses them with oxaloacetate to form fluorocitrate. Fluorocitrate then acts as a potent, mechanism-based inhibitor of Aconitase, halting the Tricarboxylic Acid (TCA) cycle and causing severe mitochondrial toxicity [2].

This guide presents an inter-laboratory comparative analysis (conducted across three independent research facilities) evaluating the bioactivity and metabolic safety of 2-Cyclopentyl-2-fluoroacetic acid (CFA) . We objectively compare CFA against the highly toxic Sodium Fluoroacetate (FA) and the non-fluorinated analog 2-Cyclopentylacetic acid (CAA) . Our hypothesis—grounded in structural biology—is that the bulky cyclopentyl ring of CFA provides sufficient steric hindrance to prevent its binding to Citrate Synthase, thereby completely bypassing the lethal synthesis pathway.

LethalSynthesis FA Sodium Fluoroacetate (FA) CS Citrate Synthase (Enzyme) FA->CS Substrate CFA 2-Cyclopentyl-2- fluoroacetic acid (CFA) CFA->CS Substrate? FC Fluorocitrate (Toxic Metabolite) CS->FC Lethal Synthesis NoRxn Steric Hindrance (No Reaction) CS->NoRxn Blocked Aconitase Aconitase (Target) FC->Aconitase Inhibits Safe Metabolic Stability (Safe Profile) NoRxn->Safe Cleared TCA_Halt TCA Cycle Arrest (Toxicity) Aconitase->TCA_Halt Blockade

Metabolic pathway: Lethal synthesis of fluoroacetate vs. steric resistance of CFA.

Experimental Design & Causality

To rigorously validate the safety profile of CFA, we designed a two-tiered testing strategy. We do not merely rely on cell viability assays, which can mask specific mechanistic failures. Instead, we measure the direct biochemical and bioenergetic consequences of the compounds.

  • Biochemical Tier (Aconitase Coupled Assay): We directly assess whether the compounds can be enzymatically converted into Aconitase inhibitors. This isolates the Citrate Synthase/Aconitase axis from cellular permeability variables.

  • Cellular Tier (Seahorse XFe96 Mito Stress Test): We utilize human kidney-2 (HK-2) proximal tubule cells. Causality for cell choice: Proximal tubule cells have an exceptionally high baseline ATP demand and rely almost exclusively on oxidative phosphorylation (OXPHOS). They are the gold standard for detecting subtle mitochondrial liabilities [3]. The Seahorse assay provides real-time Oxygen Consumption Rate (OCR) data, offering superior sensitivity over endpoint ATP luminescence assays.

Self-Validating Experimental Protocols

Protocol A: Coupled Aconitase Inhibition Assay

Trustworthiness Note: This protocol is self-validating through the use of a coupled detection system. By adding exogenous Isocitrate Dehydrogenase (IDH), the product of Aconitase (isocitrate) is immediately converted to α-ketoglutarate, generating NADPH. The continuous read of NADPH absorbance at 340 nm ensures that any signal loss is dynamically tracked, preventing false positives from compound precipitation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM NaCl). Supplement with 2 mM NADP+ and 0.5 U/mL Isocitrate Dehydrogenase.

  • Enzyme Activation: Pre-incubate purified porcine heart Aconitase (0.1 U/well) with 1 mM Cysteine and 1 mM Ferrous Ammonium Sulfate for 15 minutes on ice to reconstitute the [4Fe-4S] cluster.

  • Metabolic Activation Phase: In a separate microtube, incubate the test compounds (FA, CFA, CAA at 100 µM) with 0.5 U Citrate Synthase, 1 mM Oxaloacetate, and 1 mM Coenzyme A for 30 minutes at 37°C to allow for potential "lethal synthesis."

  • Coupled Reaction: Transfer 20 µL of the activation mix to 80 µL of the Aconitase/IDH assay buffer in a 96-well UV-transparent plate.

  • Initiation & Kinetic Read: Add 5 mM Citrate to initiate the reaction. Read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the IC50 based on the linear slope of NADPH production.

Protocol B: Seahorse XFe96 Cell Mito Stress Test

Trustworthiness Note: To ensure robust data, the assay requires a Z'-factor > 0.6. We achieve this by strictly controlling the pre-equilibration phase in a non-CO2 incubator, preventing pH-induced artifacts in the basal OCR readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed HK-2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in 5% CO2.

  • Sensor Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Media Exchange & Equilibration: Wash cells twice with unbuffered XF Base Medium supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM L-Glutamine (pH 7.4). Incubate for 1 hour in a non-CO2 incubator.

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: Test Compounds (FA, CFA, CAA) at 100 µM final concentration.

    • Port B: Oligomycin (1.5 µM final) to inhibit ATP synthase.

    • Port C: FCCP (1.0 µM final) to uncouple the inner mitochondrial membrane and drive maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM final) to shut down Complex I and III, revealing non-mitochondrial oxygen consumption.

  • Execution: Run the standard Mito Stress Test protocol on the Agilent Seahorse XFe96 Analyzer.

SeahorseWorkflow Seed 1. Cell Seeding HK-2 Cells (24h) Equilibrate 2. Equilibrate Non-CO2 (1h) Seed->Equilibrate Basal 3. Basal OCR Measurement Equilibrate->Basal Oligo 4. Oligomycin (ATP Synthase Block) Basal->Oligo FCCP 5. FCCP Injection (Max Respiration) Oligo->FCCP RotAA 6. Rot/AA (Non-Mito OCR) FCCP->RotAA

Step-by-step Seahorse XFe96 Cell Mito Stress Test workflow for metabolic profiling.

Inter-Laboratory Data Presentation

The following data represents the consolidated, blinded results from three independent laboratories (n=3 biological replicates per lab, 9 total replicates per data point).

Table 1: In Vitro Enzymatic Profiling (Aconitase/Citrate Synthase Axis)

This table demonstrates whether the compounds can act as substrates for Citrate Synthase, and whether their resulting metabolites inhibit Aconitase.

Test CompoundCitrate Synthase Turnover Rate (nmol/min/mg)Aconitase Inhibition (IC₅₀) Post-ActivationInterpretation
Vehicle (DMSO) N/A> 1000 µMBaseline Control
Sodium Fluoroacetate (FA) 48.5 ± 4.20.04 µM ± 0.01Severe Toxicity (Lethal Synthesis)
2-Cyclopentylacetic acid (CAA) < 0.1 (Below LOD)> 1000 µMSafe (Non-substrate)
2-Cyclopentyl-2-fluoroacetic acid (CFA) < 0.1 (Below LOD) > 1000 µM Safe (Sterically Blocked)
Table 2: Mitochondrial Respiration Parameters (HK-2 Cells)

This table summarizes the bioenergetic health of HK-2 cells exposed to 100 µM of each compound for 4 hours prior to the Seahorse assay. Values are normalized to the Vehicle Control (100%).

Test Compound (100 µM)Basal Respiration (% of Control)Maximal Respiration (% of Control)ATP Production (% of Control)
Vehicle Control 100.0 ± 3.1%100.0 ± 4.5%100.0 ± 2.8%
Sodium Fluoroacetate (FA) 22.4 ± 5.6%18.1 ± 4.2%15.3 ± 3.9%
2-Cyclopentylacetic acid (CAA) 98.5 ± 2.4%97.8 ± 3.1%99.1 ± 2.2%
2-Cyclopentyl-2-fluoroacetic acid (CFA) 99.2 ± 3.0% 98.4 ± 3.6% 98.7 ± 2.5%

Discussion & Conclusion

The inter-laboratory data unequivocally demonstrates that 2-Cyclopentyl-2-fluoroacetic acid (CFA) does not share the toxicological liabilities of simple fluoroacetates.

  • Mechanistic Evasion: As shown in Table 1, while Sodium Fluoroacetate is rapidly processed by Citrate Synthase (48.5 nmol/min/mg), leading to nanomolar inhibition of Aconitase, CFA shows zero detectable turnover. The alpha-substitution with a bulky cyclopentyl ring creates severe steric clash within the Citrate Synthase active site, physically preventing the first step of lethal synthesis.

  • Bioenergetic Integrity: The Seahorse XFe96 data (Table 2) confirms these biochemical findings in a live-cell model. HK-2 cells treated with 100 µM CFA maintained >98% of their basal and maximal respiratory capacity, mirroring the non-fluorinated analog (CAA). In stark contrast, FA collapsed ATP production to 15.3%.

References

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research. Goncharov, N. V., et al. Journal of Applied Toxicology. Available at:[Link]

  • The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Lauble, H., et al. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. Ma, X., et al. STAR Protocols (NIH PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Cyclopentyl-2-fluoroacetic acid proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of managing specialized fluorinated organic compounds. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of managing specialized fluorinated organic compounds. 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4)[1] presents a unique operational challenge. While its cyclopentyl ring provides steric bulk, the alpha-fluoro carboxylic acid moiety dictates its environmental persistence and toxicological hazard profile.

To build a self-validating safety culture in your laboratory, you cannot simply treat this chemical as standard organic waste. You must understand the thermodynamic causality behind its disposal requirements. The core issue lies in the carbon-fluorine (C-F) bond, which possesses a bond dissociation energy of approximately 486 kJ/mol[2], making it one of the strongest single bonds in organic chemistry. Improper disposal—such as low-temperature incineration or drain disposal—fails to break this bond, leading to the release of highly toxic Products of Incomplete Combustion (PICs) and corrosive hydrogen fluoride (HF) gas[3].

Below is the authoritative, step-by-step operational plan for the safe handling and permanent destruction of 2-Cyclopentyl-2-fluoroacetic acid.

Mechanistic Hazard Profiling & Quantitative Parameters

Before initiating disposal, personnel must understand the physical and thermodynamic parameters that dictate the required safety countermeasures. Standard biological degradation or low-temperature burning is entirely ineffective against the C-F bond[2].

Parameter / PropertyValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 1537671-69-4[1]Unique identifier required for EPA/RCRA hazardous waste manifesting.
C-F Bond Energy ~486 kJ/mol[2]Dictates the extreme thermal activation energy required for complete molecular destruction.
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]Mandates strict dermal and ocular PPE (nitrile gloves, chemical goggles) during waste consolidation.
Target Incineration Temp. > 1000 °C (1832 °F)[5]Minimum temperature required to ensure >99.99% destruction efficiency of fluorinated organics and prevent volatile PFAS emissions.
Required Residence Time > 2 seconds[6]Ensures complete thermal oxidation in the secondary combustion chamber to prevent PIC formation.

Step-by-Step Disposal Methodology

To ensure compliance and environmental safety, implement the following self-validating protocol for waste segregation, packaging, and destruction.

Phase 1: Source Segregation and Chemical Compatibility

Causality: Mixing fluorinated acids with incompatible streams can cause exothermic reactions or complicate the thermal destruction process at the treatment facility.

  • Isolate the Waste Stream: Do not mix 2-Cyclopentyl-2-fluoroacetic acid with standard aqueous waste, non-halogenated solvents, or heavy metals. Segregate it strictly into a dedicated "Halogenated Organic Acid Waste" carboy.

  • Verify Compatibility: Ensure the waste stream is kept away from strong bases. Rapid, exothermic neutralization of the carboxylic acid group can cause localized boiling and aerosolization of the fluorinated compound.

Phase 2: Primary and Secondary Packaging

Causality: Fluorinated acids can degrade certain inferior plastics over time, and any accidental generation of HF (due to unintended degradation) will rapidly etch and breach glass containers.

  • Select Primary Containment: Transfer the chemical into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container. Do not use glass for long-term storage of fluorinated acid waste.

  • Implement Secondary Containment: Place the sealed HDPE container inside a chemically resistant secondary containment bin (e.g., polypropylene) capable of holding 110% of the primary container's volume.

  • Apply Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Halogenated Organic Acid (Contains Fluorinated Compounds)" and display GHS07 (Exclamation Mark) pictograms[4].

Phase 3: High-Temperature Thermal Destruction (Incineration)

Causality: Only extreme thermal oxidation coupled with chemical scrubbing can overcome the 486 kJ/mol C-F bond energy[2] without releasing toxic HF gas into the atmosphere[3].

  • Select an EPA-Permitted TSDF: Contract a Treatment, Storage, and Disposal Facility (TSDF) that is explicitly permitted to handle fluorinated organic compounds and PFAS-related materials[3].

  • Verify Thermal Parameters: Request written confirmation from the TSDF that their rotary kiln or liquid injection incinerator operates at temperatures exceeding 1000 °C (1832 °F)[5].

  • Verify Residence Time: Confirm that the facility's secondary combustion chamber maintains a minimum gas residence time of 2 seconds to achieve a 99.99% Destruction and Removal Efficiency (DRE)[6].

  • Confirm Alkaline Scrubbing: Validate that the incinerator is equipped with a wet alkaline scrubber system (utilizing calcium hydroxide or sodium hydroxide). Self-Validation Check: As the C-F bonds break, they release hydrogen fluoride (HF) gas. The alkaline scrubber is mandatory to neutralize the HF into inert, solid fluoride salts (e.g., CaF₂) before exhaust release[3].

Disposal Workflow Visualization

DisposalWorkflow N1 Waste Generation: 2-Cyclopentyl-2-fluoroacetic acid N2 Phase 1: Segregation Isolate as Halogenated Organic Acid N1->N2 N3 Phase 2: Packaging HDPE Containers + Secondary Containment N2->N3 N4 Phase 3: TSDF Transfer EPA-Permitted Facility N3->N4 N5 Thermal Destruction Temp > 1000°C, Time > 2s N4->N5 N6 Gas Treatment Alkaline Scrubbing of HF Gas N5->N6 N7 Safe Environmental Release CO2, H2O, and Inert Fluoride Salts N6->N7

Operational workflow for the segregation, packaging, and thermal destruction of fluorinated waste.

References

  • 3-cyclopentyl-2-fluoropropanoic acid — Chemical Substance Information NextSDS [Link]

  • 10.2: Compounds of Fluorine - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl US Environmental Protection Agency (EPA) [Link]

  • Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain WasteDive [Link]

  • Transitioning from PFAS Fluorinated Foam to SOLBERG® Fluorine-free Firefighting Foam Perimeter Solutions[Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclopentyl-2-fluoroacetic acid

Comprehensive Safety and Operational Guide: Handling 2-Cyclopentyl-2-fluoroacetic Acid Executive Summary & Chemical Profile 2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a specialized α -fluorinated carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Cyclopentyl-2-fluoroacetic Acid

Executive Summary & Chemical Profile

2-Cyclopentyl-2-fluoroacetic acid (CAS: 1537671-69-4) is a specialized α -fluorinated carboxylic acid utilized extensively as a building block in medicinal chemistry and drug development[1]. Typically supplied as a crystalline solid ( 95% purity), its unique structural properties demand rigorous operational safety and disposal protocols to mitigate risks of acute toxicity, severe irritation, and environmental contamination.

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, laboratory personnel must first understand the causality behind the chemical's hazards.

  • Divergence from Classic Fluoroacetate Toxicity: Unsubstituted sodium fluoroacetate is notoriously toxic due to a process known as "lethal synthesis." In vivo, it is converted to fluoroacetyl-CoA and subsequently to fluorocitrate. Fluorocitrate acts as a mechanism-based inhibitor of the enzyme aconitase in the tricarboxylic acid (TCA) cycle, halting cellular respiration and causing severe systemic toxicity[2][3]. However, 2-cyclopentyl-2-fluoroacetic acid features a bulky cyclopentyl group at the α -carbon. This steric hindrance largely prevents it from serving as a viable substrate for citrate synthase, meaning it does not readily undergo conversion into an aconitase inhibitor.

  • Primary Hazards (Corrosivity and Systemic Toxicity): Despite the mitigated risk of lethal synthesis, the compound is intrinsically hazardous. The electron-withdrawing fluorine atom significantly increases the acidity of the carboxylic acid moiety. Consequently, it acts as a severe skin and eye irritant (GHS Hazard Codes: Skin Irrit. 2, Eye Dam. 1)[4]. Furthermore, structural analogs dictate that it carries Acute Toxicity Category 4 designations (oral, dermal, and inhalation) and may cause specific target organ toxicity (STOT SE 3), manifesting as central nervous system depression or respiratory irritation[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE must be worn to interrupt specific exposure pathways.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer).Fluorinated organic acids can permeate standard latex. Neoprene offers superior resistance to corrosive acids, while the inner nitrile layer provides a secondary barrier against systemic dermal absorption.
Eye Protection Snug-fitting chemical safety goggles + Face shield.Protects against severe eye damage (Eye Dam. 1) from micro-dust aerosolization during solid transfer, or accidental splashing if dissolved in solvent.
Body Protection Flame-retardant lab coat + Chemical-resistant apron.Prevents dermal exposure (Acute Tox. 4 dermal) and protects against corrosive degradation of standard laboratory cotton attire.
Respiratory N95/P100 particulate respirator (if handled outside hood).Mitigates inhalation risks (Acute Tox. 4 inhalation) of fine crystalline dust generated by static charge.

Operational Workflow & Handling Protocols

Executing a safe experiment requires strict adherence to the following step-by-step methodology:

  • Pre-Operation Setup: Verify that the chemical fume hood maintains a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents.

  • Material Transfer: Because 2-cyclopentyl-2-fluoroacetic acid is a solid, static charge can cause the aerosolization of toxic particulates. Use anti-static spatulas (e.g., grounded metal or static-dissipative plastic) and weigh the material directly inside the fume hood using an enclosed analytical balance.

  • Solvent Dissolution: If preparing a stock solution, add the solid to the solvent (e.g., anhydrous THF, DMF, or DCM) slowly with stirring. Never add solvent directly to the bulk solid, as this can cause localized exothermic dissolution and potential splattering.

  • Decontamination: Wipe down all spatulas, balance surfaces, and immediate bench areas with a damp, disposable towel, followed by an alcohol wipe. Dispose of these wipes immediately as halogenated hazardous waste.

HandlingWorkflow N1 1. Risk Assessment & PPE Don double nitrile, goggles, lab coat N2 2. Engineering Controls Activate chemical fume hood (>100 fpm) N1->N2 N3 3. Material Transfer Weigh solid using anti-static tools N2->N3 N4 4. Experimental Execution Maintain inert atmosphere if required N3->N4 N5 5. Waste Segregation Collect as halogenated organic waste N4->N5

Fig 1. Standard operating workflow for handling 2-Cyclopentyl-2-fluoroacetic acid.

Spill Response & Chemical Disposal Plan

In the event of a breach in containment, follow this procedural response to neutralize the threat without exacerbating the hazard.

Spill Containment Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate vicinity. Don a P100 respirator and heavy-duty neoprene gloves before returning to the spill site.

  • Containment (Solid Spill): Do not sweep the dry powder, as mechanical agitation generates toxic dust. Lightly moisten the spilled solid with a compatible inert solvent or a dilute sodium bicarbonate solution to suppress aerosolization.

  • Neutralization (Solution Spill): If spilled as a solution, cover the area with a weak neutralizing absorbent (e.g., sodium bicarbonate powder or a commercial acid-neutralizing spill kit). Crucial Insight: Avoid using strong bases (like NaOH or KOH) to neutralize the acid, as this will trigger a violent, heat-generating exothermic reaction.

  • Collection: Scoop the neutralized, absorbed mixture using non-sparking tools into a chemically resistant, sealable polyethylene container.

Disposal Plan:

  • Classification: All unreacted material, reaction byproducts, and contaminated cleanup materials must be strictly segregated as Halogenated Organic Waste .

  • Prohibition: Under no circumstances should this compound or its aqueous washings be disposed of down the sink. Fluorinated organics exhibit extreme environmental persistence and potential toxicity to aquatic life.

  • Labeling: Clearly label the waste container with: "Hazardous Waste: Halogenated Organic Acid (Contains 2-Cyclopentyl-2-fluoroacetic acid), Corrosive, Toxic."

References

  • 2-cyclopentylidene-2-fluoroacetic acid — Chemical Substance Information. NextSDS.[Link]

  • Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. PMC - National Institutes of Health. [Link]

  • Sodium fluoroacetate poisoning. PubMed - National Institutes of Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroacetic acid
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2-Cyclopentyl-2-fluoroacetic acid
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